Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-11(15)10-7(2)13-9-6-8(12)4-5-14(9)10/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPGLDGWMWXYAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC(=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate
An In-Depth Technical Guide to the Synthesis of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This nitrogen-fused heterocyclic framework is present in widely prescribed drugs such as zolpidem (an insomnia treatment), alpidem (an anxiolytic), and minodronic acid (for osteoporosis).[3][4] The scaffold's rigid, planar structure and its ability to engage in various biological interactions make it a cornerstone for drug discovery.[1][5] Researchers continue to explore its derivatives for a broad spectrum of applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2][6]
This guide provides a comprehensive technical overview of the synthesis of a specific, highly functionalized derivative: This compound (CAS No. 1335053-81-0).[7][8] We will delve into the strategic chemical pathway, provide detailed, field-tested experimental protocols, and explain the critical reasoning behind the methodological choices, offering a robust resource for researchers in organic synthesis and drug development.
Strategic Approach: Retrosynthetic Analysis
The most direct and widely adopted method for constructing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[9][10] For our target molecule, this translates to a strategic disconnection between the imidazole and pyridine rings.
-
The Pyridine Component : The 7-chloro substituent on the final product dictates the use of a correspondingly substituted 2-aminopyridine. Due to the IUPAC numbering of the fused system, the chlorine atom at position 7 originates from a chlorine atom at position 4 of the 2-aminopyridine starting material. Therefore, 2-amino-4-chloropyridine is the logical precursor.[11]
-
The Imidazole Component : The 2-methyl and 3-ethyl carboxylate moieties are constructed from a single, bifunctional reagent. Ethyl 2-chloroacetoacetate is an ideal candidate, providing the necessary carbon backbone and the α-halogen required for the initial alkylation step.[12]
The overall synthetic strategy is visualized below.
Caption: Retrosynthetic analysis of the target molecule.
Core Synthesis: Mechanism and Rationale
The formation of the imidazo[1,2-a]pyridine ring system proceeds through a well-established mechanism involving an initial nucleophilic substitution followed by an intramolecular cyclization and dehydration.
-
Sₙ2 Alkylation : The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of 2-amino-4-chloropyridine on the electrophilic carbon of ethyl 2-chloroacetoacetate. This step displaces the chloride ion and forms an N-alkylated pyridinium intermediate.
-
Intramolecular Cyclization : The exocyclic amino group of the pyridinium intermediate then acts as a nucleophile, attacking the adjacent ketone carbonyl carbon. This forms a five-membered heterocyclic intermediate (a hydroxylated imidazoline derivative).
-
Dehydration & Aromatization : The final step is the acid- or heat-catalyzed elimination of a water molecule (dehydration) from this intermediate. This dehydration event results in the formation of a stable, aromatic imidazo[1,2-a]pyridine ring system.[9]
Caption: Simplified reaction mechanism workflow.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagent Data
| Reagent | CAS No. | M. W. ( g/mol ) | Form | Key Hazards |
| 2-Amino-4-chloropyridine | 19798-80-2 | 128.56 | Solid | Irritant, Harmful if swallowed |
| Ethyl 2-chloroacetoacetate | 609-15-4 | 164.59 | Liquid | Corrosive, Lachrymator |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | Liquid | Flammable |
| Sodium Bicarbonate | 144-55-8 | 84.01 | Solid | Minimal |
Protocol: Synthesis of this compound
This one-pot procedure is adapted from established methodologies for imidazo[1,2-a]pyridine synthesis.[13][14]
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-chloropyridine (5.0 g, 38.9 mmol).
-
Solvent Addition : Add anhydrous ethanol (100 mL) to the flask and stir the mixture until the solid is fully dissolved.
-
Reagent Addition : Slowly add ethyl 2-chloroacetoacetate (6.4 g, 38.9 mmol, 1.0 equivalent) to the solution at room temperature. Causality Note: A slow, controlled addition is recommended to manage any initial exotherm, although the reaction is typically not violently exothermic.
-
Reaction Execution : Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.
-
Work-up & Neutralization : After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the solution is neutral (~7-8). This step neutralizes the hydrogen chloride (HCl) byproduct generated during the reaction.
-
Extraction : Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 75 mL). Combine the organic layers. Causality Note: Ethyl acetate is chosen for its ability to effectively dissolve the product while having limited miscibility with water, facilitating efficient separation.
-
Drying and Concentration : Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a solid or a thick oil.
-
Purification : Purify the crude product by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane. Alternatively, for higher purity, the product can be purified using silica gel column chromatography. The purified product should be a white to pale yellow solid.
Caption: Experimental workflow for the synthesis.
Safety and Handling
The synthesis of this compound involves chemicals with significant hazards. A thorough risk assessment should be conducted before commencing any experimental work.
| Chemical | Hazard Classifications | Handling Precautions |
| 2-Amino-4-chloropyridine | Skin Irritant (Category 2), Eye Irritant (Category 2), May cause respiratory irritation.[15] | Handle in a fume hood. Avoid dust inhalation. Wear gloves and eye protection.[15][16] |
| Ethyl 2-chloroacetoacetate | Corrosive, Lachrymator (causes tears).[17] | Handle in a fume hood with extreme care. Use gloves, safety goggles, and a lab coat. Ensure an eyewash station is accessible.[17] |
| Ethanol | Highly Flammable Liquid and Vapor. | Keep away from ignition sources. Use in a well-ventilated area. |
Conclusion
The synthesis of this compound is reliably achieved through a one-pot condensation of 2-amino-4-chloropyridine and ethyl 2-chloroacetoacetate. This method is efficient and leverages readily available starting materials. The resulting compound serves as a valuable building block for the development of novel therapeutic agents, building upon the proven potential of the imidazo[1,2-a]pyridine scaffold. Adherence to the detailed protocols and safety precautions outlined in this guide will enable researchers to successfully and safely synthesize this important chemical entity.
References
-
Gudmundsson, K. S., Hinkley, J. M., Brieger, M. S., Drach, J. C., & Townsend, L. B. (n.d.). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Synthetic Communications, 27(5), 841-850.
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from
-
ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from
-
BenchChem. (n.d.). A Technical Guide to Ethyl 2-Chloroacetoacetate: Properties, Synthesis, and Biochemical Interactions. Retrieved from
-
Guidechem. (n.d.). How is 2-Amino-4-chloropyridine synthesized and what are its applications? Retrieved from
-
ChemicalBook. (n.d.). 2-Amino-4-chloropyridine synthesis. Retrieved from
-
ACS Omega. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
-
National Institutes of Health. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry.
-
National Institutes of Health. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry.
-
Biosynth. (n.d.). 2-Amino-4-chloropyridine. Retrieved from
-
Organic Chemistry Portal. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction.
-
Industrial Additives. (2023). Preparation methods and uses of 2-amino-4-chloro-pyridine. Retrieved from
-
ChemicalBook. (n.d.). Ethyl 2-chloroacetoacetate synthesis. Retrieved from
-
Semantic Scholar. (n.d.). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from
-
ResearchGate. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Retrieved from
-
Google Patents. (n.d.). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate. Retrieved from
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
-
Beilstein Journal of Organic Chemistry. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
-
National Institutes of Health. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
-
SemOpenAlex. (n.d.). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Retrieved from
-
Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Amino-4-chloropyridine. Retrieved from
-
Google Patents. (n.d.). CN104447329A - Preparation method of 2-chloroacetoacetic acid ethyl ester. Retrieved from
-
Apollo Scientific. (2022). SAFETY DATA SHEET - 2-Amino-4-chloropyridine. Retrieved from
-
RSC Publishing. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethyl 2-chloroacetoacetate. Retrieved from
-
ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines.
-
LifeChem Pharma India. (n.d.). Ethyl-2-Chloroacetoacetate. Retrieved from
-
Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Amino-2-chloropyridine. Retrieved from
-
AK Scientific, Inc. (n.d.). Safety Data Sheet - 2-Amino-4-chloropyridine. Retrieved from
-
Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines.
-
National Institutes of Health. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity.
-
ChemicalBook. (n.d.). This compound. Retrieved from
-
CymitQuimica. (n.d.). This compound. Retrieved from
-
PubChem. (n.d.). Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. Retrieved from
-
Valence Labs. (n.d.). Ethyl 7-chloro-2,2-dimethylheptanoate. Retrieved from
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. metaphactory [semopenalex.org]
- 7. This compound | 1335053-81-0 [chemicalbook.com]
- 8. This compound [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ias.ac.in [ias.ac.in]
- 14. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Chemical Properties of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Drawing from available data on this molecule and its analogues, this document will delve into its physicochemical characteristics, synthesis, spectral properties, reactivity, and potential applications, offering valuable insights for its use in research and drug discovery.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its wide array of pharmacological activities.[1] This structural core is present in several commercially available drugs, highlighting its therapeutic importance.[1] this compound belongs to this promising class of compounds. Its structure, featuring a chloro substituent on the pyridine ring, a methyl group, and an ethyl carboxylate moiety on the imidazole ring, suggests a potential for diverse biological activities and makes it a valuable intermediate for the synthesis of more complex molecules. The functional groups present in the molecule offer multiple sites for chemical modification, allowing for the exploration of structure-activity relationships in drug design.
Physicochemical Properties
| Property | Value/Information | Source |
| CAS Number | 1335053-81-0 | [3] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [4] |
| Molecular Weight | 238.67 g/mol | [4] |
| Appearance | Off-white to light yellow solid | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
| Solubility | Expected to be soluble in organic solvents like ethanol, chloroform, and dichloromethane. | [5] |
| Melting Point | Not specified. | |
| Boiling Point | Not specified. |
Synthesis and Purification
The synthesis of this compound can be achieved through the well-established condensation reaction of a substituted 2-aminopyridine with an α-haloketone. A general and adaptable protocol, based on the synthesis of similar imidazo[1,2-a]pyridine esters, is outlined below.[6]
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a solution of 4-chloro-2-aminopyridine (1 equivalent) in ethanol (e.g., 25 mL), add ethyl 2-chloroacetoacetate (1 equivalent).
-
Reaction: Heat the mixture to reflux (approximately 80°C) and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (e.g., 20 mL) and wash with water (3 x volume).
-
Drying: Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of heptane and ethyl acetate) to afford the pure this compound.[6]
Causality behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a common solvent for this type of condensation as it readily dissolves the reactants and is suitable for reflux conditions.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.
-
Aqueous Work-up: The washing step with water removes any water-soluble byproducts and unreacted starting materials.
-
Flash Column Chromatography: This is a standard and effective method for purifying organic compounds, separating the desired product from any remaining impurities.
Spectral Analysis
Detailed spectral data for this compound is not explicitly published. However, based on the known spectra of analogous compounds, the following characteristic peaks can be predicted.[6]
| Spectral Data | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR | Ethyl group: ~1.4 ppm (triplet, 3H), ~4.4 ppm (quartet, 2H)Methyl group: ~2.7 ppm (singlet, 3H)Pyridine ring protons: Aromatic region (~7.0-9.5 ppm) with characteristic coupling patterns. |
| ¹³C NMR | Ethyl group: ~14 ppm (CH₃), ~60 ppm (CH₂)Methyl group: ~16 ppmCarbonyl group: ~164 ppmImidazo[1,2-a]pyridine core: Aromatic region (~108-145 ppm) |
| Mass Spectrometry (APCI-MS) | Expected [M+H]⁺ peak at m/z 239.058. |
| Infrared (IR) Spectroscopy | C=O stretch (ester): ~1700-1720 cm⁻¹C=N and C=C stretches: ~1500-1650 cm⁻¹C-Cl stretch: ~700-800 cm⁻¹ |
Reactivity and Stability
The reactivity of this compound is governed by its constituent functional groups. The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. The imidazo[1,2-a]pyridine core can undergo various electrophilic substitution reactions, although the specific sites of reaction will be influenced by the existing substituents. The chloro group on the pyridine ring can potentially be displaced in nucleophilic aromatic substitution reactions under appropriate conditions. The compound is expected to be stable under standard laboratory conditions, but should be protected from strong acids, bases, and high temperatures.[5]
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] While the specific biological profile of this compound has not been extensively reported, its structural features make it a compelling candidate for several therapeutic areas:
-
Anticancer Research: Derivatives of the imidazo[1,2-a]pyridine core have shown potent activity against various cancer cell lines.[7] This compound could serve as a starting point for the development of novel anticancer agents.
-
Antimicrobial Drug Discovery: The imidazo[1,2-a]pyridine nucleus is also a key component in compounds with antibacterial and antifungal properties.[8]
-
Neurological Disorders: Certain imidazo[1,2-a]pyridine derivatives have been investigated for their potential in treating neurological disorders.[1]
The ethyl ester functionality of this molecule provides a convenient handle for further chemical modifications, such as conversion to amides, hydrazides, or other derivatives, allowing for the systematic exploration of its therapeutic potential.[8]
References
- Valence Labs. (2025, August 19). Ethyl 7-chloro-2,2-dimethylheptanoate.
- Chemicalbook. (2025, July 16). This compound | 1335053-81-0.
- Synchem. Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate.
- PubChem. Ethyl 7-chloro-2,2-dimethylheptanoate | C11H21ClO2 | CID 145712460.
- BLDpharm. 1296201-68-7|Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate.
- CymitQuimica. This compound.
- Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023, May 18). PMC - NIH.
- Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis.
- Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. (2018, May 7). Indian Academy of Sciences.
- Theoretical and Anti-Klebsiella pneumoniae Evaluations of Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide and Imidazopyridine Hydrazide Deriv
- Ethyl 8-(4-nitrophenyl)
- Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxyl
- Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.
- Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity.
- 7-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine. BLDpharm.
- Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions.
- Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | C11H11ClN2O2 | CID 800334. PubChem.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025, November 16). PubMed Central.
- Recent Advances in Visible Light-Induced C-H Functionaliz
- The Carbonyl Group, Part V: Carboxylates—Coming Clean. (2018, May 1). Spectroscopy Online.
- ethyl 8-(4-nitropheny)
- Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2025, August 6).
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021, January 20). Letters in Applied NanoBioScience.
- Ethyl 2-(3-Chloro-2-pyridinyl)
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025, February 22). PMC - NIH.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 17). PMC - NIH.
Sources
- 1. Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1335053-81-0 [chemicalbook.com]
- 3. This compound [cymitquimica.com]
- 4. Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | C11H11ClN2O2 | CID 800334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. valencelabs.co [valencelabs.co]
- 6. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate and the Broader Potential of the Imidazo[1,2-a]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS Number: 1335053-81-0), a member of the medicinally significant imidazo[1,2-a]pyridine class of heterocyclic compounds. While specific research on this particular molecule is not extensively published, this guide leverages the wealth of information available for the core imidazo[1,2-a]pyridine scaffold to provide insights into its potential biological activities, mechanism of action, and applications in drug discovery. The imidazo[1,2-a]pyridine nucleus is recognized as a "privileged structure" due to its presence in numerous commercially available drugs and its versatile therapeutic potential.[1][2] This guide will delve into the synthesis, known biological activities of related compounds, and potential therapeutic targets, with a focus on anticancer and antitubercular applications.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic compound that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and ability to be readily functionalized at various positions make it an attractive scaffold for the design of novel therapeutic agents. Marketed drugs such as Zolpidem (anxiolytic), Olprinone (vasodilator), and Soraprazan (antiulcer) feature this core structure, highlighting its clinical relevance.[1][2] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives includes, but is not limited to, anticancer, antitubercular, anti-inflammatory, and antiviral properties.[2][3][4][5]
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 1335053-81-0 | [6] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [7] |
| Molecular Weight | 238.67 g/mol | [7] |
| IUPAC Name | ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | [7] |
| Purity (Typical) | ≥95% |
Synthesis of the Imidazo[1,2-a]pyridine Core
The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, with several efficient methods available. A common and versatile approach is the multicomponent Groebke–Blackburn–Bienaymé (GBB) reaction.[3][8] This one-pot reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide, offering a rapid and diversity-oriented route to substituted imidazo[1,2-a]pyridines.
Another widely used method is the condensation of a 2-aminopyridine with an α-haloketone, followed by cyclization. Variations of this approach allow for the introduction of diverse substituents on the imidazole ring.
Caption: General synthetic routes to the imidazo[1,2-a]pyridine scaffold.
Biological Activities and Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold has been extensively explored for a range of therapeutic applications. This section will focus on two prominent areas: antitubercular and anticancer activities.
Antitubercular Activity
Several imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[4][5][9][10] A notable example is Q203 (Telacebec), a clinical-stage drug candidate for the treatment of tuberculosis.[5][11]
Mechanism of Action: A key target for many antitubercular imidazo[1,2-a]pyridines is the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain in Mtb.[4][5][11] Inhibition of QcrB disrupts the proton motive force, leading to a depletion of cellular ATP and ultimately bacterial cell death.[11] Another identified target for some derivatives is pantothenate synthetase (PS), an essential enzyme in the biosynthesis of coenzyme A.[12]
Caption: Inhibition of QcrB by imidazo[1,2-a]pyridine derivatives.
Representative Data:
| Compound | Target | MIC (μM) against Mtb H37Rv | Reference |
| 15 | Not specified | 0.10 - 0.19 | [9][13] |
| 16 | Not specified | 0.10 - 0.19 | [9][13] |
| Q203 | QcrB | ≤0.006 (MIC₉₀) | [11] |
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold has also demonstrated significant potential in the development of anticancer agents.[3][14] Derivatives have been shown to inhibit various cancer cell lines, and their mechanisms of action often involve the inhibition of protein kinases.
Mechanism of Action: One of the key pathways targeted by imidazo[1,2-a]pyridine-based anticancer compounds is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. For instance, certain derivatives have been designed as inhibitors of PI3Kα.[15] Other mechanisms include the induction of apoptosis and inhibition of tubulin polymerization.[2]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. This compound | 1335053-81-0 [chemicalbook.com]
- 7. Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | C11H11ClN2O2 | CID 800334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Technical Guide to the Structure Elucidation of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocyclic system is a key structural feature in several marketed drugs, including the widely prescribed hypnotic agent zolpidem and the anxiolytic alpidem.[1][3] The therapeutic potential of imidazo[1,2-a]pyridine derivatives is vast, with demonstrated activities including anticancer, antimycobacterial, antiviral, and anti-inflammatory properties.[2][4][5]
The precise substitution pattern on the imidazo[1,2-a]pyridine ring system is critical in defining the pharmacological profile of these molecules. Therefore, unambiguous structure elucidation of novel derivatives is a fundamental prerequisite for advancing drug discovery programs. This guide provides an in-depth, practical framework for the comprehensive structure determination of a representative member of this class: Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS No: 1335053-81-0).[6]
This document is structured not as a rigid protocol, but as a dynamic guide that explains the rationale behind the chosen analytical techniques. We will proceed as if a novel synthesis of this compound has been performed, and our objective is to unequivocally confirm its molecular structure.
The Analytical Challenge: Confirming the Target Structure
Following a synthetic procedure, the primary objective is to verify that the intended molecule has been formed. Our target structure is:
Figure 1: Proposed Structure of this compound
A logical and robust analytical workflow is essential for this confirmation. The workflow is designed to be a self-validating system, where data from multiple, independent techniques converge to support a single, unambiguous structural assignment.
Caption: Overall workflow for the structure elucidation of a synthesized compound.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
Mass Spectrometry (MS): The First Checkpoint
Causality: The initial step in analyzing an unknown compound is to determine its molecular weight. Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of the ionized molecule, which, for a singly charged ion, corresponds to its molecular weight. This is a critical first validation of the synthetic outcome.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified compound (approx. 0.1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~10-50 µg/mL.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).
-
Data Interpretation: The primary goal is to identify the peak corresponding to the [M+H]⁺ ion. For this compound (C₁₁H₁₁ClN₂O₂), the expected monoisotopic mass is 238.0509. The presence of a chlorine atom will result in a characteristic isotopic pattern, with a second peak at [M+H+2]⁺ with roughly one-third the intensity of the [M+H]⁺ peak.
Expected Data Summary:
| Feature | Expected Value | Rationale |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | Based on the proposed structure. |
| Monoisotopic Mass | 238.0509 | Calculated for C₁₁H₁₁³⁵ClN₂O₂. |
| [M+H]⁺ (HRMS) | 239.0582 | Expected m/z for the protonated molecule. |
| Isotopic Pattern | A ratio of ~3:1 for the [M+H]⁺ and [M+H+2]⁺ peaks. | Characteristic of the natural abundance of ³⁵Cl and ³⁷Cl isotopes. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Causality: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent, rapid technique for identifying the presence of key functional groups, which in our target molecule include the ester carbonyl group and aromatic C-H bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Expected Data Summary:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2980-2850 | C-H stretch | Aliphatic C-H (methyl, ethyl) |
| ~1720-1700 | C=O stretch | Ester carbonyl |
| ~1640-1500 | C=C and C=N stretch | Imidazo[1,2-a]pyridine ring |
| ~1250-1050 | C-O stretch | Ester C-O |
| ~850-750 | C-Cl stretch | Aryl chloride |
The presence of a strong absorption band around 1710 cm⁻¹ would provide compelling evidence for the ester functional group.
Part 2: Unraveling the Connectivity - The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[7] It provides information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy: Proton Environment Mapping
Causality: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. By analyzing the chemical shifts, integration, and coupling patterns, we can start to piece together the molecular framework.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Data Interpretation:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton.
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting pattern (singlet, doublet, triplet, etc.) reveals the number of adjacent protons.
-
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.4 | d | 1H | H-5 | Deshielded due to proximity to the bridgehead nitrogen and the electron-withdrawing ester group. |
| ~7.5 | d | 1H | H-8 | Aromatic proton on the pyridine ring. |
| ~7.2 | dd | 1H | H-6 | Coupled to both H-5 and H-8. |
| ~4.4 | q | 2H | -OCH₂CH₃ | Ethyl ester methylene protons, split by the methyl group. |
| ~2.6 | s | 3H | -CH₃ | Methyl group at the C-2 position. |
| ~1.4 | t | 3H | -OCH₂CH₃ | Ethyl ester methyl protons, split by the methylene group. |
¹³C NMR Spectroscopy: The Carbon Skeleton
Causality: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Interpretation: The chemical shift of each carbon signal indicates its type (aliphatic, aromatic, carbonyl, etc.).
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~164 | C=O | Ester carbonyl carbon. |
| ~145 | C-2 | Carbon bearing the methyl group in the imidazole ring. |
| ~142 | C-8a | Bridgehead carbon. |
| ~128 | C-7 | Carbon bearing the chlorine atom. |
| ~125 | C-5 | Aromatic CH. |
| ~118 | C-6 | Aromatic CH. |
| ~117 | C-8 | Aromatic CH. |
| ~110 | C-3 | Carbon bearing the ester group. |
| ~61 | -OCH₂CH₃ | Ethyl ester methylene carbon. |
| ~15 | -CH₃ | C-2 methyl carbon. |
| ~14 | -OCH₂CH₃ | Ethyl ester methyl carbon. |
2D NMR Spectroscopy: Connecting the Dots
Causality: While 1D NMR provides a list of parts, 2D NMR experiments reveal how these parts are connected.[8][9] This is crucial for unambiguously assembling the final structure.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is often the key experiment for piecing together the entire molecular structure.[10]
Experimental Protocol: 2D NMR
-
Sample Preparation: Use the same NMR sample.
-
Data Acquisition: Acquire COSY, HSQC, and HMBC spectra.
Key Expected HMBC Correlations:
The following diagram illustrates the crucial long-range correlations that would definitively confirm the structure of this compound.
Caption: Key HMBC correlations for structural confirmation.
Data Integration:
-
The correlation from the methyl protons (~2.6 ppm) to C-2 and C-3 confirms the position of the methyl group.
-
Correlations from H-5 to C-3 and C-8a link the pyridine ring to the imidazole ring.
-
Correlations from H-8 to C-6 and C-8a further solidify the connectivity of the pyridine ring.
This network of correlations provides an interlocking, self-validating dataset that leaves no ambiguity in the assignment of the core structure.
Part 3: The Definitive Proof - Single-Crystal X-ray Diffraction
Causality: While NMR provides an unparalleled view of the molecule in solution, single-crystal X-ray diffraction offers a definitive, three-dimensional map of the molecule in the solid state.[11][12] It provides precise bond lengths, bond angles, and information about intermolecular interactions.[13][14]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a solution of the purified compound in a suitable solvent (e.g., ethyl acetate/hexane) is a common method. The goal is to obtain a single, well-ordered crystal of at least 20 µm in all dimensions.[14]
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, revealing the precise location of each atom in the unit cell.
Expected Outcome:
The resulting crystal structure would provide the ultimate confirmation of the atomic connectivity, including the position of the chlorine atom at C-7 and the ethyl carboxylate group at C-3. It would also reveal details about how the molecules pack in the solid state.
Conclusion: A Multi-faceted Approach to Certainty
The structure elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they form a robust, self-validating system.
-
Mass Spectrometry confirms the molecular formula.
-
IR Spectroscopy identifies key functional groups.
-
1D and 2D NMR Spectroscopy map out the precise atomic connectivity.
-
X-ray Crystallography provides the definitive three-dimensional structure.
By following this logical workflow and understanding the causality behind each experimental choice, researchers can confidently and unambiguously determine the structure of novel imidazo[1,2-a]pyridine derivatives, a critical step in the journey of drug discovery and development.
References
-
Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
METRIC, North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. Retrieved from [Link]
-
The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
-
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
-
DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]
-
ACS Omega. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
ResearchGate. (2016). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Retrieved from [Link]
-
Bentham Science. (2016). Pyridines and Imidazopyridines with Medicinal Significance. Retrieved from [Link]
-
ResearchGate. (2018). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]
-
PubMed. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. PubChem Compound Summary for CID 800334. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Retrieved from [Link].
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. journals.iugaza.edu.ps [journals.iugaza.edu.ps]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. uni-saarland.de [uni-saarland.de]
- 6. This compound | 1335053-81-0 [chemicalbook.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl 8-chloro-6-(trifluoromethyl)imidazo(1,2-a)pyridine-2-carboxylate | C11H8ClF3N2O2 | CID 737427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | C11H11ClN2O2 | CID 800334 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a versatile starting point for the development of a wide array of therapeutic agents. This is evidenced by the existence of several marketed drugs containing this core, such as Zolpidem for insomnia, Alpidem for anxiety, and the anti-ulcer agent Zolimidine.[1][2] The broad therapeutic potential of this scaffold extends to anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities.[2][3]
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the multifaceted biological activities of imidazo[1,2-a]pyridine derivatives. It will delve into their mechanisms of action, provide insights into structure-activity relationships (SAR), and present detailed experimental protocols for their biological evaluation.
Anticancer Activity: Targeting Key Pathways in Malignancy
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[3] A primary mode of their antitumor activity is the inhibition of critical signaling pathways involved in cancer cell proliferation and survival, most notably the PI3K/Akt/mTOR pathway.[4]
Mechanism of Action
Several studies have highlighted the ability of imidazo[1,2-a]pyridine derivatives to inhibit key kinases within the PI3K/Akt/mTOR signaling cascade. For instance, some derivatives have been identified as potent inhibitors of PIK3CA, the catalytic subunit of PI3K, with IC50 values in the low micromolar and even nanomolar range.[5] This inhibition leads to the downstream suppression of Akt and mTOR, culminating in cell cycle arrest and apoptosis in cancer cells.[4]
Beyond the PI3K/Akt/mTOR pathway, these derivatives have been shown to target other crucial players in cancer progression, including:
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis.
-
Insulin-like Growth Factor 1 Receptor (IGF-1R) Tyrosine Kinase: Blocking IGF-1R signaling interferes with cell growth and proliferation.
-
NADPH Oxidase (NOX): Certain derivatives can induce cytotoxicity by increasing NOX activity, leading to ROS-mediated apoptosis.[6]
The induction of apoptosis is a common endpoint for many anticancer imidazo[1,2-a]pyridine derivatives, often triggered by DNA damage or the activation of intrinsic apoptotic pathways.[4]
Quantitative Data: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| Compound A | Melanoma (A375) | PIK3CA inhibitor | 0.14 | [5] |
| Compound A | Cervical (HeLa) | PIK3CA inhibitor | 0.21 | [5] |
| Compound B | Breast (T47D) | PI3Kα inhibitor | <10 | [5] |
| IMPA-2 | Lung (A549) | NOX activation, ROS-mediated apoptosis | Not specified | [6] |
| IMPA-5 | Lung (A549) | NOX activation, ROS-mediated apoptosis | Not specified | [6] |
| IMPA-6 | Lung (A549) | NOX activation, ROS-mediated apoptosis | Not specified | [6] |
| IMPA-8 | Lung (A549) | NOX activation, ROS-mediated apoptosis | Not specified | [6] |
| IMPA-12 | Lung (A549) | NOX activation, ROS-mediated apoptosis | Not specified | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Imidazo[1,2-a]pyridine derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Antimicrobial Activity: A Renewed Fight Against Resistant Pathogens
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of bacteria has created an urgent need for novel antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have shown promising activity against a range of bacterial and fungal pathogens.[7]
Mechanism of Action
The precise mechanisms of antimicrobial action for many imidazo[1,2-a]pyridine derivatives are still under investigation. However, for antitubercular activity, a key target has been identified as the QcrB subunit of the cytochrome bcc complex, which is essential for the oxidative phosphorylation pathway in Mycobacterium tuberculosis.[7] By inhibiting this target, these compounds disrupt the energy metabolism of the bacteria, leading to cell death.
Quantitative Data: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Microorganism | Activity | MIC (µM) | Reference |
| Compound C | Mycobacterium tuberculosis H37Rv | Antitubercular | <1 | [7] |
| Compound D | Mycobacterium tuberculosis H37Rv | Antitubercular | ≤0.006 | [7] |
| Compound E | Mycobacterium tuberculosis H37Rv | Antitubercular | ≤0.006 | [7] |
| Compound F | Mycobacterium tuberculosis H37Rv | Antitubercular | ≤0.006 | [7] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of imidazo[1,2-a]pyridine derivatives against bacterial strains using the broth microdilution method.
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Imidazo[1,2-a]pyridine derivative stock solution
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate them into a tube of broth.
-
Incubate the broth culture at the optimal temperature for the bacterium until it reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in broth to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
In a 96-well plate, prepare two-fold serial dilutions of the imidazo[1,2-a]pyridine derivative in the appropriate broth medium. Typically, 100 µL of broth is added to all wells except the first column. 200 µL of the highest concentration of the compound is added to the first column, and then 100 µL is serially transferred to the subsequent wells.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (wells with bacteria and broth but no compound) and a negative control (wells with broth only).
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) of each well can be measured at 600 nm using a microplate reader. The MIC is defined as the lowest concentration that inhibits bacterial growth by ≥90% compared to the positive control.
-
Antiviral Activity: Combating Viral Infections
Imidazo[1,2-a]pyridine derivatives have also demonstrated promising activity against a variety of viruses, including influenza virus and human immunodeficiency virus (HIV).[3]
Mechanism of Action
The antiviral mechanisms of these compounds are diverse and target-specific. For instance, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the HIV reverse transcriptase, a crucial enzyme for viral replication. Others have been found to target the influenza virus nucleoprotein (NP), which plays a vital role in the viral life cycle.
Quantitative Data: Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Virus | Target/Mechanism | EC50 (µM) | Reference |
| A4 | Influenza A virus | Nucleoprotein (NP) inhibitor | 2.75 | Not specified |
| A4 | HIV IIIB strain | Reverse transcriptase inhibitor | 0.98 | Not specified |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of numerous diseases. Imidazo[1,2-a]pyridine derivatives have shown potential as anti-inflammatory agents by modulating key inflammatory signaling pathways.[1]
Mechanism of Action
A significant mechanism of the anti-inflammatory effects of these compounds is the suppression of the STAT3/NF-κB signaling pathway.[1] By inhibiting this pathway, they can reduce the production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)
This protocol provides a simple in vitro method to screen for the anti-inflammatory activity of imidazo[1,2-a]pyridine derivatives by measuring the inhibition of heat-induced albumin denaturation.
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to prevent the denaturation of bovine serum albumin (BSA) when subjected to heat.
Materials:
-
Bovine Serum Albumin (BSA) solution (1% w/v in distilled water)
-
Imidazo[1,2-a]pyridine derivative stock solution
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Spectrophotometer
Procedure:
-
Preparation of Reaction Mixture:
-
In separate test tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the test compound at various concentrations.
-
A control tube should contain 0.5 mL of BSA solution and 0.5 mL of distilled water.
-
A standard tube should contain 0.5 mL of BSA solution and 0.5 mL of a standard anti-inflammatory drug (e.g., diclofenac sodium).
-
-
Incubation:
-
Incubate all the tubes at 37°C for 20 minutes.
-
Then, heat the tubes at 70°C for 5 minutes.
-
-
Absorbance Measurement:
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
Central Nervous System (CNS) Activity: Modulating Neuronal Function
The imidazo[1,2-a]pyridine scaffold is notably present in several CNS-active drugs, highlighting its importance in this therapeutic area.[2][3]
Mechanism of Action
The primary mechanism of action for the CNS effects of many imidazo[1,2-a]pyridine derivatives, including the well-known drugs Zolpidem and Alpidem, is the modulation of the γ-aminobutyric acid type A (GABAA) receptor.[5][8] These compounds act as positive allosteric modulators at the benzodiazepine binding site of the GABAA receptor, enhancing the inhibitory effects of GABA.[8] Zolpidem exhibits a high affinity for the α1 subunit of the GABAA receptor, which is thought to mediate its sedative and hypnotic effects.[9] Alpidem, on the other hand, was developed as an anxiolytic.[10]
Other imidazo[1,2-a]pyridine derivatives have shown anticonvulsant and neuroprotective effects through various mechanisms.[11][12] For instance, some derivatives have been found to be ligands for the peripheral benzodiazepine receptor (PBR), stimulating neurosteroid synthesis which can have anticonflict effects.[11]
Quantitative Data: CNS Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Activity | Target/Mechanism | Notes | Reference |
| Zolpidem | Hypnotic | GABAA receptor α1 subunit selective positive allosteric modulator | Marketed drug for insomnia | [8][9] |
| Alpidem | Anxiolytic | GABAA receptor positive allosteric modulator | Previously marketed for anxiety | [10] |
| CB 34 | Anticonflict | Peripheral benzodiazepine receptor (PBR) agonist | Stimulates neurosteroid synthesis | [11] |
Visualizing the Science: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Sources
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 8. Zolpidem - Wikipedia [en.wikipedia.org]
- 9. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpidem - Wikipedia [en.wikipedia.org]
- 11. 2-Phenyl-imidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors: stimulation of neurosteroid synthesis and anticonflict action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Mechanisms of Action of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of imidazo[1,2-a]pyridine derivatives. We will delve into the prospective mechanisms of action of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, a member of a chemical class renowned for its diverse biological activities.[1][2] While direct mechanistic studies on this specific molecule are not extensively available in the public domain, this document will synthesize the wealth of knowledge surrounding the imidazo[1,2-a]pyridine scaffold to propose and elaborate on its most probable biological targets and pathways.
The imidazo[1,2-a]pyridine core is a recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of therapeutic applications, from anticancer to anti-infective agents.[1][2][3] This guide will, therefore, be grounded in the established pharmacology of this scaffold to provide a robust framework for future research and development of this compound.
The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Diverse Pharmacology
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has attracted significant attention from medicinal chemists.[2][3] Its rigid structure and ability to be functionalized at various positions allow for the fine-tuning of its physicochemical and pharmacological properties. Several commercially available drugs, such as the hypnotic zolpidem and the antiulcer agent soraprazan, feature this core structure, highlighting its clinical significance.[1][2] The broad spectrum of biological activities associated with this scaffold includes anti-inflammatory, antiviral, anticancer, and antitubercular effects.[2][4]
The specific substitutions on the this compound molecule—a chloro group at position 7, a methyl group at position 2, and an ethyl carboxylate at position 3—are anticipated to modulate its biological activity and target specificity. Structure-activity relationship (SAR) studies on various imidazo[1,2-a]pyridine derivatives have shown that modifications at these positions can significantly impact potency and selectivity.[4][5]
Potential Mechanisms of Action: An Evidence-Based Exploration
Based on the extensive literature on imidazo[1,2-a]pyridine derivatives, we can hypothesize several potential mechanisms of action for this compound. These are primarily centered around its potential as an anticancer and anti-infective agent.
Anticancer Activity: Targeting Key Signaling Pathways
Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity, often through the modulation of critical cellular signaling pathways.[6][7]
2.1.1. Inhibition of the PI3K/AKT/mTOR Pathway
The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several studies have reported that imidazo[1,2-a]pyridines can effectively inhibit this pathway.[6][7] It is plausible that this compound could act as an inhibitor of one or more kinases within this pathway, such as PI3K or mTOR.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To validate this hypothesis, a direct in vitro kinase inhibition assay against key kinases in the PI3K/AKT/mTOR pathway is recommended.
-
Reagents and Materials:
-
Recombinant human PI3K, AKT, and mTOR kinases.
-
Substrate peptides for each kinase.
-
ATP (Adenosine triphosphate).
-
This compound (test compound).
-
Known inhibitors of PI3K, AKT, and mTOR (positive controls).
-
Assay buffer and detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Prepare a serial dilution of the test compound and control inhibitors.
-
In a 96-well plate, add the kinase, its specific substrate, and the test compound or control at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
Calculate the half-maximal inhibitory concentration (IC50) values for the test compound against each kinase.
-
Data Presentation: IC50 Values for Kinase Inhibition
| Kinase | Test Compound IC50 (µM) | Positive Control IC50 (µM) |
| PI3Kα | TBD | Known PI3Kα inhibitor |
| PI3Kβ | TBD | Known PI3Kβ inhibitor |
| PI3Kδ | TBD | Known PI3Kδ inhibitor |
| PI3Kγ | TBD | Known PI3Kγ inhibitor |
| mTOR | TBD | Known mTOR inhibitor |
Antitubercular Activity: Targeting Mycobacterial Respiration
The imidazo[1,2-a]pyridine scaffold has yielded potent antitubercular agents.[4][5] A notable example is Q203 (Telacebec), which targets the cytochrome bcc-aa3 supercomplex (CIII2CIV2) in the electron transport chain of Mycobacterium tuberculosis, thereby inhibiting cellular respiration.[8] Given the structural similarity, it is conceivable that this compound could exhibit a similar mode of action.
Hypothesized Mechanism of Antitubercular Action
Caption: Potential inhibition of mycobacterial respiration.
Experimental Protocol: Mycobacterial Growth Inhibition Assay
The initial step to investigate this potential is to assess the compound's activity against Mycobacterium tuberculosis or a surrogate species like Mycobacterium smegmatis.
-
Reagents and Materials:
-
Mycobacterium tuberculosis H37Rv or Mycobacterium smegmatis mc²155.
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
This compound (test compound).
-
Rifampicin or Isoniazid (positive controls).
-
Resazurin dye.
-
-
Procedure:
-
Prepare a serial dilution of the test compound and controls in a 96-well plate.
-
Inoculate the wells with a standardized suspension of mycobacteria.
-
Incubate the plates at 37°C for 7-14 days for M. tuberculosis or 2-3 days for M. smegmatis.
-
Add resazurin dye to each well and incubate for a further 24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) by observing the color change (blue to pink indicates viable bacteria).
-
Data Presentation: Minimum Inhibitory Concentration (MIC)
| Mycobacterial Strain | Test Compound MIC (µg/mL) | Rifampicin MIC (µg/mL) |
| M. tuberculosis H37Rv | TBD | Known MIC |
| M. smegmatis mc²155 | TBD | Known MIC |
Synthesis and Characterization
The synthesis of this compound can be achieved through established synthetic routes for imidazo[1,2-a]pyridines.[8][9][10] A common method involves the condensation of a substituted 2-aminopyridine with an α-haloketone, followed by cyclization.
General Synthetic Workflow
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. ias.ac.in [ias.ac.in]
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous pharmacologically active molecules.[1] A thorough understanding of the spectroscopic properties of its derivatives is paramount for researchers in synthesis, process development, and quality control.
Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage predictive models and comparative data from closely related analogs to provide a robust framework for its characterization. This approach, combining theoretical analysis with empirical data from similar structures, offers a powerful strategy for structural elucidation and confirmation.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound possesses a fused bicyclic aromatic system, an ethyl ester functional group, a methyl substituent, and a chlorine atom on the pyridine ring. Each of these features will give rise to characteristic signals in the various spectroscopic techniques discussed herein.
Caption: Molecular structure with atom numbering for spectroscopic assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-5 | ~8.2 | d | ~7.2 |
| H-6 | ~7.0 | dd | ~7.2, 2.0 |
| H-8 | ~7.8 | d | ~2.0 |
| -OCH₂CH₃ | ~4.4 | q | ~7.1 |
| -OCH₂CH₃ | ~1.4 | t | ~7.1 |
| -CH₃ | ~2.6 | s | - |
Interpretation and Comparative Analysis:
The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the imidazo[1,2-a]pyridine core, the ethyl ester group, and the methyl group.
-
Aromatic Region: The protons on the pyridine ring (H-5, H-6, and H-8) are expected to appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The specific substitution pattern and the presence of the electron-withdrawing chlorine atom at the 7-position will influence their precise chemical shifts and coupling patterns. For comparison, in Ethyl-6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate, the aromatic protons appear at δ 9.41 (dd, J = 2.1, 0.8 Hz, 1H), 7.57 (dd, J = 9.5, 0.8 Hz, 1H), and 7.34 (dd, J = 9.5, 2.1 Hz, 1H).[2] While the substitution pattern is different, this provides a reasonable reference for the expected chemical shift range and multiplicities.
-
Ethyl Ester Group: The ethyl group of the ester will give rise to a quartet for the methylene protons (-OCH₂CH₃) at approximately 4.4 ppm and a triplet for the methyl protons (-OCH₂CH₃) at around 1.4 ppm. The characteristic quartet-triplet pattern is a result of spin-spin coupling between the adjacent methylene and methyl groups.
-
Methyl Group: The methyl group at the 2-position of the imidazo ring is expected to appear as a singlet at approximately 2.6 ppm.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).
Caption: A streamlined workflow for acquiring and interpreting NMR data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (ester) | ~164 |
| Aromatic C | ~115-150 |
| -OCH₂CH₃ | ~61 |
| -OCH₂CH₃ | ~14 |
| -CH₃ | ~15 |
Interpretation:
-
Carbonyl Carbon: The carbonyl carbon of the ethyl ester is expected to be the most downfield signal, appearing around 164 ppm.
-
Aromatic Carbons: The carbon atoms of the imidazo[1,2-a]pyridine ring will resonate in the range of 115-150 ppm. The specific chemical shifts will be influenced by the nitrogen atoms and the chlorine substituent.
-
Aliphatic Carbons: The methylene and methyl carbons of the ethyl group will appear in the upfield region, at approximately 61 ppm and 14 ppm, respectively. The methyl carbon attached to the imidazo ring is predicted to be around 15 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy:
The protocol is similar to that for ¹H NMR, with the primary difference being the use of a ¹³C pulse program, which often includes proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
Predicted Mass Spectrometric Data:
-
Molecular Formula: C₁₁H₁₁ClN₂O₂
-
Molecular Weight: 238.67 g/mol [3]
-
Exact Mass: 238.0509
-
Predicted Molecular Ion (M⁺): m/z 238 (with an M+2 peak at m/z 240 of approximately one-third the intensity due to the ³⁷Cl isotope).
Predicted Fragmentation Pattern:
The molecule is expected to undergo characteristic fragmentation upon ionization.
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | C11H11ClN2O2 | CID 800334 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the esteemed imidazo[1,2-a]pyridine class, a scaffold recognized as a "privileged structure" in medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of this specific molecule, consolidating available literature on its synthesis, chemical and physical properties, and exploring its known and potential applications in drug discovery and development. The imidazo[1,2-a]pyridine core is present in several marketed drugs, highlighting the therapeutic relevance of this chemical family.[3][4] This document aims to serve as a valuable resource for researchers engaged in the exploration of novel therapeutic agents, offering insights into the synthesis and potential biological activities of this promising compound.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a fused bicyclic 5-6 heterocyclic ring system that has garnered significant attention in the field of medicinal chemistry due to its broad spectrum of biological activities.[3][4] Compounds incorporating this core structure have demonstrated efficacy as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic agents.[3][4] The versatility of this scaffold has led to the development of several commercially successful drugs, including Zolpidem (for insomnia), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent).[4] The continued exploration of novel derivatives of this scaffold, such as this compound, holds significant promise for the discovery of new and improved therapeutic agents.
Synthesis and Mechanistic Insights
The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various synthetic routes. A common and effective method involves the condensation of a 2-aminopyridine derivative with an α-haloketone or a related three-carbon electrophile.
A plausible and efficient synthetic pathway for this compound involves a two-step, one-pot reaction.[1] This approach offers the advantages of procedural simplicity and often leads to good to high yields.
Reaction Scheme:
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol (Adapted from related syntheses)
The following protocol is a generalized procedure adapted from the synthesis of similar imidazo[1,2-a]pyridine derivatives and should be optimized for the specific target molecule.[1][2]
Materials:
-
4-Chloro-2-aminopyridine
-
Ethyl 2-chloroacetoacetate
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-aminopyridine (1.0 equivalent) and ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl 2-chloroacetoacetate (1.1 equivalents) and a base such as sodium bicarbonate (1.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Extraction: Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common solvent for this type of condensation reaction as it is polar enough to dissolve the reactants and facilitates the reaction at reflux temperature.
-
Base: A mild base like sodium bicarbonate is used to neutralize the hydrogen chloride formed during the cyclization step, driving the reaction to completion.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and subsequent intramolecular cyclization to form the fused bicyclic system.
Physicochemical and Spectroscopic Characterization
Table 1: Physicochemical Properties of a Related Isomer
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | PubChem |
| Molecular Weight | 238.67 g/mol | PubChem |
| Appearance | Pale yellow solid | Chem-Impex |
| CAS Number | 330858-13-4 | Chem-Impex |
Note: The data presented is for the 6-chloro isomer and should be used for comparative purposes only.
Spectroscopic Data (Anticipated)
Based on the structure and data from analogous compounds, the following spectroscopic characteristics are anticipated for this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine core, a singlet for the methyl group at the 2-position, and a quartet and a triplet for the ethyl ester group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chloro substituent at the 7-position. For a similar compound, ethyl-6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate, the aromatic protons appear in the range of δ 7.34-9.41 ppm.[2]
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbons of the heterocyclic core, the methyl group, the ethyl ester, and the carbonyl carbon. The positions of the signals for the pyridine ring carbons will be affected by the chloro substituent.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (C₁₁H₁₁ClN₂O₂). The presence of the chlorine atom will be evident from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings, and C-H stretching vibrations.
Potential Biological Activities and Therapeutic Applications
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of various therapeutic agents. Derivatives have shown significant potential in several key areas of drug discovery.
Caption: Key biological activities of the imidazo[1,2-a]pyridine scaffold.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of imidazo[1,2-a]pyridine derivatives.[5] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis. Some derivatives act as inhibitors of crucial signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[6] The specific substitution pattern on the imidazo[1,2-a]pyridine core, including the presence and position of a chloro group, can significantly influence the anticancer activity.
Antitubercular Activity
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of new antitubercular agents.[7] Some derivatives have demonstrated potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. For instance, a related class of compounds, imidazo[1,2-a]pyridine-3-carboxamides, have shown in vivo efficacy in animal models of Mycobacterium avium infection.[6]
Kinase Inhibition
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various kinases.[8][9] For example, certain derivatives have been developed as inhibitors of Akt, a key kinase in cell survival pathways.[9] The structural features of this compound make it a candidate for investigation as a potential kinase inhibitor.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, molecule within the medicinally significant imidazo[1,2-a]pyridine class. While specific biological data for this exact compound is limited in the public domain, the extensive research on analogous structures strongly suggests its potential as a valuable lead compound in drug discovery programs.
Future research should focus on:
-
Optimized Synthesis: Development and validation of a high-yielding and scalable synthetic route.
-
Comprehensive Characterization: Full spectroscopic and crystallographic analysis to confirm its structure and stereochemistry.
-
Biological Screening: Systematic evaluation of its activity in a broad range of in vitro and in vivo assays, particularly focusing on anticancer, antimicrobial, and kinase inhibition properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the impact of structural modifications on biological activity.
References
- Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250.
- Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.
- Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). ACS Infectious Diseases.
- G K, C., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(1), 55.
-
PubChem. Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. [Link]
- Design, synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. (2020). ChemMedChem.
- Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (2024). Anti-Cancer Agents in Medicinal Chemistry.
- Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. (2016). Antimicrobial Agents and Chemotherapy.
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2019). Oncology Letters.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022).
- Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). Bioorganic & Medicinal Chemistry Letters.
- Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters.
- Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (2014). Bioorganic & Medicinal Chemistry Letters.
- U.S. Patent US-2014072529-A1. Substituted 2,3-dihydroimidazo[1,2-c]quinazoline salts.
- U.S. Patent US4166851A. Certain imidazo(1,2a)
- WO Patent WO2021013864A1. 4-(imidazo[1,2-a]pyridin-3-yl)
- Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. (2020). Chemical Biology & Drug Design.
- Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. (2017). European Journal of Medicinal Chemistry.
- Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. (1983).
- Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction. (2010). Revista de la Sociedad Química de México.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2022). Molecules.
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
- U.S. Patent US8980887B2.
- U.S. Patent Application Publication US 2010/0075971 A1. PYRAZOLO[1,5-A]PYRIMIDINE DERIVATIVES AND THEIR USE AS KINASE INHIBITORS.
- U.S. Patent US9493473B2.
- Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom
- On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. (2022). Arkivoc.
- Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. (2017). Journal of the Serbian Chemical Society.
- Supporting Information - The Royal Society of Chemistry.
- Supporting Information - The Royal Society of Chemistry. 1H and 13C NMR Spectra.
- 1 H NMR and 13 C NMR data for compounds 1 and 7.
- Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. (2013). Acta Crystallographica Section E: Structure Reports Online.
Sources
- 1. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents [mdpi.com]
Unlocking the Therapeutic Potential of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate: A Technical Guide for Drug Discovery Professionals
Introduction: The Promise of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a variety of clinically successful drugs.[1][2][3] This bicyclic heterocyclic system offers a unique three-dimensional structure that allows for versatile interactions with a range of biological targets. Within this promising class of molecules lies Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, a compound with significant, though not fully elucidated, therapeutic potential. This in-depth technical guide will explore the most promising therapeutic targets for this molecule, grounded in the latest scientific evidence and presented with the causal reasoning behind proposed experimental validations. For researchers in drug development, this document serves as a roadmap for harnessing the potential of this intriguing compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to any drug discovery program. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | PubChem |
| Molecular Weight | 238.67 g/mol | PubChem |
| CAS Number | 330858-13-4 | PubChem |
| LogP (calculated) | 3.3 | PubChem |
Primary Therapeutic Target: Antitubercular Agent Targeting QcrB
The global health threat of tuberculosis (TB), particularly the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the discovery of novel therapeutics with new mechanisms of action.[2][4] The imidazo[1,2-a]pyridine scaffold has emerged as a highly promising class of anti-TB agents.[1][3][5][6]
Mechanism of Action: Inhibition of the Cytochrome bcc-aa3 Supercomplex
Extensive research on imidazo[1,2-a]pyridine-3-carboxamides, close structural analogs of this compound, has identified their primary target as the cytochrome bcc-aa3 supercomplex (Complex III/IV) of the Mycobacterium tuberculosis (Mtb) electron transport chain.[7] Specifically, these compounds bind to the QcrB subunit of the cytochrome bc1 complex (Complex III).[7] This binding event disrupts the electron flow, leading to a collapse of the proton motive force and subsequent depletion of cellular ATP, ultimately resulting in bacterial cell death.[6]
The ethyl ester of our topic compound is likely a prodrug that is hydrolyzed in vivo to the corresponding carboxylic acid, which is then converted to the active carboxamide. Alternatively, the ethyl ester itself may possess some inhibitory activity.
Structure-Activity Relationship (SAR) Insights
Studies on a wide range of imidazo[1,2-a]pyridine-3-carboxamides have provided valuable SAR insights that support the potential of the 7-chloro-2-methyl-substituted scaffold.[6][8]
-
Position 3: A carboxamide at this position is crucial for potent anti-TB activity.
-
Position 2: Small alkyl groups, such as a methyl group, are well-tolerated and often contribute to potent activity.
-
Position 7: Halogen substitutions, including chloro, at this position have been shown to be compatible with or even enhance antimycobacterial potency.[7]
Experimental Workflow for Target Validation
The following workflow outlines the key experiments to validate the antitubercular potential and mechanism of action of this compound.
Caption: Experimental workflow for validating antitubercular potential.
-
Preparation of Mtb Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in a 96-well microplate.
-
Inoculation: Adjust the Mtb culture to a McFarland standard of 1.0 and dilute 1:20 in 7H9 broth. Add 100 µL of the diluted culture to each well containing the test compound.
-
Incubation: Incubate the plates at 37°C for 7 days.
-
Addition of Alamar Blue: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Second Incubation: Incubate for another 24 hours.
-
Data Analysis: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.
Secondary Therapeutic Target: Anticancer Agent via PI3Kα Inhibition
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention.[9][10] Several studies have identified imidazo[1,2-a]pyridine derivatives as potent and selective inhibitors of PI3K, particularly the p110α isoform (PI3Kα).[9][10][11][12][13]
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
PI3Kα is a lipid kinase that phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt. The activation of the PI3K/Akt/mTOR pathway promotes cell growth, proliferation, and survival.[9] By inhibiting PI3Kα, this compound has the potential to block this pro-survival signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.[9][10]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for evaluating anticancer potential as a PI3Kα inhibitor.
-
Cell Culture and Treatment: Seed a PIK3CA-mutant cancer cell line (e.g., MCF-7, T47D) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against p-Akt (Ser473). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Re-probe the membrane with an antibody for total Akt as a loading control. A dose-dependent decrease in the p-Akt/total Akt ratio indicates inhibition of the PI3K pathway.
Tertiary (Speculative) Therapeutic Target: GABA-A Receptor Modulation
The imidazo[1,2-a]pyridine scaffold is famously associated with drugs like Zolpidem and Alpidem, which act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[14][15][16] While the substitution pattern of this compound differs significantly from these drugs, the possibility of interaction with GABA-A receptors cannot be entirely dismissed without experimental evidence.
Potential Mechanism and Experimental Approach
Modulation of GABA-A receptors can lead to anxiolytic, sedative, or anticonvulsant effects.[17] The functional consequence of a ligand binding to the benzodiazepine site on the GABA-A receptor is an enhancement of GABA-induced chloride ion influx, leading to hyperpolarization of the neuron and reduced neuronal excitability.
To investigate this potential activity, a primary screen using a radioligand binding assay would be the most direct approach.
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain or specific brain regions (e.g., cortex, cerebellum).
-
Binding Reaction: Incubate the membranes with a fixed concentration of [³H]-Flumazenil (a known benzodiazepine site radioligand) in the presence of increasing concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Flumazenil.
A significant IC₅₀ value in this assay would warrant further investigation through electrophysiological studies (e.g., two-electrode voltage clamp on Xenopus oocytes expressing specific GABA-A receptor subtypes) to determine the functional effect (agonist, antagonist, or inverse agonist) and subtype selectivity.[15]
Conclusion and Future Directions
This compound is a molecule that stands at the intersection of several exciting avenues of drug discovery. The strongest evidence points towards its potential as an antitubercular agent, likely acting as a prodrug for an inhibitor of the essential Mtb cytochrome bcc-aa3 supercomplex. Concurrently, its structural similarity to known PI3Kα inhibitors suggests a promising application in oncology. While its potential as a CNS agent through GABA-A receptor modulation is more speculative, it remains a scientifically valid hypothesis to explore.
This guide provides a comprehensive framework for the systematic evaluation of this compound. The proposed experimental workflows and detailed protocols are designed to rigorously test these hypotheses and provide the robust data necessary to advance a drug discovery program. The true therapeutic value of this compound awaits its full exploration in the laboratory.
References
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007). PubMed. [Link]
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (n.d.). ResearchGate. [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (n.d.). PubMed Central. [Link]
-
Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. (2012). PubMed. [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). MDPI. [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). PubMed. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Publishing. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). PubMed Central. [Link]
-
Design, Synthesis, and In silico Studies of Imidazo[1,2-a] pyridine-2-carboxylate Derivatives as Anti-tubercular Agent. (n.d.). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. (2024). PubMed. [Link]
-
Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. (2011). National Institutes of Health. [Link]
-
Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. (n.d.). National Institutes of Health. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [Link]
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). PubMed Central. [Link]
-
Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. (n.d.). PubMed. [Link]
-
Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. (n.d.). ACS Publications. [Link]
-
Pharmacological Properties of GABAA Receptors Containing 1 SubunitsDS. (n.d.). MedUni Wien. [Link]
-
Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA(A)alpha2/alpha3 Binding Site Agonists for the Treatment of Anxiety Disorders. (2006). PubMed. [Link]
-
Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. (n.d.). PubMed Central. [Link]
-
Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents. (2019). PubMed. [Link]
-
Binding data of selected imidazobenzodiazepines substituted with an E-ring as compared to XLi-356 (10). (n.d.). ResearchGate. [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). PubMed Central. [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. (n.d.). PubMed Central. [Link]
-
Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (2013). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 16. Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including potent anticancer properties.[1][2][3] This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of a specific derivative, Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (hereafter referred to as ECMIPC). We will navigate a complete computational workflow, from ligand and target preparation to advanced simulation and property prediction.[4][5] This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower robust and reproducible computational research.
Introduction: The Rationale for In Silico Investigation
The discovery of a novel compound like ECMIPC with a promising scaffold presents a critical juncture in the drug discovery pipeline.[6] Before committing significant resources to chemical synthesis and biological testing, computational methods, often termed computer-aided drug design (CADD), offer an efficient and cost-effective means to build a foundational understanding of the molecule's potential.[4][7] In silico modeling allows us to:
-
Predict Biological Targets: Identify potential protein partners for ECMIPC.
-
Elucidate Binding Mechanisms: Understand the specific molecular interactions that drive binding.
-
Assess Stability: Evaluate the durability of the compound-target interaction over time.
-
Profile Drug-like Properties: Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the molecule.[4][8]
This guide will use a plausible and illustrative scenario: investigating ECMIPC as a potential inhibitor of a key therapeutic target. Given that imidazo[1,2-a]pyridine derivatives have shown significant activity as kinase inhibitors,[1][2][9][10] we will proceed with a representative kinase as our target for this workflow.
Foundational Preparatory Workflow
The quality of any in silico study is fundamentally dependent on the meticulous preparation of the input molecules: the ligand (ECMIPC) and the protein target.
Ligand Preparation: From 2D Structure to 3D Model
The initial representation of ECMIPC is typically a 2D chemical structure. For computational modeling, a high-quality 3D conformation with correct stereochemistry and charge distribution is essential.
Step-by-Step Ligand Preparation Protocol:
-
Obtain 2D Structure: Source the 2D structure of ECMIPC from a chemical database like PubChem.
-
Convert to 3D: Use a molecular modeling tool (e.g., Open Babel) to convert the 2D structure into an initial 3D conformation.
-
Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the geometry to a low-energy, more realistic conformation.
-
Assign Partial Charges: Calculate and assign partial charges (e.g., Gasteiger charges) to each atom. This is crucial for accurately modeling electrostatic interactions.[11][12]
-
Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This is a key parameter for flexible docking algorithms.[11]
-
Save in Appropriate Format: Save the prepared ligand in a format suitable for the chosen docking software, such as the .pdbqt format for AutoDock Vina.[13]
Target Identification and Preparation
For this guide, we will select a relevant kinase target. A search of the Protein Data Bank (PDB) for imidazo[1,2-a]pyridine inhibitors reveals several co-crystallized structures. We will select a representative structure for our study.
Step-by-Step Target Preparation Protocol:
-
Select a PDB Structure: Download the 3D coordinates of the target protein from the RCSB PDB database.[14][15] It is best practice to choose a high-resolution crystal structure with a bound ligand to define the active site.
-
Clean the Protein Structure: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents, unless they are known to be critical for binding.[16][17][18]
-
Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Add hydrogens to the protein, ensuring correct ionization states for acidic and basic residues at a physiological pH.[17]
-
Assign Charges: Assign partial charges to the protein atoms using a standard force field.
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from adding hydrogens.
-
Save in Appropriate Format: Save the prepared protein in the .pdbqt format for use with AutoDock Vina.[19]
Core Modeling Technique: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into binding affinity and interactions.[20][21][22]
Molecular Docking Workflow
The following diagram illustrates the typical workflow for molecular docking.
Caption: Molecular Docking Workflow.
Step-by-Step Molecular Docking Protocol:
-
Grid Box Generation: Define the search space for the docking algorithm by creating a 3D grid box that encompasses the active site of the target protein.[23] The dimensions of the grid box should be large enough to allow the ligand to move and rotate freely.
-
Running the Docking Simulation: Execute the docking calculation using software like AutoDock Vina.[19][24] The program will systematically sample different conformations and orientations of the ligand within the grid box and score them based on a defined scoring function.[23]
-
Analysis of Docking Results: The output will be a set of predicted binding poses for the ligand, each with a corresponding binding affinity score (typically in kcal/mol).[25][26][27]
-
Binding Affinity: A lower (more negative) binding energy generally indicates a more favorable binding interaction.[26]
-
Pose Analysis: Examine the top-ranked poses to identify key interactions such as hydrogen bonds, hydrophobic contacts, and salt bridges between ECMIPC and the protein.[25][28]
-
Clustering: Group similar poses together to understand the dominant binding modes.
-
Advanced Simulation: Molecular Dynamics (MD)
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the protein-ligand complex over time.[29][30]
Molecular Dynamics Workflow
The following diagram outlines the key stages of an MD simulation.
Caption: Molecular Dynamics Simulation Workflow.
Step-by-Step MD Simulation Protocol (using GROMACS): [15][31][32][33][34]
-
System Preparation:
-
Start with the best-ranked pose from molecular docking.
-
Create a simulation box and solvate the complex with a water model (e.g., TIP3P).
-
Add ions (e.g., Na+ or Cl-) to neutralize the system.[15]
-
-
Energy Minimization: Perform energy minimization to remove steric clashes and relax the system.
-
Equilibration:
-
Production MD: Run the main simulation for a desired length of time (e.g., 100 ns) to generate a trajectory of atomic motions.
-
Trajectory Analysis: [29][30][35][36]
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand from their initial positions. A stable RMSD plot indicates that the system has reached equilibrium.[36][37]
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.[36][37]
-
Radius of Gyration (Rg): Indicates the compactness of the protein.[35]
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation.[37]
-
Predicting Drug-Likeness: ADMET Profiling
A potent compound is of little therapeutic value if it has poor pharmacokinetic properties or is toxic.[4] ADMET prediction tools use computational models to estimate these properties early in the discovery process.[8][38][39]
Key ADMET Properties and Prediction
Table 1: Predicted ADMET Properties for ECMIPC
| Property Category | Parameter | Predicted Value | Interpretation |
| Absorption | GI Absorption | High | Likely to be well-absorbed from the gut. |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier. | |
| Distribution | Plasma Protein Binding | ~90% | High binding to plasma proteins. |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | Low potential for interaction with a major metabolic enzyme. | |
| Excretion | Renal OCT2 Substrate | No | Not likely to be a substrate for this renal transporter. |
| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |
| hERG I Inhibitor | Yes | Potential for cardiotoxicity. |
Note: The values in this table are illustrative and would be generated using a specific ADMET prediction tool.
Synthesis of Data and Future Directions
The culmination of this in silico workflow is a multi-faceted profile of ECMIPC. By integrating the results from molecular docking, MD simulations, and ADMET prediction, we can form a holistic view of its potential as a drug candidate.
-
Docking suggests a strong binding affinity and identifies key interacting residues.
-
MD simulations confirm the stability of these interactions over time.
-
ADMET prediction highlights potential strengths (e.g., good absorption) and liabilities (e.g., potential for hERG inhibition).
This comprehensive computational assessment provides a strong foundation for making informed decisions about the next steps in the drug discovery process, such as chemical synthesis, in vitro validation, and lead optimization.
References
-
GROMACS Tutorials. (n.d.). Retrieved from [Link]
-
MDPI. (2023). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Retrieved from [Link]
-
Wikipedia. (n.d.). PDBsum. Retrieved from [Link]
-
Laskowski, R. A., Hutchinson, E. G., Michie, A. D., Wallace, A. C., Jones, M. L., & Thornton, J. M. (1997). PDBsum: a Web-based database of summaries and analyses of all PDB structures. Trends in Biochemical Sciences, 22(12), 488-490. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Retrieved from [Link]
-
EMBL-EBI. (n.d.). GROMACS tutorial. Retrieved from [Link]
-
ResearchGate. (n.d.). How to interprete and analyze molecular docking results?. Retrieved from [Link]
-
Quora. (n.d.). How does one prepare proteins for molecular docking?. Retrieved from [Link]
-
Protein Structure Databases: RCSB Protein Data bank (PDB), PDBsum & PDBe. (n.d.). Retrieved from [Link]
-
Database Commons. (n.d.). PDBsum. Retrieved from [Link]
-
Drug Discovery News. (n.d.). Computational approaches to drug design. Retrieved from [Link]
-
ResearchGate. (n.d.). Interpretation of Molecular docking results?. Retrieved from [Link]
-
Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]
-
YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Retrieved from [Link]
-
YouTube. (2023). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. Retrieved from [Link]
-
Galaxy Training. (2019). Running molecular dynamics simulations using GROMACS. Retrieved from [Link]
-
GROMACS tutorials. (n.d.). Introduction to Molecular Dynamics. Retrieved from [Link]
-
Deep Origin. (n.d.). ADMET Predictions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PDBsum: Structural summaries of PDB entries. Retrieved from [Link]
-
KBbox. (n.d.). Small Molecule Docking. Retrieved from [Link]
-
ADMET-AI. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Retrieved from [Link]
-
YouTube. (2024). How to Understand and Interpret Molecular Dynamics Results?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Retrieved from [Link]
-
Analyzing molecular dynamics simulations. (n.d.). Retrieved from [Link]
-
Galaxy Training. (2019). Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. Retrieved from [Link]
-
ADMET-AI. (n.d.). Retrieved from [Link]
-
Medium. (2023). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Retrieved from [Link]
-
TeachOpenCADD. (n.d.). Analyzing molecular dynamics simulations. Retrieved from [Link]
-
Medium. (2022). Behind the Scenes of Computational Drug Discovery. Retrieved from [Link]
-
Bonvin Lab. (n.d.). Small molecule docking. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (n.d.). Retrieved from [Link]
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (n.d.). Retrieved from [Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]
-
Vipergen. (n.d.). Drug Discovery Workflow - What is it?. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of typical CADD workflow. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Retrieved from [Link]
-
ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Retrieved from [Link]
-
YouTube. (2023). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular docking proteins preparation. Retrieved from [Link]
-
Reddit. (n.d.). Need help with molecular docking results interpretation. Retrieved from [Link]
-
YouTube. (2022). Learn Maestro: Preparing protein structures. Retrieved from [Link]
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]
-
Center for Computational Structural Biology. (n.d.). AutoDock Version 4.2. Retrieved from [Link]
-
YouTube. (2022). Preparing receptor and ligand with AutoDock tools || Molecular Docking tutorial || Part 2. Retrieved from [Link]
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
Sources
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. medium.com [medium.com]
- 6. Drug Discovery Workflow - What is it? [vipergen.com]
- 7. researchgate.net [researchgate.net]
- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 9. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. ccsb.scripps.edu [ccsb.scripps.edu]
- 13. youtube.com [youtube.com]
- 14. Protein Structure Databases: PDB, PDBe & PDBsum [proteinstructures.com]
- 15. youtube.com [youtube.com]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
- 18. scotchem.ac.uk [scotchem.ac.uk]
- 19. m.youtube.com [m.youtube.com]
- 20. KBbox: Methods [kbbox.h-its.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 23. medium.com [medium.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. m.youtube.com [m.youtube.com]
- 28. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 29. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]
- 30. vis.uib.no [vis.uib.no]
- 31. GROMACS Tutorials [mdtutorials.com]
- 32. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 33. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]
- 34. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 35. m.youtube.com [m.youtube.com]
- 36. Hands-on: Analysis of molecular dynamics simulations / Analysis of molecular dynamics simulations / Computational chemistry [training.galaxyproject.org]
- 37. T020 · Analyzing molecular dynamics simulations — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 38. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 39. sygnaturediscovery.com [sygnaturediscovery.com]
- 40. portal.valencelabs.com [portal.valencelabs.com]
- 41. ADMET-AI [admet.ai.greenstonebio.com]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] This fused bicyclic system, an isostere of purine and indole, is a cornerstone in the design of novel therapeutic agents due to its broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and analgesic properties.[2][4][5][6] The versatility of this scaffold allows for substitution at various positions, enabling the fine-tuning of its pharmacological and photophysical properties.
This document provides a comprehensive guide to the synthesis of a specific, highly functionalized derivative: Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS No: 1335053-81-0).[7][8][9] This compound serves as a crucial intermediate, incorporating a chloro-substituent for potential further cross-coupling reactions, a methyl group, and an ethyl carboxylate handle, making it an ideal building block for constructing more complex molecules in drug discovery programs.
Reaction Principle and Mechanism
The synthesis of the imidazo[1,2-a]pyridine core is most classically and reliably achieved through the cyclocondensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound, a method historically based on the Tschitschibabin reaction.[1][10] This protocol employs a variation of this robust reaction.
The core transformation involves the reaction of 2-amino-4-chloropyridine with ethyl 2-chloroacetoacetate . The mechanism proceeds through two key stages:
-
Initial N-Alkylation: The endocyclic nitrogen of the 2-aminopyridine ring, being more nucleophilic than the exocyclic amino group, initiates a nucleophilic attack on the α-carbon of ethyl 2-chloroacetoacetate. This step displaces a chloride ion and forms a pyridinium salt intermediate.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group of the intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl. The resulting hemiaminal intermediate subsequently undergoes dehydration (elimination of a water molecule) under the thermal reaction conditions to yield the stable, aromatic imidazo[1,2-a]pyridine ring system.[11]
This one-pot procedure provides a direct and efficient route to the target compound.[12][13]
Caption: Fig. 1: Reaction Mechanism
Detailed Experimental Protocol
This protocol is designed for a ~10 mmol scale and can be adjusted accordingly. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent / Material | CAS No. | Molecular Wt. | Purity | Supplier |
| 2-Amino-4-chloropyridine | 19798-80-2 | 128.56 g/mol | ≥98% | Standard Supplier |
| Ethyl 2-chloroacetoacetate | 609-15-4 | 164.59 g/mol | ≥97% | Standard Supplier |
| Ethanol (Absolute) | 64-17-5 | 46.07 g/mol | ≥99.5% | Standard Supplier |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | ≥99% | Standard Supplier |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade | Standard Supplier |
| Hexanes | 110-54-3 | 86.18 g/mol | ACS Grade | Standard Supplier |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | 58.44 g/mol | N/A | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | N/A | Standard Supplier |
| Silica Gel | 63231-67-4 | 60.08 g/mol | 230-400 mesh | Standard Supplier |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-4-chloropyridine (1.29 g, 10.0 mmol) and sodium bicarbonate (1.01 g, 12.0 mmol, 1.2 equiv.).
-
Expertise Note: Sodium bicarbonate is added as a mild base to neutralize the HCl that is cogenerated during the N-alkylation step. This prevents the formation of the hydrochloride salt of the unreacted aminopyridine, which would be unreactive, thereby improving the overall reaction efficiency.
-
-
Solvent and Reagent Addition: Add absolute ethanol (30 mL) to the flask, followed by a magnetic stir bar. Stir the suspension for 5 minutes at room temperature. Add ethyl 2-chloroacetoacetate (1.40 mL, ~1.81 g, 11.0 mmol, 1.1 equiv.) dropwise to the stirring suspension.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C) using a heating mantle or oil bath. Maintain a gentle reflux with vigorous stirring for 12-16 hours.
-
Trustworthiness Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC). Prepare a developing solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting 2-amino-4-chloropyridine spot and the appearance of a new, UV-active spot for the product indicates reaction progression.
-
-
Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Work-up - Extraction: To the resulting residue, add ethyl acetate (50 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. The product will partition into the organic layer.
-
Work-up - Washing: Separate the layers. Wash the organic layer sequentially with deionized water (2 x 30 mL) and then with saturated brine (1 x 30 mL).
-
Expertise Note: The brine wash helps to remove residual water from the organic layer, facilitating the subsequent drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or viscous oil.
Purification
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Elution: Prepare a slurry of the crude product with a small amount of silica gel and load it onto the column. Elute the column using a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 30-40% EtOAc/Hexanes).
-
Fraction Collection: Collect the fractions containing the desired product (identified by TLC) and combine them.
-
Final Product: Remove the solvent from the combined fractions using a rotary evaporator to yield this compound as a solid. Dry the product under vacuum.
Data Summary and Expected Results
Reagent Table (for 10.0 mmol scale)
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Amino-4-chloropyridine | 128.56 | 1.29 g | 10.0 | 1.0 |
| Ethyl 2-chloroacetoacetate | 164.59 | 1.81 g (1.40 mL) | 11.0 | 1.1 |
| Sodium Bicarbonate | 84.01 | 1.01 g | 12.0 | 1.2 |
Product Characterization
| Parameter | Expected Result |
| Chemical Formula | C₁₁H₁₁ClN₂O₂ |
| Molecular Weight | 238.67 g/mol |
| Appearance | Off-white to pale yellow solid |
| Yield | 65-80% (Theoretical Yield: 2.39 g) |
| Melting Point | Specific to batch purity, literature values may vary |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~9.5 (d, 1H), ~7.6 (d, 1H), ~7.0 (dd, 1H), 4.4 (q, 2H), 2.7 (s, 3H), 1.4 (t, 3H). (Shifts are approximate and may vary). |
| MS (ESI) | m/z: 239.0 [M+H]⁺ |
Experimental Workflow Visualization
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. cbijournal.com [cbijournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Lead Sciences [lead-sciences.com]
- 8. This compound | 1335053-81-0 [chemicalbook.com]
- 9. This compound [cymitquimica.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Abstract
This document provides a detailed guide to the analytical techniques required for the unambiguous structural elucidation and purity assessment of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, frequently appearing in compounds with significant biological activities.[1] Therefore, rigorous characterization of novel analogues like the title compound is a critical step in drug discovery and development. This guide presents a suite of orthogonal analytical methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. For each technique, we provide not only a step-by-step protocol but also the scientific rationale behind the experimental choices and a guide to data interpretation.
Introduction and Compound Profile
This compound is a heterocyclic compound featuring the fused imidazo[1,2-a]pyridine bicyclic system. This scaffold is of high interest due to its presence in numerous therapeutic agents.[1] The specific substitution pattern—a chloro group at the 7-position, a methyl group at the 2-position, and an ethyl carboxylate at the 3-position—modulates its physicochemical properties and potential biological targets. Accurate characterization is essential to confirm its identity, purity, and stability before its use in further research.
Compound Structure:
Table 1: Compound Properties
| Property | Value | Source |
| CAS Number | 1335053-81-0 | [2][3][4] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [3][5] |
| Molecular Weight | 238.67 g/mol | [3] |
| Purity | >95% (typical) | [3] |
| Appearance | Light yellow solid (inferred) | |
| Storage | Sealed in dry, Room Temperature | [3] |
Integrated Analytical Workflow
A robust characterization strategy relies on the integration of multiple analytical techniques. Each method provides a unique piece of the structural puzzle. The workflow below illustrates the logical progression from initial identity confirmation to final purity assessment.
Figure 1: Integrated workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise molecular structure of an organic compound. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice due to its ability to dissolve a wide range of organic compounds.[6] If solubility is an issue, DMSO-d₆ can be used.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or if the spectrometer is not locked on the solvent signal.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Acquisition (Example on a 400 MHz Spectrometer):
-
¹H NMR:
-
Acquire a spectrum at 298 K.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled spectrum.
-
Set the spectral width to cover 0-200 ppm.
-
Use a 30-degree pulse angle with a 2-second relaxation delay.
-
Acquire 1024-2048 scans.
-
-
Data Interpretation and Expected Spectra
The expected chemical shifts are predicted based on the electronic environment of each nucleus and by analogy to similar published structures.[6][7]
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | J (Hz) | Rationale |
| H-5 | ~9.2 - 9.4 | d | 1H | ~7.5 | Deshielded by adjacent N and proximity to Cl. |
| H-6 | ~7.3 - 7.5 | dd | 1H | ~7.5, 2.0 | Coupled to H-5 and H-8. |
| H-8 | ~7.5 - 7.7 | d | 1H | ~2.0 | Coupled to H-6. |
| O-CH₂ -CH₃ | ~4.4 - 4.5 | q | 2H | ~7.1 | Ethyl ester methylene, adjacent to oxygen. |
| C-CH₃ | ~2.5 - 2.7 | s | 3H | - | Methyl group on the imidazole ring. |
| O-CH₂-CH₃ | ~1.4 - 1.5 | t | 3H | ~7.1 | Ethyl ester methyl group. |
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to each unique carbon atom in the molecule. Approximate chemical shift regions: C=O (ester) at ~160-165 ppm, aromatic/heteroaromatic carbons from ~110-150 ppm, O-C H₂ at ~60-65 ppm, C-C H₃ at ~15-20 ppm, and O-CH₂-C H₃ at ~12-15 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, which serves as a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.
Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
Instrumentation (Electrospray Ionization - ESI):
-
Liquid Chromatography (for sample introduction):
-
Column: C18, 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (Positive Ion Mode):
-
Ionization Source: ESI+. The basic nitrogen atoms in the imidazopyridine ring are readily protonated.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
-
Data Interpretation
The primary ion to look for is the protonated molecular ion [M+H]⁺.
-
Molecular Formula: C₁₁H₁₁ClN₂O₂
-
Exact Mass: 238.0509
-
Expected [M+H]⁺: 239.0587
The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak. The [M+2+H]⁺ peak will be approximately one-third the intensity of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. This pattern is a definitive confirmation of the presence of one chlorine atom.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of a compound. By separating the target compound from any impurities or starting materials, it allows for accurate quantification of purity, typically by UV detection.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation: Prepare a solution of the compound at ~0.5 mg/mL in acetonitrile or methanol.
-
Instrumentation and Conditions:
Table 3: HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for non-polar to moderately polar analytes. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Organic modifier for elution. |
| Gradient | 10% B to 90% B over 20 minutes | A broad gradient ensures elution of the main peak and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Injection Volume | 10 µL | |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| UV Detection | 254 nm and 280 nm | Aromatic systems like imidazopyridine have strong absorbance at these wavelengths. |
Data Interpretation
A pure sample should yield a single, sharp, symmetrical peak in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | 1335053-81-0 [chemicalbook.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. This compound [cymitquimica.com]
- 5. Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | C11H11ClN2O2 | CID 800334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Abstract
This application note provides a comprehensive guide to the mass spectrometry analysis of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. Detailed protocols for sample preparation, direct infusion analysis via electrospray ionization (ESI), and liquid chromatography-mass spectrometry (LC-MS) are presented. Furthermore, a proposed fragmentation pathway based on tandem mass spectrometry (MS/MS) is elucidated to aid in structural confirmation and metabolite identification studies. The methodologies described herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a reliable framework for the characterization of this and structurally related molecules.
Introduction
This compound is a substituted imidazopyridine, a class of compounds known for a wide range of biological activities. As with many novel chemical entities in the drug discovery pipeline, unambiguous characterization is paramount. Mass spectrometry is an indispensable analytical technique for confirming molecular weight, elucidating structure, and quantifying small molecules in complex matrices.[1][2] This guide offers a detailed approach to the mass spectrometric analysis of this specific compound, leveraging the high sensitivity and specificity of modern instrumentation.
The core of this application note is built upon established principles of small molecule analysis, tailored to the specific chemical properties of this compound. The protocols are designed to be a starting point for method development and can be adapted to various mass spectrometry platforms.
Compound Information
Experimental Workflow
The overall workflow for the mass spectrometry analysis of this compound is depicted below. This workflow encompasses sample preparation, initial analysis by direct infusion, and comprehensive characterization by LC-MS.
Caption: Experimental workflow for the mass spectrometric analysis.
Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectrometry data and preventing instrument contamination.[7][8] The following protocol is recommended for the preparation of this compound for analysis.
Protocol 1: Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol in a clean glass vial.
-
Working Solution for Direct Infusion (1 µg/mL): Dilute the stock solution 1:1000 with a solvent mixture of 50:50 acetonitrile:water containing 0.1% formic acid. This concentration is a good starting point to avoid detector saturation.
-
Working Solution for LC-MS (10 µg/mL): Dilute the stock solution 1:100 with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Prior to injection, filter all working solutions through a 0.22 µm syringe filter to remove any particulates that could clog the system.[9]
Direct Infusion Mass Spectrometry
Direct infusion is a rapid method to confirm the molecular weight of the analyte and to optimize the ionization parameters. Electrospray ionization (ESI) in positive ion mode is recommended due to the presence of basic nitrogen atoms in the imidazopyridine ring system, which are readily protonated.[10][11]
Protocol 2: Direct Infusion ESI-MS
-
Instrument Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass measurement.
-
-
Infusion: Infuse the 1 µg/mL working solution at a flow rate of 5-10 µL/min.
-
Instrument Parameters (Representative):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage/Fragmentor Voltage: 20-40 V (adjust to minimize in-source fragmentation)
-
Source Temperature: 120-150 °C[12]
-
Desolvation Gas Flow: 600-800 L/hr (Nitrogen)
-
Desolvation Temperature: 350-450 °C
-
Mass Range: m/z 50-500
-
-
Data Acquisition: Acquire data in full scan mode to observe the protonated molecule [M+H]⁺.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of complex mixtures and for quantitative studies.[1][13][14]
Protocol 3: LC-MS Analysis
-
LC System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
-
-
Gradient Elution:
Time (min) %B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
MS System:
-
Ionization Mode: Positive ESI
-
Data Acquisition:
-
Full Scan: m/z 100-500 to detect the [M+H]⁺ ion.
-
Tandem MS (MS/MS): Data-dependent acquisition (DDA) or targeted MS/MS of the precursor ion at m/z 239.05. Use a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.
-
-
Expected Mass Spectra and Fragmentation
Based on the structure of this compound, the following mass spectral features are anticipated.
Full Scan Mass Spectrum
In positive ESI mode, the compound is expected to be readily protonated to form the [M+H]⁺ ion. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion peak.
| Ion | Calculated m/z ([C₁₁H₁₂ClN₂O₂]⁺) | Observed m/z |
| [M+H]⁺ (³⁵Cl) | 239.0587 | ~239.06 |
| [M+H]⁺ (³⁷Cl) | 241.0558 | ~241.06 |
Proposed Fragmentation Pathway (MS/MS)
Upon collision-induced dissociation (CID) of the [M+H]⁺ precursor ion (m/z 239.05), several fragmentation pathways are plausible. The fragmentation of related heterocyclic structures often involves the loss of small, stable neutral molecules.[15][16] For this compound, the primary fragmentation is likely to involve the ethyl ester group.
Caption: Proposed fragmentation pathway for [M+H]⁺.
Key Fragmentation Steps:
-
Loss of Ethylene (C₂H₄): A common fragmentation for ethyl esters is the loss of ethylene via a McLafferty-type rearrangement or similar process, leading to a carboxylic acid fragment ion at m/z 211.02 .
-
Loss of Water (H₂O): The resulting carboxylic acid can then lose water, yielding an acylium ion at m/z 193.01 .
-
Loss of Carbon Monoxide (CO): Subsequent loss of carbon monoxide from the acylium ion would produce a fragment at m/z 165.02 .
-
Alternative Loss of Ethanol (C₂H₅OH): Direct loss of a neutral ethanol molecule from the protonated precursor is also a plausible pathway, directly forming the ion at m/z 193.01 .[16]
Conclusion
This application note provides a robust and detailed set of protocols for the mass spectrometric analysis of this compound. The described methods for sample preparation, direct infusion, and LC-MS, coupled with the proposed fragmentation pathway, offer a comprehensive framework for the qualitative analysis of this compound. These methodologies are foundational and can be further optimized for quantitative applications, such as pharmacokinetic studies or impurity profiling, in the drug development process.
References
-
Niessen, W. M. A. (2001). Current developments in LC-MS for pharmaceutical analysis. Analyst, 126(8), 1231-1242. [Link]
-
Intertek. LC-MS Method Development. [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]
-
Li, A., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]
-
Wikipedia. Sample preparation in mass spectrometry. [Link]
-
CfPIE. LC-MS/MS: Practical Method Development for the Pharmaceutical Industry. [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
Technology Networks. Analytical Method Development and Validation in Pharmaceuticals. [Link]
-
Organomation. Mass Spectrometry Sample Preparation Guide. [Link]
-
Begum, S., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC - NIH. [Link]
-
Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]
-
Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Semantic Scholar. [Link]
-
Ortiz, D. F., et al. (2018). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. ResearchGate. [Link]
-
PubChem. Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. [Link]
-
Wikipedia. Electrospray ionization. [Link]
-
Lead Sciences. This compound. [Link]
-
Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. [Link]
-
Lechartier, A., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC - NIH. [Link]
-
Lustig, E., et al. (2017). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. NIH. [Link]
-
PubChem. Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. [Link]
-
Mohamed, Y. A., et al. (2011). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]
- Hopfgartner, G. (2004). Ion fragmentation of small molecules in mass spectrometry. Journal of Mass Spectrometry.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. [Link]
-
PrepChem.com. Synthesis of 5-chloro-2-ethyl-7-methylimidazo[4,5-b]pyridine. [Link]
-
Yang, X., & Long, S. (2021). Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. ResearchGate. [Link]
- Khan, M. S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792.
Sources
- 1. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. organomation.com [organomation.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. This compound | 1335053-81-0 [chemicalbook.com]
- 5. This compound [cymitquimica.com]
- 6. Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | C11H11ClN2O2 | CID 800334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 11. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 12. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS Method Development [intertek.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) method for Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate
An Application Note and Protocol for the Quantification of Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate using High-Performance Liquid Chromatography
Abstract
This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Imidazopyridine derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry for their diverse pharmacological activities.[1][2][3][4][5] As such, a robust and reliable analytical method is crucial for quality control, stability testing, and pharmacokinetic studies in drug development. This guide details the method development rationale, a step-by-step experimental protocol, and a full validation procedure according to the International Council for Harmonisation (ICH) guidelines.[6][7]
Principles of Separation and Method Rationale
The selection of an appropriate analytical methodology is predicated on the physicochemical properties of the analyte. This compound (Molecular Formula: C₁₁H₁₁ClN₂O₂) is a heterocyclic organic molecule with significant non-polar character, making it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8]
Causality Behind Experimental Choices:
-
Reverse-Phase Chromatography: This technique separates molecules based on their hydrophobicity.[9][10] The stationary phase is non-polar (hydrophobic), while the mobile phase is polar. The analyte, being relatively non-polar, will interact with and be retained by the stationary phase. By gradually increasing the organic solvent concentration in the mobile phase (gradient elution), the analyte can be eluted and quantified.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is chosen as the stationary phase.[11] C18 columns are the most widely used in RP-HPLC due to their strong hydrophobic retention, high efficiency, and stability, providing an excellent starting point for method development for a wide range of small molecules.
-
Mobile Phase: A binary mobile phase consisting of a polar aqueous component and an organic modifier is used.
-
Aqueous Phase (A): Water with 0.1% Formic Acid. The addition of an acidifier like formic acid serves to control the pH of the mobile phase. This is critical for suppressing the ionization of any residual silanol groups on the silica-based stationary phase, which prevents peak tailing and results in sharper, more symmetrical peaks.[12]
-
Organic Modifier (B): Acetonitrile. Acetonitrile is selected for its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths, making it compatible with UV detection.[11]
-
-
Detection: The imidazopyridine scaffold contains a chromophore that absorbs UV radiation. UV-Visible spectrophotometry is therefore a simple, robust, and sensitive detection method. The wavelength is selected based on the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity.
Experimental Protocol
This section provides a detailed methodology for the analysis of this compound.
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade or higher).
-
Formic Acid (LC-MS grade or higher).
-
Water (HPLC grade or Type I ultrapure).
-
-
Glassware: Volumetric flasks (Class A), pipettes, and autosampler vials.
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 285 nm (or determined λmax) |
| Gradient Program | See Table 2 |
Table 1: Summary of HPLC Conditions.
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Table 2: Gradient Timetable.
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent for preparing standard and sample solutions to ensure solubility and compatibility with the initial mobile phase conditions.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for routine analysis and system suitability checks.
HPLC Method Validation Protocol
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[7] The validation process provides a self-validating system, demonstrating the method's reliability and trustworthiness.[6][13]
Specificity
The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.
-
Inject a solution of the reference standard.
-
If available, inject a sample containing known impurities or degradation products.
-
Use a PDA detector to assess peak purity and confirm that the analyte peak is spectrally homogeneous.
-
Linearity
The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
-
Acceptance Criterion: r² ≥ 0.999.
-
Accuracy
The closeness of test results to the true value.
-
Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). This can be done by spiking a placebo matrix if available.
-
Analyze the samples and calculate the percentage recovery for each level.
-
Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.
-
Precision
The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results from both sets of experiments.
-
Acceptance Criterion: %RSD ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol:
-
Determine based on the signal-to-noise ratio. LOD is typically where the ratio is 3:1, and LOQ is where the ratio is 10:1.
-
Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve.
-
Robustness
A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small changes to the method parameters one at a time, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., vary %B by ±2%)
-
-
Analyze the system suitability solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.
-
Acceptance Criterion: System suitability parameters should remain within acceptable limits for all tested variations.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the entire analytical process, from initial sample handling to the final report generation.
Caption: A flowchart of the HPLC analytical workflow.
Troubleshooting Guide
Even with a robust method, issues can arise. This table outlines common problems and their solutions.[12]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Column contamination or degradation.2. Mobile phase pH unsuitable.3. Secondary interactions (e.g., silanols). | 1. Wash column with a strong solvent; replace if necessary.2. Ensure proper pH of the mobile phase.3. Use a well-end-capped column; ensure acidifier is present. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.2. Column temperature fluctuations.3. Column aging. | 1. Prepare mobile phase carefully; use a gradient mixer.2. Use a column thermostat.3. Equilibrate the column thoroughly; replace if performance degrades. |
| High Backpressure | 1. Blockage in the system (e.g., frit, tubing).2. Sample precipitation on the column. | 1. Systematically check components by disconnecting them.2. Ensure sample is fully dissolved in a compatible diluent. |
| Ghost Peaks | 1. Impurities in the mobile phase or diluent.2. Carryover from previous injection. | 1. Use high-purity solvents and reagents.2. Implement a needle wash in the autosampler method. |
Table 3: Common HPLC Troubleshooting Scenarios.
Conclusion
The reverse-phase HPLC method detailed in this application note is demonstrated to be simple, specific, accurate, and precise for the quantification of this compound. The comprehensive validation protocol ensures the method's reliability and adherence to international regulatory standards, making it suitable for routine quality control and research applications in the pharmaceutical industry.
References
-
Principles of Reversed Phase HPLC . (2021). YouTube. Available at: [Link]
-
Steps for HPLC Method Validation . (2024). Pharmaguideline. Available at: [Link]
-
HPLC Troubleshooting Guide . Available at: [Link]
-
Reverse Phase Chromatography Techniques . (2025). Chrom Tech, Inc. Available at: [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines . Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available at: [Link]
-
This compound . Lead Sciences. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained . (2025). AMSbiopharma. Available at: [Link]
-
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate . PubChem. Available at: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . (2025). YouTube. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2) . (2023). ICH. Available at: [Link]
-
Al-Ghanim, A. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma . Molecules, 26(1), 136. Available at: [Link]
-
Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate . PubChem. Available at: [Link]
-
Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate, 98% Purity . Oakwood Chemical. Available at: [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review . (2024). ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents . RSC Advances, 15(23), 15838-15844. Available at: [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents . (2023). ScienceDirect. Available at: [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review . (2022). MDPI. Available at: [Link]
-
Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission . (2020). Wiley Online Library. Available at: [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines . (2024). MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines [mdpi.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. This compound - Lead Sciences [lead-sciences.com]
- 9. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 10. chromtech.com [chromtech.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols: Characterizing Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate in Cell-Based Assays
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of several clinically approved drugs.[1] This structural class is known for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] Specifically, derivatives of imidazo[1,2-a]pyridine have demonstrated potent efficacy against various cancer cell lines, often by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[5]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of a specific analogue, Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate , in a series of fundamental cell-based assays. These protocols are designed to enable a systematic evaluation of the compound's cytotoxic and apoptotic potential, laying the groundwork for further mechanistic studies and drug development efforts.
Compound Profile: this compound
| Parameter | Information |
| IUPAC Name | This compound |
| Molecular Formula | C11H11ClN2O2 |
| Molecular Weight | 238.67 g/mol |
| Structure | |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents. Prepare stock solutions in DMSO. |
| Purity | ≥95% recommended for cell-based assays. |
Note: It is crucial to determine the optimal solvent and concentration for your specific cell line to avoid solvent-induced toxicity. A vehicle control (DMSO alone) must be included in all experiments.
Experimental Workflow: A Stepwise Approach to Characterization
The following workflow provides a logical sequence for evaluating the biological activity of this compound in a cancer cell line of interest.
Phase 1: Determining Cytotoxicity with the MTT Assay
The initial step is to assess the compound's effect on cell viability and determine its half-maximal inhibitory concentration (IC50). The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells, which is an indicator of cell viability.[6]
Protocol: MTT Cell Viability Assay
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HCC1937, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.[7]
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of the compound in complete medium. A suggested starting range is 100 µM to 0.1 µM.
-
Include a vehicle control (DMSO at the highest concentration used for the compound) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or control.
-
Incubate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.[8]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Phase 2: Quantifying Apoptosis with a Caspase-3/7 Assay
A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[10] A luminescent or fluorescent assay can quantify the activity of these enzymes, providing direct evidence of apoptosis induction.
Protocol: Caspase-3/7 Activity Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
-
Treated cells from a parallel experiment to the MTT assay (using the determined IC50 concentration)
-
Luminometer
Procedure:
-
Assay Plate Preparation:
-
Seed cells and treat with the compound at its IC50 concentration (and 2x IC50) as described in the MTT protocol.
-
Include a positive control (e.g., staurosporine) and a no-treatment control.
-
-
Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[11]
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of the reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of the treated samples to the no-treatment control. A significant increase in luminescence indicates the activation of caspase-3/7 and induction of apoptosis.
Phase 3: Mechanistic Insights via Western Blotting
To further confirm the apoptotic pathway and investigate the molecular mechanism, Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.[12][13][14]
Protocol: Western Blot Analysis of Apoptotic Markers
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells in 6-well plates with the compound at its IC50 concentration for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[15]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts (e.g., 20-40 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin). An increase in cleaved PARP and the expression of p53 and p21 would further support the induction of apoptosis and cell cycle arrest by the compound.[5]
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of appropriate controls:
-
Vehicle Control: Ensures that the observed effects are due to the compound and not the solvent.
-
Positive Control: Confirms that the assay system is working correctly.
-
Loading Control (Western Blot): Ensures equal protein loading across all lanes, allowing for accurate comparison of protein expression.
By following these established and well-controlled protocols, researchers can generate reliable and reproducible data to confidently assess the biological activity of this compound.
References
- Adingra, K., Coulibaly, S., Alain, K., Ouattara, M., & Sissouma, D. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91.
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
Luminultra. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
-
NCBI. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Retrieved from [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
-
NCBI Bookshelf. (2021, July 1). Apoptosis Marker Assays for HTS. Assay Guidance Manual. Retrieved from [Link]
-
Protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
-
ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]
- Zhang, Q., Song, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry, 15(7), 2111-2119.
- Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., Al-Aboudi, A. F., El-Elimat, T., & Al-Salahat, A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Pharmaceuticals (Basel, Switzerland), 15(9), 1141.
- Gising, J., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4899-4902.
- Gray, C. H., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 60(8), 5018–5022.
- Halgren, T. A. (2020). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 5(1), 15-30.
- Khan, I., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 853-870.
- Li, M., et al. (2017). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 135, 346-355.
- Liu, Y., et al. (2019). Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents. European Journal of Medicinal Chemistry, 178, 24-36.
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
- S. Ben-Cherif, W., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1269, 133814.
- Singh, P., et al. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 69, 00021.
- Wang, Y., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases, 9(6), 1259-1271.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. bio-rad.com [bio-rad.com]
Application Notes and Protocols: Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines in Oncology
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "drug-prejudice" nature due to its presence in numerous biologically active compounds.[1] This bicyclic 5-6 fused ring system has demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] In the realm of oncology, derivatives of imidazo[1,2-a]pyridine have emerged as a particularly promising class of therapeutic candidates. Their anticancer effects are often attributed to the inhibition of key cellular signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, and the disruption of fundamental cellular processes like tubulin polymerization.[1][2] The versatility of this scaffold allows for structural modifications that can fine-tune its biological activity and target specificity.[2] This document provides a detailed guide to the potential applications of a specific derivative, Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, in cancer drug discovery, based on the well-established activities of the broader imidazo[1,2-a]pyridine class. While specific biological data for this exact compound is not extensively published, its structural features suggest it is a strong candidate for investigation as an anticancer agent.
Proposed Mechanisms of Anticancer Activity
Based on extensive research into the imidazo[1,2-a]pyridine scaffold, two primary mechanisms of action are proposed for this compound:
-
Inhibition of the PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many human cancers.[4][5] Numerous imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα and/or mTOR, demonstrating significant antitumor activity in vitro and in vivo.[6][7][8] These compounds typically bind to the ATP-binding site of the kinases, leading to the downregulation of downstream signaling, induction of apoptosis, and cell cycle arrest.[6]
-
Inhibition of Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several imidazo[1,2-a]pyridine analogues have been shown to inhibit tubulin polymerization, often by binding to the colchicine site.[9][10][11][12] This leads to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptotic cell death.[10]
The following diagram illustrates the proposed dual-action mechanism of this compound, targeting both the PI3K/Akt/mTOR pathway and tubulin polymerization.
Experimental Protocols for Biological Evaluation
To investigate the anticancer potential of this compound, a systematic series of in vitro assays is recommended. The following protocols provide a framework for this evaluation.
Experimental Workflow
The overall workflow for the biological evaluation is depicted below.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung], HeLa [cervical])[3][13]
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final concentrations should typically range from 0.01 to 100 µM.[13] Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition
Objective: To assess the effect of the test compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cells treated with the test compound at its IC50 concentration.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-β-actin).[6]
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Lysis: Treat cells with the test compound for a specified time (e.g., 24 hours). Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Compare the levels of phosphorylated proteins in treated versus untreated cells.
Protocol 3: In Vitro Tubulin Polymerization Assay
Objective: To determine if the test compound directly inhibits the polymerization of tubulin.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer).
-
Test compound and control compounds (e.g., colchicine as an inhibitor, paclitaxel as a promoter).
-
96-well, half-area, clear-bottom plates.
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Reaction Setup: On ice, add polymerization buffer, GTP, and the test compound at various concentrations to the wells of a pre-chilled 96-well plate.
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the reaction.
-
Monitoring Polymerization: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the change in absorbance over time. An inhibition of the increase in absorbance compared to the vehicle control indicates inhibition of tubulin polymerization. Calculate the IC50 for tubulin polymerization inhibition.
Comparative Cytotoxicity Data of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the reported IC50 values of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines, providing a benchmark for evaluating the potential potency of this compound.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Compound 6 [6] | A375 (Melanoma) | 9.7 | PI3K/Akt/mTOR Inhibition |
| Compound 6 [6] | HeLa (Cervical) | 10.9 | PI3K/Akt/mTOR Inhibition |
| IP-5 [13] | HCC1937 (Breast) | 45 | Apoptosis Induction |
| IP-6 [13] | HCC1937 (Breast) | 47.7 | Apoptosis Induction |
| TB-25 [12] | HCT-116 (Colon) | 0.023 | Tubulin Polymerization Inhibition |
| Compound 5b [10] | Jurkat (Leukemia) | 0.060 | Tubulin Polymerization Inhibition |
| Compound 5b [10] | HCT116 (Colon) | 0.138 | Tubulin Polymerization Inhibition |
| PI3K/mTOR Inhibitor [4][5] | HCT-116 (Colon) | 0.010 | PI3K/mTOR Dual Inhibition |
Conclusion and Future Directions
This compound belongs to a class of compounds with well-documented and potent anticancer activities. The proposed dual mechanism of inhibiting the PI3K/Akt/mTOR pathway and tubulin polymerization provides a strong rationale for its investigation as a novel therapeutic agent. The protocols outlined in this application note offer a comprehensive strategy for its initial biological evaluation. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in xenograft models and detailed pharmacokinetic and toxicological profiling, to fully assess its potential as a clinical drug candidate.
References
-
Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 19(4), 3027-3035. Available at: [Link]
-
Bansal, Y., & Singh, V. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. Available at: [Link]
-
Bok, T. R., El-Gokha, A. A., Lee, Y., Kim, J. S., Lee, K., & Kim, Y. (2021). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. Molecules, 26(11), 3239. Available at: [Link]
-
Cheng, B., et al. (2025). Novel Imidazo[1,2-a]pyridine-Based Tubulin Polymerization Inhibitors: Structure-Activity Relationships and Anti-tumor Immune Potentiation. ResearchGate. Available at: [Link]
-
Demir, B., Göktaş, M., Bua, S., Al-Soud, Y. A., & Küçükgüzel, İ. (2022). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Molecular Structure, 1265, 133423. Available at: [Link]
-
Deutsche Pharmazeutische Gesellschaft. (2024). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Wiley Online Library. Available at: [Link]
-
European Journal of Medicinal Chemistry. (2025). Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation. PubMed. Available at: [Link]
-
Journal of Medicinal Chemistry. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed. Available at: [Link]
-
MDPI. (2021). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI. Available at: [Link]
-
PubMed. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. Available at: [Link]
-
PubMed. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link]
-
PubMed. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. Available at: [Link]
-
e-Century Publishing Corporation. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. e-Century Publishing Corporation. Available at: [Link]
-
IU Indianapolis ScholarWorks. (2023). A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. IU Indianapolis ScholarWorks. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. e-century.us [e-century.us]
- 5. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site [mdpi.com]
- 12. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate: A Versatile Scaffold for Drug Discovery and Chemical Biology
Senior Application Scientist Note: The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and synthetic tractability have made it the foundation for numerous clinically successful drugs and a fertile ground for discovering novel therapeutic agents.[1][2] Molecules incorporating this framework, such as the hypnotic zolpidem and the cardiotonic olprinone, are established in clinical practice, underscoring the scaffold's favorable pharmacological properties.[2][3]
This guide focuses on Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (ECMP) , a specific derivative that serves as a powerful and versatile starting material for research. Its strategic substitutions—a chloro group at the 7-position, a methyl group at the 2-position, and an ethyl carboxylate at the 3-position—make it an ideal precursor for synthesizing compound libraries targeting some of the most challenging diseases, including tuberculosis and cancer.[4][5] We will explore its application as a key chemical building block, providing detailed protocols for its derivatization and subsequent biological evaluation.
Physicochemical Properties and Handling
A thorough understanding of the starting material's properties is fundamental to its successful application in synthesis and screening protocols.
| Property | Value | Reference |
| CAS Number | 1335053-81-0 | [6][7] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [7] |
| Molecular Weight | 238.67 g/mol | [8] |
| Appearance | Light yellow solid | [5] |
| Purity | Typically ≥95% | [7] |
| Storage | Sealed in a dry environment at room temperature. | [7] |
Core Application I: Synthesis of Novel Antituberculosis Agents
Scientific Rationale
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs.[4][9] The imidazo[1,2-a]pyridine-3-carboxamide (IPA) class of compounds has emerged as one of the most promising new avenues of attack.[10][11] Several compounds in this class, including the clinical candidate Telacebec (Q203), exhibit potent activity by targeting the cytochrome bc1 complex (specifically the QcrB subunit) of the Mtb electron transport chain, thereby disrupting the pathogen's energy metabolism.[4][9][11]
ECMP is an ideal precursor for generating novel IPAs. The ethyl ester at the C-3 position can be readily converted to a carboxamide, which is a critical pharmacophore for anti-TB activity.[4][11] Furthermore, the 7-chloro and 2-methyl substitutions are known to contribute favorably to the structure-activity relationship (SAR) for potent Mtb inhibition.[4]
Protocol 1: Synthesis of an N-(4-fluorobenzyl) Imidazo[1,2-a]pyridine-3-carboxamide from ECMP
This two-step protocol transforms the ECMP ester into a potent carboxamide, a key functional group for antitubercular activity.
Step A: Saponification (Ester Hydrolysis)
-
Rationale: The ethyl ester of ECMP is first hydrolyzed to the corresponding carboxylic acid using a strong base. This creates a reactive intermediate necessary for the subsequent amide coupling reaction.
-
Dissolve ECMP (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, ~2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, carefully acidify the reaction mixture to pH ~3-4 with 1N hydrochloric acid (HCl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. This product is often used in the next step without further purification.
Step B: Amide Coupling
-
Rationale: A peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to activate the carboxylic acid, facilitating an efficient reaction with the amine to form a stable amide bond.
-
Dissolve the crude carboxylic acid from Step A (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add HATU (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir for 15 minutes at room temperature.
-
Add the desired amine, for example, 4-fluorobenzylamine (1.1 eq), to the mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final N-(4-fluorobenzyl)-7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxamide.
Protocol 2: In Vitro Evaluation of Antitubercular Activity (MIC Assay)
-
Rationale: The broth microdilution method is a standardized assay to determine the Minimum Inhibitory Concentration (MIC) of a compound, defined as the lowest concentration that prevents visible growth of the bacteria.
-
Preparation: Prepare a stock solution of the synthesized compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microplate, perform a 2-fold serial dilution of the compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). Final compound concentrations should typically range from 64 µg/mL to 0.06 µg/mL.
-
Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Controls: Include a positive control (bacteria, no compound), a negative control (broth only), and a vehicle control (bacteria with DMSO equivalent to the highest concentration used). A known anti-TB drug (e.g., isoniazid) should be included as a reference.
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days.
-
Detection: Add a viability indicator dye, such as resazurin. Incubate for an additional 24 hours.
-
Analysis: Determine the MIC by identifying the lowest compound concentration in which the dye remains blue (indicating inhibition of metabolic activity), as opposed to turning pink (indicating bacterial growth).
Core Application II: Development of Anticancer Agents
Scientific Rationale
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of modern anticancer therapeutics.[12][13] Its derivatives have been shown to inhibit a wide range of targets crucial for cancer cell proliferation and survival.[12] A prominent mechanism is the inhibition of protein kinases, particularly within the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in many cancers.[14][15] ECMP provides a rigid core upon which various functional groups can be installed to optimize binding to the ATP pocket of kinases like PI3Kα.[15] By modifying the amine used in the amide coupling step (Protocol 1B), researchers can rapidly generate a library of compounds to probe the kinase active site and develop potent and selective inhibitors.
Protocol 3: Cytotoxicity Screening via MTT Assay
-
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard initial screen to determine the cytotoxic potential of novel compounds against cancer cell lines.[16]
-
Cell Seeding: Seed cancer cells (e.g., HCC1937 breast cancer cells, A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[17]
-
Compound Treatment: Prepare serial dilutions of the synthesized ECMP derivatives in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells with the compounds for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) value.
Data Presentation: Comparative Cytotoxicity
Results from the MTT assay should be tabulated to facilitate comparison of the cytotoxic activity of different ECMP derivatives across multiple cell lines.
| Compound ID | R-Group (from Amine) | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-116 |
| ECMP-001 | 4-Fluorobenzyl | 12.5 | 15.8 | 9.7 |
| ECMP-002 | 3,4-Dichlorobenzyl | 5.2 | 8.1 | 4.3 |
| ECMP-003 | 2-Phenoxyethyl | 25.1 | 30.4 | 22.0 |
| Doxorubicin | (Positive Control) | 0.8 | 0.5 | 0.9 |
Conclusion
This compound is more than just a chemical; it is a strategic starting point for innovation in drug discovery. Its validated utility as a scaffold for generating potent antitubercular and anticancer agents makes it an invaluable tool for researchers. The protocols outlined in this guide provide a robust framework for synthesizing novel derivatives and evaluating their biological activity, empowering scientists to explore new chemical space and develop next-generation therapeutics.
References
-
Song, Q., Zhang, Q., Fan, X., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. Available at: [Link]
-
Kaur, H., Kumar, S., & Singh, I. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. Available at: [Link]
-
Samanta, S., Kumar, S., Aratikatla, E. K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 585–611. Available at: [Link]
-
de Souza, M. V. N., de Almeida, M. V., & da Silva, F. de C. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Samanta, S., Kumar, S., Aratikatla, E. K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. ResearchGate. Available at: [Link]
-
Abrahams, K. A., Cox, J. A., Spivey, V. L., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases, 9(5), 1056–1068. Available at: [Link]
-
Kumar, S., Kumar, R., & Kumar, V. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5). Available at: [Link]
-
PubChem. Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Lead Sciences. This compound. Lead Sciences. Available at: [Link]
-
Ganthala, S., Darla, M. M., & Sridharan, V. (2023). An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations. RSC Advances. Available at: [Link]
-
de Souza, M. V. N., de Almeida, M. V., & da Silva, F. de C. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. Available at: [Link]
-
Raheem, S. K., et al. (2025). Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. Journal of Molecular Structure. Available at: [Link]
-
Wang, Z., Zhang, M., Li, Y., et al. (2019). Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents. European Journal of Medicinal Chemistry, 178, 715–725. Available at: [Link]
-
Jia, Z.-J., Liu, X.-H., & Zhang, H.-Y. (2011). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2871. Available at: [Link]
-
Agarwal, T., Reddyrajula, R., & Dalimba, U. (2023). Design, synthesis and antikinetoplastid activity of imidazo[1,2-a]pyridine-chalcone conjugates. Semantic Scholar. Available at: [Link]
-
Samanta, S., Kumar, S., Aratikatla, E. K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 585–611. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
Al-Ostoot, F. H., Al-Tamari, M. A., Al-Saraireh, Y. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 5835697. Available at: [Link]
-
Wang, B., Yao, Q., Zhang, S., et al. (2015). Microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters. Heterocycles, 91(11), 2089. Available at: [Link]
-
Dhas, A., Deshmukh, S., Pansare, D., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565–2573. Available at: [Link]
-
Tadigoppula, N., Kantevari, S., Vangavaragu, J. R., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4848–4852. Available at: [Link]
-
Ukrpromzviazok. (1987). Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. Pharmaceutical Chemistry Journal, 21(1), 34–38. Available at: [Link]
-
Bautista-Hernández, C. I., Páramo-García, X., Rivera-Islas, J., et al. (2021). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules (Basel, Switzerland), 26(18). Available at: [Link]
-
Wang, Y., Zhao, Y., Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules (Basel, Switzerland), 28(7). Available at: [Link]
-
Zhang, H.-Y., Liu, X.-H., & Gu, S.-H. (2010). Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1999. Available at: [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. This compound | 1335053-81-0 [chemicalbook.com]
- 7. This compound - Lead Sciences [lead-sciences.com]
- 8. Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | C11H11ClN2O2 | CID 800334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Phased Approach to Efficacy Testing of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Abstract
This comprehensive guide outlines a detailed experimental design for the initial efficacy testing of the novel compound, Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and immunomodulatory effects.[1][2][3] Given the lack of specific literature on this particular analog, we propose a multi-pronged, phased investigational approach. This document provides the scientific rationale and step-by-step protocols for a series of in vitro and in vivo assays designed to elucidate the compound's primary biological function and therapeutic potential. The experimental workflow is structured to first identify the compound's domain of activity—distinguishing between direct antimicrobial/anti-virulence effects and host-directed immunomodulatory or anti-inflammatory actions—and then to characterize its efficacy in relevant biological systems.
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a recurring motif in a variety of pharmacologically active agents.[2] Notably, derivatives of this scaffold have been developed as antituberculosis agents, with some acting as potent inhibitors of the cytochrome bcc complex subunit QcrB, a critical component of the electron transport chain in Mycobacterium tuberculosis.[1] Other analogs have demonstrated broader antimicrobial activity against various bacterial strains.[3] Beyond anti-infective properties, the imidazo[1,2-a]pyridine structure is also present in compounds that modulate host targets. These include allosteric modulators of the GABA-A receptor, which are crucial for regulating neuronal inhibition in the central nervous system, and ligands for the translocator protein (TSPO), a mitochondrial protein implicated in neuroinflammation and steroidogenesis.[4][5][6][7]
Given this chemical precedent, this compound represents a promising, yet uncharacterized, therapeutic candidate. Its efficacy may lie in direct antimicrobial action, modulation of the host immune response, or a combination of both. Therefore, a systematic and logical investigational workflow is paramount to efficiently uncover its therapeutic value.
Proposed Investigational Workflow
The following diagram illustrates the proposed phased approach for evaluating the efficacy of this compound.
Caption: Phased investigational workflow for this compound.
Phase 1: Foundational In Vitro Screening
The initial phase is designed to broadly assess the biological activity of the compound and determine its safety profile at the cellular level.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the visible growth of a microorganism.[8]
Materials:
-
Test compound: this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium smegmatis)
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin, rifampicin)
-
Negative control (broth only)
-
Vehicle control (DMSO)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well plate.
-
Prepare the bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include positive, negative, and vehicle controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol: Cytotoxicity Assessment (MTT Assay)
This assay assesses the effect of the compound on the viability of mammalian cells to establish a therapeutic window.[8]
Materials:
-
Mammalian cell lines (e.g., HEK293, RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or acidic isopropanol)
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Replace the old medium with the medium containing the compound dilutions. Include a vehicle control.
-
Incubate for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Remove the MTT-containing medium and add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Protocol: Immunomodulatory Screening in Macrophages
This protocol provides an initial assessment of the compound's potential to modulate the inflammatory response in immune cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Test compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Plate RAW 264.7 cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
A significant reduction in NO, TNF-α, or IL-6 production compared to LPS-stimulated cells treated with vehicle alone would suggest anti-inflammatory activity.
Phase 2: In-Depth Mechanistic Elucidation
Based on the results from Phase 1, this phase aims to delve deeper into the compound's mechanism of action.
Protocol: Target-Based Ligand Binding Assay (Hypothetical: TSPO)
If immunomodulatory or neuro-active properties are suspected, assessing binding to known targets like TSPO is a logical next step.[9]
Materials:
-
Cell membranes prepared from cells overexpressing human TSPO
-
Radioligand (e.g., [³H]PK 11195)
-
Test compound
-
Scintillation fluid and counter
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled TSPO ligand.
-
The data are analyzed to determine the IC₅₀ and subsequently the Kᵢ of the test compound.
Hypothetical Signaling Pathway Analysis
Should the compound demonstrate anti-inflammatory properties, investigating its impact on key inflammatory signaling pathways is crucial.
Caption: Simplified NF-κB signaling pathway, a common target for anti-inflammatory agents.
To investigate this, Western blotting can be used to assess the phosphorylation status of key proteins like IκBα and p65 (a subunit of NF-κB) in cell lysates from the immunomodulatory screening assay. A decrease in the phosphorylation of these proteins would suggest that the compound inhibits the NF-κB pathway.
Phase 3: Preclinical In Vivo Efficacy Models
The final phase involves testing the compound in relevant animal models to assess its efficacy and safety in a whole-organism context.
Protocol: Acute Toxicity Study in Mice
This is a preliminary study to determine the maximum tolerated dose (MTD) and observe any overt signs of toxicity.[10]
Procedure:
-
Administer single escalating doses of the compound to different groups of mice (e.g., via oral gavage or intraperitoneal injection).
-
Include a vehicle control group.
-
Monitor the animals closely for a defined period (e.g., 14 days) for signs of toxicity, including changes in weight, behavior, and mortality.
-
The MTD is the highest dose that does not cause significant toxicity or mortality.
Protocol: Murine Model of Bacterial Peritonitis
If the compound shows promising antimicrobial activity in vitro, its efficacy can be tested in this acute infection model.
Procedure:
-
Induce peritonitis in mice by intraperitoneal injection of a standardized bacterial inoculum (e.g., S. aureus).
-
Treat groups of infected mice with the test compound at various doses (below the MTD), a vehicle control, or a relevant antibiotic.
-
Monitor the survival of the animals over several days.
-
At specific time points, a subset of animals can be euthanized to determine the bacterial load in the peritoneal fluid and spleen.
-
A significant increase in survival and a reduction in bacterial load in the compound-treated groups would indicate in vivo efficacy.
Protocol: LPS-Induced Endotoxemia Model in Mice
If the compound demonstrates anti-inflammatory activity in vitro, this model can be used to assess its ability to mitigate a systemic inflammatory response.
Procedure:
-
Administer a lethal or sub-lethal dose of LPS to mice via intraperitoneal injection.
-
Treat groups of mice with the test compound (prophylactically or therapeutically), a vehicle control, or a known anti-inflammatory drug (e.g., dexamethasone).
-
Monitor survival rates.
-
At peak inflammation (e.g., 2-4 hours post-LPS), collect blood samples to measure serum levels of pro-inflammatory cytokines like TNF-α and IL-6.[11]
-
A significant improvement in survival and a reduction in systemic cytokine levels would demonstrate in vivo anti-inflammatory efficacy.
Data Presentation
All quantitative data from these experiments should be presented in a clear and concise manner.
Table 1: Summary of In Vitro Activity
| Assay | Endpoint | Result (e.g., IC₅₀, MIC) |
| Antimicrobial (S. aureus) | MIC | [Value] µg/mL |
| Antimicrobial (E. coli) | MIC | [Value] µg/mL |
| Cytotoxicity (HEK293) | IC₅₀ | [Value] µM |
| Immunomodulation (NO) | IC₅₀ | [Value] µM |
| Immunomodulation (TNF-α) | IC₅₀ | [Value] µM |
Table 2: Summary of In Vivo Efficacy (Hypothetical)
| Model | Key Outcome | Result |
| Bacterial Peritonitis | Survival Rate | X% increase at Y mg/kg |
| LPS-Induced Endotoxemia | TNF-α Reduction | Z% decrease at Y mg/kg |
Conclusion
The experimental design detailed in these application notes provides a robust and logical framework for the initial preclinical evaluation of this compound. By systematically progressing from broad in vitro screening to targeted mechanistic studies and finally to relevant in vivo models, researchers can efficiently determine the primary biological activity and therapeutic potential of this novel compound. This phased approach ensures that experimental choices are data-driven, maximizing the potential for a successful drug development campaign.
References
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH.
- In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
- The immunomodulatory potential of natural compounds in tumor-bearing mice and humans - PMC - NIH.
- Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains | Antimicrobial Agents and Chemotherapy. ASM Journals.
- (PDF) Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains.
- In vivo preclinical models for immune-mediated inflamm
- Determination and reduction of translocator protein (TSPO)
- In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice.
- Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility.
- Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PubMed Central.
- A Technical Guide to the Binding Affinity and Selectivity of Novel TSPO Ligands. Benchchem.
- IN VIVO AND IN VITRO IMMUNOMODULATORY AND ANTI-INFLAMMATORY EFFECTS OF TOTAL FLAVONOIDS OF ASTRAGALUS - PMC - NIH.
- Targeting epigenetic regulation and post-translational modification with 5-Aza-2' deoxycytidine and SUMO E1 inhibition augments T-cell receptor therapy | Journal for ImmunoTherapy of Cancer.
- Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe | ACS Central Science.
- Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865) | Journal of Medicinal Chemistry.
- GABAA receptor positive allosteric modul
- TSPO Radioligands for Neuroinflamm
- Insight into structural features of TSPO: implications for drug development - PMC.
- Translocator protein (TSPO)
- ethyl 7-chloro-2-MethyliMidazo[1,2-a]pyridine-3-carboxyl
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC.
- Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC - NIH.
- Ethyl 8-(4-nitrophenyl)
- Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | C11H11ClN2O2 | CID 800334. PubChem.
- Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo - PubMed.
Sources
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. TSPO Radioligands for Neuroinflammation: An Overview [mdpi.com]
- 7. Translocator protein (TSPO): the new story of the old protein in neuroinflammation [bmbreports.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Determination and reduction of translocator protein (TSPO) ligand rs6971 discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IN VIVO AND IN VITRO IMMUNOMODULATORY AND ANTI-INFLAMMATORY EFFECTS OF TOTAL FLAVONOIDS OF ASTRAGALUS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This document provides a comprehensive guide to the safe handling, storage, and utilization of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, a key building block in contemporary drug discovery. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Understanding the nuanced properties of this specific derivative is crucial for ensuring experimental reproducibility, maintaining compound integrity, and guaranteeing laboratory safety.
Compound Profile and Physicochemical Properties
This compound is a heterocyclic organic compound with significant potential as a scaffold in the synthesis of pharmacologically active molecules. Its structure, featuring a chlorinated pyridine ring fused with a methyl-substituted imidazole moiety and an ethyl carboxylate group, offers multiple points for chemical modification, making it a versatile intermediate in the development of novel therapeutics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [2] |
| Molecular Weight | 238.67 g/mol | [2] |
| CAS Number | 1335053-81-0 | [2][3][4] |
| Appearance | Solid (Expected) | |
| Purity | Typically >95% | [2] |
| Storage Temperature | Room Temperature | [2] |
Safety and Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from closely related imidazo[1,2-a]pyridine derivatives allows for a presumptive hazard assessment. The following precautions are based on the safety profile of analogous compounds and general principles of laboratory safety.
2.1. Potential Hazards:
Based on data for similar compounds, this compound should be handled as a substance that is:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
2.2. Personal Protective Equipment (PPE):
A risk assessment should always be conducted before handling this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or aerosols.
Storage and Stability
The long-term stability of this compound is critical for the validity of research findings. Improper storage can lead to degradation, impacting the purity and reactivity of the compound.
3.1. Recommended Storage Conditions:
-
Temperature: Store at room temperature, away from direct heat sources.[2]
-
Atmosphere: Store in a tightly sealed container to prevent moisture ingress.[2] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize potential degradation from atmospheric components.
-
Light: Protect from light to prevent potential photolytic degradation.
3.2. Incompatible Materials:
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, which could lead to a vigorous reaction.
-
Strong Acids and Bases: Imidazo[1,2-a]pyridine derivatives may be susceptible to hydrolysis or degradation under strongly acidic or basic conditions.
Logical Flow for Storage Decision:
Caption: Step-by-step workflow for preparing a stock solution.
Disposal
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.
-
Unused Compound: Dispose of the solid compound as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Solutions: Solutions of the compound in organic solvents should be collected in a designated chlorinated waste container.
-
Contaminated Materials: Any materials, such as pipette tips and vials, that have come into contact with the compound should be disposed of as solid hazardous waste.
Given that this is a chlorinated organic compound, incineration by a licensed waste disposal company is the preferred method of disposal. [5]
References
-
Lead Sciences. This compound. [Link]
-
PubChem. Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. [Link]
-
U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
-
PubMed. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Link]
-
NIH. Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. [Link]
-
NIH. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. [Link]
-
RSC Publishing. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]
-
Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. [Link]
-
Vita-D-Chlor. GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. [Link]
-
ResearchGate. Disposal of Chlorine-Containing Wastes | Request PDF. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
NIH. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. This compound [cymitquimica.com]
- 4. This compound | 1335053-81-0 [chemicalbook.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate (CAS No: 1335053-81-0).[1][2][3] Our goal is to provide in-depth technical support, moving beyond procedural steps to explain the underlying chemical principles that govern reaction outcomes. This document offers troubleshooting advice and optimized protocols to help you improve yield, minimize impurities, and achieve consistent results.
Section 1: Understanding the Core Synthesis - Mechanism and Critical Parameters
The synthesis of the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[4][5] The most common and direct route involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, a variation of the classic Tschitschibabin reaction.[6]
For our target molecule, the reaction proceeds between 4-Chloro-2-aminopyridine and Ethyl 2-chloroacetoacetate .
Plausible Reaction Mechanism
The reaction is a two-step process:
-
SN2 Alkylation: The more nucleophilic pyridine ring nitrogen of 4-chloro-2-aminopyridine attacks the electrophilic carbon of ethyl 2-chloroacetoacetate, displacing the chloride ion. This forms a pyridinium salt intermediate.
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group then attacks the ketone carbonyl carbon. The subsequent dehydration of the resulting hemiaminal yields the final aromatic imidazo[1,2-a]pyridine ring system.
Caption: Proposed reaction mechanism for the synthesis.
Section 2: Troubleshooting Guide & Yield Optimization (Q&A)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?
Low yields are a frequent problem in heterocyclic synthesis and can stem from several sources.[7][8] A systematic approach is the most effective way to diagnose the issue.
Answer:
Start by evaluating these four critical areas:
-
Reagent Purity and Stoichiometry:
-
Purity: Impurities in either the 4-chloro-2-aminopyridine or the ethyl 2-chloroacetoacetate can inhibit the reaction or lead to side products. Ensure reagents are of high purity and that solvents are anhydrous, as moisture can interfere with the reaction.[7]
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, ethyl 2-chloroacetoacetate can be unstable or volatile. Using a slight excess (e.g., 1.1 equivalents) can sometimes drive the reaction to completion. However, a large excess can complicate purification.
-
-
Reaction Conditions (Temperature & Time):
-
Temperature: This reaction typically requires heating to overcome the activation energy for both the initial SN2 reaction and the subsequent cyclization. If the temperature is too low, the reaction will be sluggish or stall.[8] If it's too high, you risk decomposition of the starting materials or the product. An optimal range is often found by refluxing in a suitable solvent like ethanol or isopropanol.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Stopping the reaction too early will leave unreacted starting materials, while excessively long reaction times can lead to byproduct formation and degradation.[7]
-
-
Solvent Choice:
-
The solvent plays a crucial role. Polar aprotic solvents like DMF or acetonitrile can accelerate the initial SN2 step. Protic solvents like ethanol are also commonly used and can facilitate the cyclization step.[9] The choice of solvent can significantly impact yield.
-
-
Presence and Nature of a Base (Optional but important):
-
While the reaction can proceed without a base, adding a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) can improve yields. The base neutralizes the HCl generated during the reaction, preventing the protonation of the 2-aminopyridine, which would render it non-nucleophilic.[9]
-
Caption: Systematic workflow for troubleshooting low yield.
Q2: I'm observing a significant, dark-colored byproduct that is difficult to separate. What is it and how can I prevent it?
Answer:
The formation of dark, often polymeric, byproducts is common in this type of condensation reaction, especially under harsh conditions.
-
Cause: The likely culprit is the self-condensation or polymerization of ethyl 2-chloroacetoacetate, particularly if the reaction is overheated or run for an extended period. High temperatures can promote side reactions.[10]
-
Prevention Strategies:
-
Controlled Temperature: Maintain a consistent temperature. Use a reflux condenser and an oil bath to ensure even heating. Avoid aggressive, direct heating with a mantle.
-
Optimize Reaction Time: As mentioned, monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup immediately to prevent byproduct formation.[8]
-
Order of Addition: Consider adding the ethyl 2-chloroacetoacetate dropwise to the heated solution of 4-chloro-2-aminopyridine rather than mixing them all at once. This maintains a low instantaneous concentration of the α-haloketone, minimizing self-reaction.
-
Q3: The reaction stalls and does not go to completion, even after extended heating. What should I do?
Answer:
A stalled reaction indicates that the conditions are no longer favorable for the reaction to proceed.
-
Possible Causes & Solutions:
-
Insufficient Energy: The reflux temperature of your chosen solvent may be too low. Consider switching to a higher-boiling solvent like n-butanol or toluene, but be mindful of potential decomposition.
-
Catalyst Inefficiency: While often run without a catalyst, some syntheses of imidazo[1,2-a]pyridines benefit from a catalyst. Both Lewis acids and certain transition metals like copper have been shown to facilitate these cyclizations.[11][12] A small amount of a copper(I) iodide catalyst could potentially drive the reaction to completion.[11]
-
Product Inhibition: In some cases, the product itself can inhibit the reaction pathway, although this is less common. The primary issue is more likely related to conditions or reagent activity.
-
Section 3: Optimized Experimental Protocol & Data
This protocol is a starting point based on established methods for analogous compounds.[13][14] Optimization may be required for your specific lab conditions and reagent batches.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-2-aminopyridine (1.29 g, 10 mmol) and absolute ethanol (50 mL).
-
Reagent Addition: While stirring, add sodium bicarbonate (1.05 g, 12.5 mmol, 1.25 equiv.).
-
Heating: Heat the mixture to reflux (approx. 78 °C) using an oil bath.
-
Substrate Addition: Once refluxing, add ethyl 2-chloroacetoacetate (1.81 g, 11 mmol, 1.1 equiv.) dropwise over 15 minutes.
-
Reaction Monitoring: Maintain reflux and monitor the reaction progress every hour using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
Workup - Quenching & Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of ethyl acetate and 50 mL of water. Stir vigorously.
-
Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[15]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent like ethanol/water or toluene.[15]
-
Table 1: Impact of Reaction Parameters on Yield
The following table summarizes expected outcomes from varying key parameters, based on general principles of imidazo[1,2-a]pyridine synthesis.
| Parameter Varied | Condition | Expected Yield Range | Rationale & Comments |
| Base | None | 25-40% | Reaction is slow; generated HCl protonates starting material. |
| NaHCO₃ (1.25 equiv) | 60-75% | Neutralizes HCl, preventing deactivation of the nucleophile. | |
| Et₃N (1.25 equiv) | 65-80% | Soluble organic base, effectively scavenges acid. May require aqueous workup to remove. | |
| Solvent | Ethanol | 60-75% | Good balance of polarity for both steps. Easy to remove. |
| Acetonitrile | 55-70% | Aprotic polar solvent, favors SN2 but may be less effective for cyclization. | |
| Toluene | 40-55% | Non-polar; may result in lower solubility and slower reaction rates. | |
| Temperature | 50 °C | <20% | Insufficient thermal energy to drive the reaction to completion. |
| Reflux (Ethanol, ~78°C) | 60-75% | Optimal balance between reaction rate and minimizing degradation. | |
| Reflux (Toluene, ~110°C) | Variable | May increase rate but significantly increases risk of byproduct formation. |
Section 4: Frequently Asked Questions (FAQs)
Q: How can I confirm the identity and purity of my final product? A: Standard analytical techniques should be used.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify the number and environment of protons and carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (238.67 g/mol ).[16]
-
Melting Point: A sharp melting point indicates high purity.
Q: What are the key safety precautions for this synthesis? A:
-
Ethyl 2-chloroacetoacetate is a lachrymator and should be handled in a well-ventilated fume hood.[15]
-
Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Solvents like ethanol and toluene are flammable; ensure there are no ignition sources near the reaction setup.
Q: Can this synthesis be scaled up? What are the main considerations? A: Yes, this reaction is amenable to scale-up.
-
Heat Transfer: Ensure your reaction vessel allows for efficient and even heat distribution to avoid localized overheating. A jacketed reactor is recommended for larger scales.
-
Mixing: Ensure stirring is adequate to keep the heterogeneous mixture (if using NaHCO₃) well-suspended.
-
Exothermicity: While this reaction is not violently exothermic, the initial alkylation can generate some heat. Monitor the internal temperature during the dropwise addition on a larger scale.
References
- Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
- Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Polshettiwar, V. et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega.
- Benchchem. Troubleshooting common issues in the synthesis of N-heterocycles.
- Kumar, A. et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a]pyrazine and imidazo[1,2- a]pyridine derivatives and their anticancer activity. RSC Advances.
-
Li, Y. et al. (2022). Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. European Journal of Medicinal Chemistry. [Link]
- BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Panda, J. et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
- Lead Sciences.
- Reddy, C. et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences.
- ACS Publications. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity.
- Taylor & Francis Online.
- Reddit. My first synthesis was not as efficient as I had hoped. 16% yield.
- CymitQuimica.
- Chemicalbook.
- ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- E3S Web of Conferences.
- RSC Publishing.
- Google Patents. Imidazo(1,2-a)pyridine compounds, their preparation and anthelmintic compositions containing them.
- Synquest Labs.
- Letters in Applied NanoBioScience.
- Organic Syntheses.
- PubChem.
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. This compound [cymitquimica.com]
- 3. This compound | 1335053-81-0 [chemicalbook.com]
- 4. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
- 14. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | C11H11ClN2O2 | CID 800334 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Introduction: Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of drugs like Zolpidem.[1][2] Achieving high purity (>99%) for this intermediate is not merely a procedural step but a critical requirement to ensure the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting for common purification challenges encountered during its synthesis, drawing on established chemical principles and field-proven experience.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most frequent and challenging issues researchers face when purifying this compound.
Q1: My isolated product is a yellow or brown solid/oil, but literature suggests it should be a white or off-white solid. What's causing the discoloration and how can I fix it?
A1: Discoloration is a common issue stemming from several sources:
-
Oxidative Byproducts: The imidazopyridine ring system can be susceptible to minor oxidation, especially if exposed to air at high temperatures for extended periods, leading to highly conjugated, colored impurities.
-
Residual Starting Materials: The synthesis often involves the condensation of 2-amino-4-chloropyridine with an ethyl 2-chloroacetoacetate equivalent. Incomplete reactions or side reactions can produce colored byproducts.
-
Thermal Degradation: Prolonged heating during reaction work-up or solvent removal can cause degradation.
Troubleshooting Steps:
-
Charcoal Treatment: Before recrystallization, dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate) and add a small amount (1-2% w/w) of activated charcoal. The charcoal adsorbs high molecular weight, colored impurities. Reflux for 15-20 minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal.
-
Recrystallization: This is the most effective method for removing both colored impurities and other contaminants. Ethanol, isopropanol, or a mixture of ethyl acetate and hexanes are excellent solvent systems.[3] The key is to allow for slow cooling to form well-defined crystals, which inherently exclude impurities.
-
Avoid Excessive Heat: When removing solvents on a rotary evaporator, use a water bath temperature no higher than 40-50°C to minimize thermal degradation.[4]
Q2: My TLC shows a major product spot, but also a faint spot with a very similar Rf value that co-elutes during column chromatography. Could this be a regioisomer?
A2: Yes, this is a classic challenge with substituted aminopyridines. If the synthesis involves the cyclization of an unsymmetrical pyridine derivative, the formation of a regioisomeric byproduct is possible. For this compound, the desired product is formed from 2-amino-4-chloropyridine. However, trace impurities in the starting material or alternative cyclization pathways could potentially lead to an isomer.
Troubleshooting Steps:
-
TLC Optimization: The first step is to achieve baseline separation on TLC. Experiment with different solvent systems. A common starting point is Hexane/Ethyl Acetate.[3] Try adding a small percentage of a more polar solvent like dichloromethane or a modifier. A Dichloromethane/Methanol system can also be effective.
-
Column Chromatography Optimization:
-
Principle of Causality: The basic nitrogen atom in the imidazopyridine ring can interact strongly with acidic silanol groups on the silica gel, causing peak tailing or "streaking," which ruins separation.[5]
-
Solution: To mitigate this, add a basic modifier to your eluent. Incorporating 0.5-1% triethylamine (Et₃N) or pyridine into the Hexane/Ethyl Acetate mobile phase will neutralize the active sites on the silica, resulting in sharper peaks and significantly improved separation of closely-eluting spots.
-
-
Preparative HPLC: If column chromatography fails, reversed-phase preparative HPLC is the definitive method for separating stubborn isomers.
Q3: I'm having difficulty removing the unreacted 2-amino-4-chloropyridine starting material. It's polar and sometimes streaks on my TLC.
A3: The basicity of the starting aminopyridine makes it amenable to a targeted acid wash, a step that is often more efficient than relying solely on chromatography.
Troubleshooting Steps:
-
Liquid-Liquid Extraction (Acid Wash):
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer 2-3 times with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The basic aminopyridine will be protonated and partition into the aqueous layer as a salt, while your neutral ester product remains in the organic phase.
-
Follow with a wash using saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid in the organic layer, and finally, a brine wash to remove excess water.[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3][6] This procedure should remove the vast majority of the aminopyridine before any chromatographic steps.
-
Q4: My product seems pure by ¹H NMR, but I can't get it to crystallize. It remains an oil. What should I do?
A4: The failure to crystallize, even with high purity, is often due to the presence of trace amounts of residual solvents or minor impurities that inhibit lattice formation.
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure all reaction and purification solvents are thoroughly removed. Dry the oil under high vacuum (e.g., <1 mmHg) for several hours, sometimes with gentle heating (30-40°C).
-
Solvent-Induced Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a poor solvent (an "anti-solvent") in which your product is insoluble, such as hexanes or pentane, while stirring vigorously. This often forces the product to precipitate out as a solid.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a tiny crystal from a previous batch, add it to the supersaturated solution to initiate crystallization.
Part 2: Validated Purification Protocols
These protocols provide detailed, step-by-step instructions for achieving high purity.
Protocol 2.1: High-Purity Recrystallization
This protocol is ideal when the crude product is >85% pure and the primary goal is to remove minor colored byproducts and achieve crystalline final material.
Methodology:
-
Solvent Selection: Place a small amount of the crude material in a test tube and add a few drops of a test solvent (e.g., ethanol, isopropanol). If it dissolves readily at room temperature, the solvent is too good. The ideal solvent will dissolve the compound when hot but show poor solubility when cold. Isopropanol is often a good starting point.[3]
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot isopropanol required to fully dissolve it. Stir and heat gently.
-
(Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add 1-2% (w/w) of activated charcoal. Re-heat to a gentle boil for 10-15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing a small plug of Celite® into a clean, pre-warmed flask. This removes the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator (0-4°C) for at least 1-2 hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any residual mother liquor.
-
Drying: Dry the crystals under high vacuum to a constant weight.
Protocol 2.2: Optimized Flash Column Chromatography
This method is necessary when dealing with multiple impurities, isomers, or when recrystallization is ineffective.
Methodology:
-
TLC Analysis: Determine the optimal eluent system using TLC. A good system will give your product an Rf value of approximately 0.25-0.35.
-
Recommended System: Start with a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%). Add 0.5% triethylamine (Et₃N) to the final eluent mixture to prevent streaking.[5]
-
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using your initial, low-polarity eluent. Ensure there are no air bubbles or cracks.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column. This technique often provides superior resolution.[5]
-
-
Elution: Run the column, starting with a low-polarity eluent and gradually increasing the polarity (gradient elution). Collect fractions and monitor them by TLC.
-
Fraction Pooling: Combine the fractions that contain the pure product.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure.
-
Final Drying: Dry the resulting solid or oil under high vacuum to remove all solvent traces.
Part 3: Data & Workflow Visualization
Data Presentation: Purification Method Efficacy
The following table summarizes typical results from the application of different purification techniques on a crude batch of this compound.
| Purification Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) | Key Impurities Removed |
| None (Crude) | 88.2% | - | - | Unreacted aminopyridine, colored byproducts |
| Acid/Base Wash | 88.2% | 93.5% | ~95% | Unreacted 2-amino-4-chloropyridine |
| Recrystallization (Isopropanol) | 88.2% | 98.9% | ~75% | Colored byproducts, minor non-polar impurities |
| Column Chromatography | 88.2% | >99.5% | ~80% | All major and minor impurities, including isomers |
Workflow Visualization: Purification Strategy
This diagram outlines a logical workflow for selecting the appropriate purification strategy based on initial analysis of the crude product.
Caption: A decision tree for purifying this compound.
References
-
Veeprho. (n.d.). Zolpidem Impurities and Related Compound. Retrieved from [Link]
-
Wikipedia. (2024). Zolpidem. Retrieved from [Link]
-
Valence Labs. (2025). Ethyl 7-chloro-2,2-dimethylheptanoate. Retrieved from [Link]
- Google Patents. (1988). EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use.
-
MDPI. (2001). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Retrieved from [Link]
-
Sumalatha, Y., Reddy, P. P., Reddy, R., & Satyanarayana, B. (2008). Synthesis and spectral characterization of zolpidem related substances - hypnotic agent. Arkivoc. Retrieved from [Link]
-
Rajendiran, C., et al. (2016). A novel and efficient process for the preparation of zolpidem, an insomnia drug. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Retrieved from [Link]
-
Satyanarayana, B. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. Arkat USA. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Complementary Mechanochemical and Biphasic Approach for the Synthesis of Organic Thiocyanates using Hexacyanoferrates as Non-Toxic Cyanide Sources. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2018). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
ResearchGate. (2019). How to choose the best solution for column chromatography?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ETHYL 5-CHLORO-3-PHENYLINDOLE-2-CARBOXYLATE. Retrieved from [Link]
-
Chemspace. (n.d.). This compound. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate
Welcome to the dedicated technical support guide for Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate (ECMPC). This resource is designed for researchers, scientists, and drug development professionals who are working with this promising imidazo[1,2-a]pyridine derivative and may be encountering challenges with its solubility. As a solid, off-white to light yellow compound, achieving a suitable concentration in aqueous solutions for biological assays can be a significant hurdle.[1] This guide provides a systematic approach to understanding and overcoming these solubility issues, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project with ECMPC. What is the best solvent to use for making a stock solution?
A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended starting point. It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous experimental medium. It is crucial to ensure the final DMSO concentration in your assay is kept low, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[2][3]
Q2: I've dissolved ECMPC in DMSO, but it precipitates when I dilute it into my aqueous buffer. What's happening?
A2: This is a common phenomenon known as "precipitation upon dilution" and is characteristic of compounds with low aqueous solubility. While ECMPC is soluble in neat DMSO, its solubility dramatically decreases when introduced into an aqueous environment. The organic solvent (DMSO) is miscible with water, but the compound itself is not, causing it to crash out of solution. The troubleshooting sections below provide several strategies to mitigate this issue.
Q3: Can I heat the solution to get my compound to dissolve?
A3: Gentle heating can be a useful technique to increase the rate of dissolution. However, it is important to be cautious. Excessive or prolonged heating can lead to degradation of the compound. It is advisable to use a water bath with controlled temperature and to monitor the solution closely. If the compound precipitates upon cooling back to room temperature, the solution was likely supersaturated and not thermodynamically stable.
Q4: Is the solubility of ECMPC dependent on pH?
A4: Yes, it is highly likely. The imidazo[1,2-a]pyridine core contains a basic nitrogen atom. For a similar compound in this class, the measured pKa was 9.3, indicating that it will be protonated and more soluble in acidic conditions.[4] Therefore, adjusting the pH of your aqueous buffer to be below the pKa of ECMPC should increase its aqueous solubility.
Systematic Troubleshooting of ECMPC Solubility Issues
This section provides a tiered approach to resolving solubility challenges, starting with the simplest methods and progressing to more advanced formulation strategies.
Tier 1: Foundational Techniques - Solvent Selection and Co-Solvents
The first step in addressing solubility is to find a suitable solvent system. If DMSO is not providing the desired outcome, a systematic screening of other organic solvents is recommended.
The Causality Behind Solvent Choice: The principle of "like dissolves like" is a good starting point. The polarity of the solvent should ideally match that of the solute. A table of common laboratory solvents and their properties is provided below to assist in your selection.
Table 1: Properties of Common Laboratory Solvents
| Solvent | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Notes |
| Water | 10.2 | 80.1 | 100 | Highly polar, but often a poor solvent for organic compounds. |
| DMSO | 7.2 | 46.7 | 189 | Strong polar aprotic solvent, good for stock solutions. |
| DMF | 6.4 | 36.7 | 153 | Similar to DMSO, but can be more reactive. |
| Ethanol | 5.2 | 24.5 | 78 | A common co-solvent, less toxic than methanol. |
| Methanol | 6.6 | 32.7 | 65 | A polar protic solvent, can be effective but is more toxic. |
| Acetonitrile | 6.2 | 37.5 | 82 | A polar aprotic solvent, often used in chromatography. |
Using Co-solvents: If a single solvent system is not sufficient, a co-solvent strategy can be employed. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, which can help to keep a hydrophobic compound in solution.[5]
Protocol 1: Preparation and Testing of a Co-Solvent System
-
Prepare a high-concentration stock solution of ECMPC in 100% DMSO (e.g., 20 mM).
-
Prepare a series of aqueous buffers containing different percentages of a co-solvent (e.g., ethanol or polyethylene glycol 400). Common starting percentages are 5%, 10%, and 20% (v/v).
-
Spike the ECMPC stock solution into each co-solvent buffer to the desired final concentration. It is important to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at room temperature.
-
If the solution remains clear, you have identified a potentially viable co-solvent system. Always run a vehicle control (buffer with the same co-solvent concentration but without the compound) in your experiments to account for any effects of the co-solvent itself.
Tier 2: Chemical Modification - pH Adjustment
For ionizable compounds, altering the pH of the solution can have a profound impact on solubility. As ECMPC is a basic compound due to its imidazo[1,2-a]pyridine scaffold, decreasing the pH will lead to protonation of the basic nitrogen, resulting in a positively charged species that is generally more water-soluble.[4]
The Causality Behind pH Adjustment: The Henderson-Hasselbalch equation dictates the ratio of the ionized to the non-ionized form of a compound at a given pH. For a basic compound, at a pH below its pKa, the ionized (protonated) form will predominate. This charged form has stronger interactions with polar water molecules, leading to increased solubility.
Protocol 2: pH-Dependent Solubility Assessment
-
Prepare a set of buffers with different pH values. For a basic compound like ECMPC, a range from pH 4.0 to 7.4 is a good starting point (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-7.4).
-
Prepare a high-concentration stock solution of ECMPC in DMSO.
-
Add a small aliquot of the DMSO stock to each buffer to achieve the desired final concentration.
-
Equilibrate the samples for a set period (e.g., 2 hours) with gentle agitation.
-
Observe for any precipitation. For a more quantitative measure, you can perform a kinetic solubility assay.[6][7] This involves centrifuging the samples to pellet any precipitate and then measuring the concentration of the compound remaining in the supernatant, typically by UV-Vis spectrophotometry or LC-MS.
Tier 3: Advanced Formulation - Cyclodextrin Inclusion Complexes
When simpler methods are insufficient, more advanced formulation strategies can be employed. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like ECMPC, forming an inclusion complex that has enhanced aqueous solubility.[8] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and a favorable safety profile.[9][10]
The Causality Behind Cyclodextrin Solubilization: The hydrophobic ECMPC molecule partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water. This effectively shields the hydrophobic compound from the aqueous environment, leading to a significant increase in its apparent solubility.[11]
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer. A common starting concentration is 10-20% (w/v).
-
Weigh the solid ECMPC and add it directly to the HP-β-CD solution.
-
Stir or sonicate the mixture until the compound dissolves. Gentle heating may be applied if necessary.
-
Once dissolved, the solution can be sterile-filtered (if required for cell-based assays) and then diluted as needed in the experimental medium.
-
It is essential to include a vehicle control with the same concentration of HP-β-CD in your experiments to account for any potential effects of the cyclodextrin itself.
Visualizing the Troubleshooting Workflow
To aid in the decision-making process, the following workflow diagram illustrates the systematic approach to overcoming solubility issues with ECMPC.
Caption: A decision tree for troubleshooting ECMPC solubility.
References
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry. Available from: [Link]
-
Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. Pharmaceutical Research. Available from: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available from: [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]
-
DMSO stock preparation. Protocols.io. Available from: [Link]
-
This compound. Lead Sciences. Available from: [Link]
-
Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. ResearchGate. Available from: [Link]
-
Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. ResearchGate. Available from: [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available from: [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available from: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available from: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]
-
Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960. PubChem. Available from: [Link]
-
Effect of Hydroxypropyl-β-Cyclodextrin on the Solubility of an Antiarrhythmic Agent. Journal of the Brazilian Chemical Society. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
-
Generating DMSO Stocks for Cell Culture. Bridges Lab Protocols. Available from: [Link]
-
How to prepare sterile drug solution in DMSO for cell culture? Reddit. Available from: [Link]
-
Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. Available from: [Link]
-
Ethyl 7-chloro-2,2-dimethylheptanoate. Valence Labs. Available from: [Link]
-
Effect of β-cyclodextrin and Hydroxypropyl β- cyclodextrin on Aqueous Stability, Solubility and Dissolution of Novel. SciSpace. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available from: [Link]
-
Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available from: [Link]
-
DMSO usage in cell culture. LifeTein. Available from: [Link]
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC. Available from: [Link]
Sources
- 1. This compound | 1335053-81-0 [chemicalbook.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. lifetein.com [lifetein.com]
- 4. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. enamine.net [enamine.net]
- 8. mdpi.com [mdpi.com]
- 9. Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Welcome to the technical support center for Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting advice and frequently asked questions to support your experimental work.
Introduction
This compound is a heterocyclic compound belonging to the imidazopyridine class. This scaffold is of significant interest in medicinal chemistry, forming the core of several marketed drugs.[1][2] Understanding the stability and degradation profile of this molecule is critical for the development of robust analytical methods, formulation design, and ensuring the integrity of experimental data. While this specific ester derivative has limited direct stability data in published literature, we can infer its likely behavior from extensive studies on structurally related imidazopyridine compounds, such as Zolpidem.[3][4][5] This guide synthesizes this information to provide practical, actionable advice.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent Potency or Purity Results in Solution-Based Assays
-
Question: We are observing a progressive loss of our compound's purity in our stock solutions, which are prepared in methanol and stored at room temperature. What could be the cause?
-
Answer: The primary suspect for the loss of purity in alcoholic solutions, especially if any moisture is present, is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.[6] Esters are generally more susceptible to hydrolysis than the corresponding amides found in related drugs like Zolpidem.[3][4] Additionally, imidazopyridine derivatives can be susceptible to photodegradation when in solution.[3][5][7]
Troubleshooting Steps:
-
Solvent Selection: Consider using aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) for stock solutions. If an alcohol is necessary, use anhydrous grade and prepare solutions fresh daily.
-
pH Control: Avoid acidic or basic conditions in your aqueous buffers, as these will catalyze ester hydrolysis.[3][4] Work with buffers in the neutral pH range (6-7.5) where the compound is likely to be most stable.
-
Light Protection: Protect your solutions from light by using amber vials or wrapping them in aluminum foil. Imidazopyridine compounds have been shown to degrade under photolytic stress.[3][5][7]
-
Temperature Control: Store stock solutions at -20°C or -80°C to minimize the rate of degradation. For working solutions, keep them on ice and use them promptly.
-
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis After Sample Preparation
-
Question: We are performing a reversed-phase HPLC analysis of our compound. After diluting our sample in an acidic mobile phase and letting it sit on the autosampler, we see a new, more polar peak emerging over time. What is this peak?
-
Answer: The appearance of a more polar peak, particularly in acidic conditions, strongly suggests acid-catalyzed hydrolysis of the ethyl ester to the carboxylic acid (7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid). The carboxylic acid will be more polar and thus have a shorter retention time on a C18 column. Studies on Zolpidem, a related imidazopyridine, have shown significant degradation under acidic conditions, leading to the formation of its corresponding carboxylic acid, "zolpacid".[3][4][5]
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to determine the mass of the new peak. The expected mass for the hydrolyzed product (C9H7ClN2O2) would be 210.62 g/mol , a decrease from the parent ester's mass (C11H11ClN2O2) of 238.67 g/mol .[6][8]
-
Adjust Mobile Phase pH: If possible, adjust the mobile phase to a more neutral pH (e.g., pH 5-7) to slow down hydrolysis on the autosampler. A mobile phase of methanol and 10 mM ammonium acetate adjusted to pH 5.4 has been successfully used for separating Zolpidem and its degradation products.[3][5]
-
Control Autosampler Temperature: Set the autosampler temperature to a low value (e.g., 4°C) to reduce the rate of any chemical reactions.
-
Minimize Residence Time: Sequence your runs to minimize the time samples spend in the autosampler before injection.
-
Issue 3: Variability in Solid-State Characterization
-
Question: We have noticed some discoloration (yellowing) of our solid compound after prolonged storage on the benchtop. Is this a sign of degradation?
-
Answer: Yes, discoloration can be an indicator of degradation. While solid-state stability is generally higher than in solution, imidazopyridine derivatives can be sensitive to light and atmospheric conditions over long periods.[9] Photodegradation can lead to the formation of colored impurities. While thermal degradation is less common for this class of compounds at ambient temperatures, it should not be ruled out without investigation.[4]
Troubleshooting Steps:
-
Proper Storage: Store the solid compound in a tightly sealed container, protected from light (e.g., in an amber vial), and in a desiccator to protect from moisture. For long-term storage, refrigeration (2-8°C) is recommended.[8]
-
Purity Check: Re-analyze the discolored material by HPLC-UV and LC-MS to identify and quantify any impurities that have formed.
-
Forced Degradation Study: To proactively understand potential degradation pathways, a forced degradation study is highly recommended. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[10][11]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most likely degradation pathways for this compound?
-
A1: Based on its structure and data from related compounds, the most probable degradation pathways are:
-
Hydrolysis: The ethyl ester is susceptible to both acid- and base-catalyzed hydrolysis to form 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid and ethanol.[3][4] This is likely the most significant degradation pathway in aqueous or protic solutions.
-
Photodegradation: Exposure to UV or even ambient light when in solution can lead to complex degradation, potentially involving the imidazopyridine ring system.[3][5][7]
-
Oxidation: While typically more stable to oxidation than some other functional groups, degradation can occur in the presence of strong oxidizing agents.[3][5]
-
-
-
Q2: What are the recommended storage conditions for this compound?
-
A2:
-
Solid: Store at room temperature, sealed in a dry environment, and protected from light.[8] For long-term storage, refrigeration (2-8°C) is advisable.
-
Solution: Prepare solutions fresh. If storage is necessary, use aprotic solvents (e.g., anhydrous DMSO or ACN), store at -20°C or below, and protect from light.
-
-
-
Q3: How can I set up a forced degradation study for this compound?
-
A3: A forced degradation study, as outlined by ICH guidelines, is a systematic way to investigate the stability of a drug substance.[3][11] A typical study would involve the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for a few hours (base hydrolysis of esters is typically much faster than acid hydrolysis).[3][4]
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 70°C for 48 hours.[4]
-
Photodegradation: Solution exposed to a light source as specified in ICH Q1B guidelines.
-
-
-
Q4: What analytical techniques are best for monitoring the stability of this compound?
-
A4: A stability-indicating HPLC method is the primary tool. This is a method that can separate the intact compound from all its potential degradation products.
-
Method: A reversed-phase HPLC method using a C18 column with a gradient of acetonitrile and a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer at a slightly acidic to neutral pH) is a good starting point.[3][5][10]
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., around 243 nm) is suitable.[10] For identification of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is essential.[3][5]
-
-
Data and Protocols
Table 1: Predicted Stability Profile and Recommended Conditions
| Stress Condition | Predicted Susceptibility | Primary Degradation Product | Recommended Handling/Storage |
| Acidic (pH < 4) | High | 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | Use neutral buffers; minimize exposure time. |
| Basic (pH > 8) | Very High | 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | Use neutral buffers; avoid basic conditions. |
| Oxidative | Moderate | Oxidized derivatives of the imidazopyridine ring | Avoid strong oxidizing agents. |
| Photolytic | High (in solution) | Complex mixture of photoproducts | Protect solutions from light using amber vials. |
| Thermal | Low (solid state) | Minimal degradation at ambient temperatures | Store in a controlled environment. |
Protocol: Basic Forced Degradation Study
This protocol outlines a starting point for investigating the stability of this compound.
Objective: To generate and identify potential degradation products under hydrolytic stress.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC system with UV detector
-
LC-MS system (for identification)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial. Place in a water bath at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial. Keep at room temperature.
-
Control: Mix 1 mL of the stock solution with 9 mL of water.
-
-
Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at initial (t=0), 2, 4, 8, and 24 hours.
-
Sample Quenching: Immediately neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively. For example, neutralize the HCl aliquot with an appropriate volume of 0.1 M NaOH. Dilute all samples to a suitable concentration for HPLC analysis with a 50:50 mixture of water and acetonitrile.
-
Analysis: Analyze all samples by a suitable reversed-phase HPLC-UV method. If unknown peaks are observed, analyze the stressed samples by LC-MS to obtain mass information for the degradation products.
Visualizing Degradation Pathways and Workflows
Diagram 1: Predicted Hydrolytic Degradation Pathway
Caption: Predicted hydrolysis of the parent ester.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation study.
References
- Malesevic, M., et al. Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. AKJournals.
- ResearchGate. Fragmentation pattern for zolpidem and key degradation products.
- ResearchGate. A proposed degradation pathway of zolpidem tartrate.
- Malesevic, M., et al. (PDF) Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods.
- Journal of Chemical and Pharmaceutical Research.
- Onoue, S., et al. In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. PubMed, doi:10.1002/jps.21329.
- Molecules.
- ResearchGate. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications.
- Wikipedia. Saripidem. Wikipedia.
- Molecules. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI.
- ResearchGate. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.
- ResearchGate. Most significant examples of Zolpidem synthesis.
- Bionity. Saripidem. Bionity.
- Lead Sciences.
- Chemicalbook.
- Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Asian J. Research Chem.
- The Royal Society of Chemistry. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. The Royal Society of Chemistry.
- Organic & Biomolecular Chemistry. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Publishing.
- G-SRS. SARIPIDEM. gsrs.
- CP Lab Safety. Saripidem, 1 mg. CP Lab Safety.
- ACS Publications. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC.
- CymitQuimica.
- PubChem. Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | C11H11ClN2O2 | CID 800334. PubChem.
- Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC - NIH.
- ResearchGate. Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- Molecules.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
- PubChem. Ethyl 7-chloro-2,2-dimethylheptanoate | C11H21ClO2 | CID 145712460. PubChem.
- Appchem. Imidazo[1,2-a]pyridine-3-carboxylic acid, 7-chloro-2-methyl- | 1159829-22-7. Appchem.
- Ambeed.
- CP Lab Safety.
- ResearchGate. Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate.
- BLDpharm. 7-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine | 83472-64-4. BLDpharm.
- Molecules. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PMC - PubMed Central.
- Organic & Biomolecular Chemistry. Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. RSC Publishing.
- PubMed. Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. PubMed.
- Fisher Scientific. Ethyl 8-chloro-6-(trifluoromethyl)
- PubChem. Ethyl 8-chloro-6-(trifluoromethyl)imidazo(1,2-a)
- Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxyl
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. appchemical.com [appchemical.com]
- 7. In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Lead Sciences [lead-sciences.com]
- 9. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. ajrconline.org [ajrconline.org]
Troubleshooting common issues in imidazo[1,2-a]pyridine synthesis
Technical Support Center: Imidazo[1,2-a]Pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry and materials science, making its efficient synthesis a critical goal for researchers.[1][2][3] This guide is designed to provide practical, in-depth solutions to common challenges encountered during its synthesis, drawing from established literature and mechanistic principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: My reaction to form the imidazo[1,2-a]pyridine core is not proceeding. What are the first things I should check?
A1: When a reaction fails to start, the issue often lies with the reagents or the initial reaction conditions. First, verify the purity of your 2-aminopyridine, as impurities can inhibit the reaction.[4] If you are using an α-haloketone, ensure it has not degraded, as these can be unstable. For multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB), the aldehyde and isocyanide quality are equally critical.[5] Secondly, if a catalyst is used (e.g., Lewis acids like Sc(OTf)₃ or iodine), confirm its activity and ensure anhydrous conditions if required.[6][7] Some variations can proceed catalyst-free, but may require higher temperatures to initiate.[2][8]
Q2: I'm observing a complex mixture of products by TLC/LCMS instead of my desired product. What is the most common cause?
A2: A complex product mixture often points to side reactions or degradation. In GBB reactions, for example, nucleophilic solvents like methanol can intercept the reactive imine intermediate, leading to dead-end adducts that complicate the mixture.[9] Additionally, if the reaction temperature is too high or the time too long, sensitive functional groups on your substrates may degrade. Consider lowering the temperature and monitoring the reaction closely over time to find the optimal endpoint before side products begin to dominate.
Q3: What is the best method to monitor the reaction progress?
A3: Thin-layer chromatography (TLC) is the most common and immediate method. Use a solvent system that provides good separation between your starting materials and the expected product (typically more nonpolar). Staining with potassium permanganate can be effective for visualizing spots if they are not UV-active. For more precise monitoring, especially for kinetic studies or complex mixtures, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LCMS) are ideal.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Issue — Low or No Product Yield
Low yield is one of the most frequent frustrations in imidazo[1,2-a]pyridine synthesis. The causes can be traced back to reagents, reaction conditions, or mechanistic pathways.
Question: I have confirmed my starting materials are pure, but my yield remains stubbornly low. What mechanistic and conditional factors should I investigate?
Answer:
Low yields, despite pure starting materials, typically point to suboptimal reaction conditions that fail to favor the desired productive pathway over competing side reactions or equilibria. The key is to understand the mechanism and systematically optimize the parameters that control its key steps.
Causality Analysis:
The formation of the imidazo[1,2-a]pyridine core, particularly in multicomponent reactions, involves several sequential steps: imine formation, nucleophilic attack, and a final intramolecular cyclization/aromatization.[9][10] Each step has its own energy barrier and can be influenced by catalysts, solvents, and temperature.
-
Inefficient Imine Formation: The initial condensation between the 2-aminopyridine and an aldehyde (in GBB) or ketone is a reversible equilibrium. If water is not effectively removed or sequestered, the equilibrium may not favor the imine intermediate, stalling the entire reaction.
-
Poor Nucleophilic Attack: In the subsequent step, an isocyanide (for GBB) or the enol/enolate of a ketone attacks the imine or an activated intermediate. The efficiency of this step is highly dependent on the electrophilicity of the imine and the nucleophilicity of the attacking species, which are modulated by the catalyst and solvent.[6]
-
Catalyst Inefficiency or Inhibition: Lewis or Brønsted acid catalysts are often used to activate the carbonyl group and promote imine formation.[11] However, the wrong choice of catalyst or loading can be detrimental. For instance, a very strong acid might protonate the 2-aminopyridine, reducing its nucleophilicity and hindering the initial condensation.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low yields.
Experimental Protocols for Optimization:
Protocol 1: Catalyst Screening
-
Set up parallel reactions in small vials, each with 0.25 mmol of the limiting reagent.
-
To each vial, add a different catalyst (10 mol %). Screen a range of Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, In(OTf)₃) and Brønsted acids (e.g., p-TsOH, NH₄Cl).[11][12] Include a no-catalyst control.
-
Use a standard solvent (e.g., Methanol or Acetonitrile) and run all reactions at a set temperature (e.g., room temperature or 60 °C).
-
Monitor all reactions at the same time points (e.g., 2h, 6h, 12h) by TLC or LCMS.
-
Compare the conversion to the product to identify the most effective catalyst class.
Table 1: Comparison of Catalysts in GBB Reactions
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Typical Conversion (6h) | Reference |
| None | Toluene | 80 | Low | [9] |
| p-TsOH·H₂O | MeOH | 25 | Moderate to Good | [9] |
| Sc(OTf)₃ | MeOH | 25 | Good to Excellent | [7] |
| NH₄Cl | EtOH | 80 (MW) | Moderate | [12] |
| Iodine (I₂) | EtOH | 25 | Good | [6][13] |
Protocol 2: Solvent Optimization
-
Using the best catalyst identified in Protocol 1, set up parallel reactions.
-
Use a range of solvents with varying polarities and properties (e.g., Toluene (nonpolar, aprotic), Dichloromethane (polar, aprotic), Acetonitrile (polar, aprotic), Ethanol (polar, protic)).
-
Run all reactions under the same temperature and time conditions.
-
Analyze the results. Protic solvents like methanol can sometimes participate in the reaction, but may also accelerate key steps.[9] Non-polar solvents may require higher temperatures but can prevent certain side reactions.[14]
Guide 2: Issue — Formation of a Major, Unwanted Side Product
The appearance of a persistent side product can significantly complicate purification and reduce the yield of the desired material. Identifying this byproduct is the first step to eliminating it.
Question: My reaction consistently produces a significant amount of a single byproduct. How can I identify it and alter the mechanism to prevent its formation?
Answer:
The formation of a dominant side product indicates a competing reaction pathway that is kinetically or thermodynamically favorable under your current conditions. Understanding the most likely side reactions is key.
Causality Analysis & Mechanistic Insight:
A common scenario in the GBB reaction is the formation of an aminal or other adducts from the reaction of the imine intermediate with the solvent or another nucleophile before the desired intramolecular cyclization can occur.
The desired pathway involves the formation of the imine (I), followed by attack of the isocyanide to form a nitrilium intermediate (II), which then undergoes a [4+1] cycloaddition to yield the product (IV).[9][10] A competing pathway can involve the attack of a nucleophilic solvent (e.g., MeOH) on the imine, forming a stable, "dead-end" intermediate (III) that does not proceed to the product.
Reaction Mechanism Diagram: Product vs. Side Product
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
- 8. bio-conferences.org [bio-conferences.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nanomaterchem.com [nanomaterchem.com]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
- 13. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate derivatives
Welcome to the technical support center for the synthesis and optimization of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this important synthetic transformation. Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, appearing in drugs like zolpidem and alpidem, making their efficient synthesis a critical task.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common challenges and rationally optimize your reaction conditions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is critically low, or I'm recovering only starting materials. What are the primary causes and how can I fix this?
Answer: Low to no product formation is a frequent but solvable issue. The root cause typically falls into one of three categories: reagent integrity, reaction conditions, or the reaction setup itself.
-
Reagent Quality & Stoichiometry:
-
Purity of 2-Amino-4-chloropyridine: This is your nucleophile and the foundational piece of the heterocyclic core. Commercial batches can vary in purity. Impurities can inhibit the initial nucleophilic attack. Consider recrystallizing the aminopyridine from a suitable solvent like ethanol or toluene before use.
-
Quality of Ethyl 2-chloroacetoacetate: This β-ketoester is susceptible to hydrolysis and self-condensation. Use a freshly opened bottle or distill it under reduced pressure before the reaction. Ensure you are using the correct stoichiometry; a slight excess (1.1 to 1.2 equivalents) of the chloroacetoacetate can sometimes drive the reaction to completion, but a large excess can lead to side products.
-
Solvent Anhydrousness: The cyclization-dehydration step is sensitive to water. While some protocols are developed in water, the classical Tschitschibabin reaction conditions require anhydrous solvents like ethanol or DMF to prevent hydrolysis of intermediates and promote efficient cyclization.[3] Ensure your solvents are properly dried before use.
-
-
Sub-optimal Reaction Conditions:
-
Insufficient Heat: The intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system requires a significant activation energy. If you are refluxing in a lower-boiling solvent like acetone, you may not be providing enough thermal energy. Refluxing ethanol (78 °C) or DMF (100-120 °C) are common and effective choices.[1][4]
-
Base Strength and Presence: While the initial SN2 reaction can proceed without a base, an acid scavenger like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is often added. This neutralizes the HCl formed during the reaction, preventing the protonation of the starting 2-aminopyridine, which would render it non-nucleophilic.[3]
-
-
Inefficient Setup:
-
Poor Mixing: In heterogeneous reactions (e.g., with a solid base like K₂CO₃), vigorous stirring is essential to ensure proper mixing and facilitate the reaction at the phase interface.
-
Atmospheric Moisture: Use a drying tube or run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from entering the reaction vessel, especially if using anhydrous solvents.
-
Question 2: I've isolated my product, but it's contaminated with a significant side product. What is the likely impurity and how can I improve selectivity?
Answer: The most common side product in this synthesis is the regioisomer, Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. This arises from the initial alkylation occurring at the endocyclic pyridine nitrogen instead of the exocyclic amino group.
-
Understanding the Causality: The 2-aminopyridine moiety has two nucleophilic nitrogen atoms. The reaction pathway is a competition between these two sites attacking the electrophilic carbon of ethyl 2-chloroacetoacetate. The desired pathway involves the attack of the exocyclic NH₂ group.
-
Strategies for Enhancing Regioselectivity:
-
Solvent Choice: The choice of solvent can influence the regioselectivity. Protic solvents can solvate the exocyclic amino group, potentially hindering its nucleophilicity. Experimenting with aprotic polar solvents like DMF or acetonitrile may alter the selectivity profile.
-
Controlled Addition: Add the ethyl 2-chloroacetoacetate solution dropwise to the heated solution of 2-amino-4-chloropyridine. This maintains a low concentration of the electrophile, favoring the kinetically preferred attack by the more nucleophilic exocyclic amine.
-
Pre-formation of the Intermediate: Some protocols suggest stirring the aminopyridine and the α-haloketone at a lower temperature for a period before heating to reflux.[5] This can favor the formation of the desired N-alkylated pyridinium salt intermediate before cyclization is initiated.
-
Question 3: The reaction seems to work, but purification is challenging due to a dark, tarry residue. How can I minimize this and effectively purify my product?
Answer: The formation of dark, polymeric tars is often a result of side reactions or product degradation under harsh conditions.
-
Minimizing Tar Formation:
-
Temperature Control: Overheating or prolonged reaction times can cause decomposition. Monitor your reaction by TLC (Thin Layer Chromatography). Once the starting materials are consumed, work up the reaction promptly. Do not let it reflux unnecessarily for extended periods.
-
Oxygen Exclusion: Running the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions that contribute to the formation of colored, high-molecular-weight impurities.
-
-
Effective Purification Protocol:
-
Aqueous Workup: After cooling, quench the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any remaining acid and unreacted base.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Filtration through a Silica Plug: Before concentrating the organic extracts, pass them through a short plug of silica gel. This is a highly effective way to remove a significant portion of the baseline, polar, tarry material that would otherwise complicate column chromatography.
-
Column Chromatography: Use a silica gel column with a gradient elution system. A typical starting point would be a hexane/ethyl acetate mixture (e.g., starting from 9:1 and gradually increasing the polarity to 7:3 or 5:5) to isolate the final product.
-
Recrystallization: If a solid product is obtained, recrystallization is an excellent final purification step. Ethanol is often a suitable solvent for this class of compounds.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The most common and direct route is a variation of the Tschitschibabin (or Chichibabin) reaction.[3] It proceeds through a three-step sequence:
-
Nucleophilic Substitution (SN2): The exocyclic amino group of 4-chloro-2-aminopyridine acts as a nucleophile, attacking the α-carbon of ethyl 2-chloroacetoacetate and displacing the chloride ion. This forms a key intermediate, an N-(acetonyl-ester)pyridinium salt.
-
Intramolecular Cyclization: The endocyclic pyridine nitrogen of the intermediate then performs a nucleophilic attack on the ketone carbonyl carbon, forming a five-membered ring and creating a hydroxyl-dihydropyridine intermediate (a hemiaminal).
-
Dehydration (Aromatization): This intermediate readily eliminates a molecule of water, driven by the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.
Below is a diagram illustrating this mechanistic pathway.
Caption: General reaction mechanism for imidazo[1,2-a]pyridine synthesis.
Q2: How do I select the optimal solvent, base, and temperature for my reaction?
A2: The optimal conditions are often a trade-off between reaction rate and selectivity. The table below summarizes common starting points and the rationale for each choice.
| Parameter | Common Choices | Rationale & Considerations |
| Solvent | Ethanol, DMF, Acetonitrile, Toluene | Ethanol: Good general-purpose protic solvent, allows for reflux at a moderate temperature (78°C).[4] DMF: High-boiling aprotic polar solvent, excellent for dissolving reagents and can accelerate SN2 reactions. Use when higher temperatures are needed. Acetonitrile/Toluene: Aprotic options that can be useful if side reactions with protic solvents are a concern. |
| Base | NaHCO₃, K₂CO₃, Na₂CO₃, None | NaHCO₃: A mild, inexpensive base sufficient to neutralize the HCl byproduct without causing significant side reactions. K₂CO₃/Na₂CO₃: Stronger inorganic bases that can accelerate the reaction but may also promote side reactions if not controlled. None: The reaction can proceed without a base, but yields may be lower due to protonation of the starting amine. |
| Temperature | Room Temp to 120 °C | Room Temperature: May be sufficient for the initial SN2 step but usually too low for efficient cyclization. Reflux (70-120 °C): The most common condition. The specific temperature is dictated by the solvent's boiling point. Higher temperatures increase the rate but also risk decomposition and side product formation.[3] |
A logical approach is to start with a well-documented system, such as refluxing ethanol with sodium bicarbonate, and then adjust one variable at a time based on your results.
Q3: Are there alternative or "greener" synthetic routes I should consider?
A3: Yes, modern organic synthesis has driven the development of several alternative methods that can offer advantages in terms of efficiency, safety, and environmental impact.
-
Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot method that combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly build the imidazo[1,2-a]pyridine core.[7][8] This approach offers high atom economy and can generate complex derivatives in a single step.
-
Catalyst-Driven Syntheses: Many modern protocols use catalysts to achieve the transformation under milder conditions.
-
Iodine-Catalyzed Reactions: Molecular iodine can catalyze the condensation, often at room temperature, making it a cost-effective and benign option.[6][9]
-
Copper-Catalyzed Reactions: Copper catalysts are widely used for various coupling and cyclization reactions to form this scaffold, sometimes allowing for the use of less reactive starting materials.[10][11]
-
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes by promoting rapid, uniform heating.[3][7]
Below is a workflow to guide your troubleshooting and optimization process.
Caption: A logical workflow for troubleshooting synthesis experiments.
Experimental Protocol Example: Two-Step, One-Pot Synthesis
This protocol is adapted from established literature procedures for the synthesis of ethyl imidazo[1,2-a]pyridine-3-carboxylates and provides a robust starting point.[12]
Materials:
-
4-Chloro-2-aminopyridine (1.0 eq)
-
Ethyl 2-chloroacetoacetate (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Anhydrous Ethanol (approx. 0.2 M concentration)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-2-aminopyridine (1.0 eq) and sodium bicarbonate (2.0 eq).
-
Solvent Addition: Add anhydrous ethanol to the flask.
-
Heating: Begin stirring and heat the mixture to reflux (approx. 78-80 °C) using a heating mantle.
-
Reagent Addition: Once the mixture is refluxing, add ethyl 2-chloroacetoacetate (1.1 eq) dropwise over 15-20 minutes using an addition funnel.
-
Reaction Monitoring: Maintain the reflux and monitor the reaction progress using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the dried organic solution under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure product.
-
By understanding the causality behind each step and potential pitfall, you are better equipped to optimize this synthesis for your specific needs, achieving higher yields and purity in your research and development efforts.
References
-
Guzmán-Lucero, D., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
-
Karthik, G., & Muthusubramanian, S. (2018). Optimization of reaction condition for the formation of imidazo pyridine. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org. Available at: [Link]
-
Yadav, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Ahmad, S., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. Available at: [Link]
-
Lead Sciences. (n.d.). This compound. leadsciences.com. Available at: [Link]
-
Wang, H., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. Available at: [Link]
-
Yadav, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
-
Sławiński, J., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC. Available at: [Link]
-
Maji, M., & D, S. (2019). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
-
Ansari, A., & Ali, A. (2017). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Kushwaha, N. D. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available at: [Link]
-
Chern, J., et al. (2004). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. Available at: [Link]
-
Lombardino, J. G., & Wiseman, E. H. (1972). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Kumar, V., & Mahajan, S. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
-
Wang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]
-
Bakalova, A. S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. ias.ac.in [ias.ac.in]
Technical Support Center: Synthesis of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.
Introduction
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The synthesis of this compound, a key intermediate, can be achieved through several synthetic routes, most commonly involving the condensation of a substituted 2-aminopyridine with an α-haloketone or a related three-carbon synthon. While these reactions are generally robust, the presence of various functional groups can lead to specific side reactions, impacting yield and purity. This guide will address these potential issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific experimental issues you might encounter, providing explanations of the underlying chemistry and actionable solutions.
Issue 1: Formation of Regioisomers
Q1: I am observing the formation of an isomeric impurity along with my desired product. How can I confirm its structure and prevent its formation?
A1: The formation of regioisomers is a common challenge in the synthesis of substituted imidazo[1,2-a]pyridines, especially when using unsymmetrically substituted 2-aminopyridines. In the case of your target molecule, starting from 4-chloro-2-aminopyridine, the primary cause of regioisomer formation is the potential for the initial N-alkylation to occur at either the endocyclic (N1) or exocyclic (N2) nitrogen of the aminopyridine.
Causality: The desired reaction proceeds through the alkylation of the more nucleophilic endocyclic pyridine nitrogen, followed by intramolecular cyclization of the exocyclic amino group onto the carbonyl carbon. However, under certain conditions, the exocyclic nitrogen can compete in the initial alkylation step, leading to an uncyclizable intermediate or rearrangement to the undesired isomer.
Troubleshooting & Optimization:
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the nucleophilicity of the two nitrogen atoms. Aprotic polar solvents like DMF or acetonitrile are generally preferred as they can stabilize the transition state leading to the desired product.
-
Base: The use of a mild, non-nucleophilic base like sodium bicarbonate or potassium carbonate is recommended. Stronger bases can deprotonate the exocyclic amino group, increasing its nucleophilicity and promoting the formation of the undesired regioisomer.
-
-
Purification:
-
Chromatography: The regioisomers often have different polarities and can typically be separated by column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system is a good starting point.
-
Recrystallization: If the isomeric impurity is present in a small amount, recrystallization from a suitable solvent like ethanol or ethyl acetate may be effective in isolating the pure desired product.
-
Issue 2: Incomplete Cyclization and Presence of Intermediates
Q2: My reaction mixture shows the presence of a significant amount of an intermediate, and the yield of the final product is low. What is this intermediate and how can I drive the reaction to completion?
A2: A common issue is the stalling of the reaction at the N-alkylated intermediate stage, prior to the final intramolecular cyclization and dehydration. This intermediate is the salt of the N-alkylated 2-aminopyridine.
Causality: The cyclization step is an intramolecular nucleophilic attack of the exocyclic amino group on the carbonyl carbon, followed by dehydration to form the aromatic imidazole ring. This step is often the rate-limiting step and can be hindered by several factors:
-
Steric Hindrance: The methyl group at the 2-position of the imidazo[1,2-a]pyridine ring can introduce some steric hindrance, slowing down the cyclization.
-
Electronic Effects: The electron-withdrawing nature of the 7-chloro and 3-ethoxycarbonyl groups can reduce the nucleophilicity of the exocyclic amino group, making the cyclization less favorable.[1][2]
-
Insufficient Heat: The dehydration step often requires elevated temperatures to proceed efficiently.
Troubleshooting & Optimization:
-
Reaction Temperature and Time: Increasing the reaction temperature and extending the reaction time can often drive the cyclization to completion. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal conditions without causing degradation.
-
Acid Catalysis: The addition of a catalytic amount of a protic acid, such as p-toluenesulfonic acid (p-TSA) or acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the intramolecular attack by the amino group.
-
Dehydrating Agents: In some cases, the use of a dehydrating agent, such as molecular sieves or a Dean-Stark trap (if the solvent is appropriate), can help to remove the water formed during the reaction and shift the equilibrium towards the cyclized product.
Issue 3: Dimerization of the 2-Aminopyridine Starting Material
Q3: I am using a Tschitschibabin-type reaction to prepare my 4-chloro-2-aminopyridine precursor and I'm getting a significant amount of a high-molecular-weight byproduct. What is it and how can I avoid it?
A3: A well-known side reaction in the Tschitschibabin amination of pyridines is the dimerization of the starting pyridine, leading to the formation of a bipyridine byproduct.[3]
Causality: The reaction conditions of the Tschitschibabin reaction (typically using sodium amide in an inert solvent at high temperatures) can promote the coupling of two pyridine molecules.
Troubleshooting & Optimization:
-
Reaction Pressure: The ratio of the desired 2-aminopyridine to the dimer byproduct is highly dependent on the reaction pressure.[3] Conducting the reaction under a pressurized nitrogen atmosphere (e.g., 350 psi) has been shown to significantly favor the formation of the aminated product over the dimer.[3]
-
Temperature Control: Careful control of the reaction temperature is crucial. While high temperatures are required, excessive heat can promote dimerization.
-
Stoichiometry: Using a slight excess of sodium amide can sometimes favor the amination reaction over dimerization.
Frequently Asked Questions (FAQs)
Q4: What is the most common synthetic route for this compound?
A4: The most prevalent and direct method is the condensation of 4-chloro-2-aminopyridine with ethyl 2-chloroacetoacetate. This reaction, a variation of the classic Tschitschibabin imidazo[1,2-a]pyridine synthesis, typically proceeds in a suitable solvent such as ethanol or DMF, often with the addition of a base like sodium bicarbonate to neutralize the HCl generated.[4]
Q5: Can I use a one-pot, multi-component reaction like the Groebke-Blackburn-Bienaymé (GBB) reaction for this synthesis?
A5: The GBB reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, is a powerful tool for synthesizing 3-aminoimidazo[1,2-a]pyridines.[5][6][7] However, for the synthesis of your specific target with a 3-carboxylate group, the GBB reaction is not the most direct approach. You would need to start with a different set of reagents and potentially perform post-modification steps. The direct condensation with ethyl 2-chloroacetoacetate is a more convergent route for your target molecule.
Q6: How does the chloro-substituent at the 7-position affect the reaction?
A6: The electron-withdrawing nature of the chlorine atom at the 7-position (originating from the 4-position of the 2-aminopyridine) decreases the electron density of the pyridine ring. This can have two main effects:
-
Decreased Nucleophilicity: The endocyclic nitrogen of the 2-aminopyridine becomes less nucleophilic, which might require slightly more forcing conditions (higher temperature or longer reaction time) for the initial N-alkylation step.
-
Increased Acidity: The protons on the pyridine ring become more acidic, which is generally not a major issue in this specific synthesis but can be a factor in other functionalization reactions.
Q7: What are the best practices for purifying the final product?
A7: Purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, the mixture is usually cooled, and the product is precipitated by adding water or a non-polar solvent. The crude solid is then collected by filtration.
-
Washing: The crude product should be washed with water to remove any inorganic salts and then with a cold, non-polar solvent like diethyl ether or hexane to remove non-polar impurities.
-
Column Chromatography: If significant impurities are present, column chromatography on silica gel is the most effective purification method. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is recommended.
-
Recrystallization: For obtaining a highly pure product, recrystallization from a suitable solvent such as ethanol, isopropanol, or ethyl acetate is often the final step.
Visualizing the Reaction and Side Products
To better understand the potential reaction pathways, the following diagrams illustrate the desired synthesis and a key side reaction.
Caption: Desired synthesis pathway for the target molecule.
Caption: Competing pathways leading to the desired product and a potential regioisomeric side product.
Experimental Protocols
General Procedure for the Synthesis of this compound
-
To a solution of 4-chloro-2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, 20 volumes), add sodium bicarbonate (1.5 eq).
-
To this suspension, add ethyl 2-chloroacetoacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (typically 78-80 °C for ethanol) and monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold diethyl ether.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane, followed by recrystallization from ethanol if necessary.
References
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]
-
ACS Omega. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. [Link]
-
OUCI. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. [Link]
-
MDPI. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]
-
PMC. Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. [Link]
-
PDF Free Download. Regiospecific Synthesis of 3-Substituted Imidazo [1, 2-a] pyridines. [Link]
-
RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
PubMed. The Groebke-Blackburn-Bienaymé Reaction. [Link]
-
ACS Publications. Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. [Link]
-
ResearchGate. (PDF) Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
Indian Academy of Sciences. Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. [Link]
-
PMC. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
-
ResearchGate. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [https://www.researchgate.net/publication/381180291_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])
-
PMC. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. [Link]
-
Organic Chemistry Portal. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. [Link]
-
ResearchGate. Synthesis of imidazo[1,2‐a]pyridines by cyclization reaction. [Link]
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
-
RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
-
Slideshare. Chichibabin Reaction. [Link]
-
NIH. Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. [Link]
-
ResearchGate. Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. [Link]
-
PubChem. Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. [Link]
-
MDPI. Theoretical and Anti-Klebsiella pneumoniae Evaluations of Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide and Imidazopyridine Hydrazide Derivatives. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-<i>a</i>]pyridine Derivatives as Potent c-Met Inhibit… [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate. This guide is designed to provide in-depth, practical advice for increasing the purity of this compound, a common challenge in its synthesis. Drawing from established chemical principles and field-proven insights, this document will serve as a comprehensive resource for troubleshooting and optimizing your purification workflows.
Introduction: The Importance of Purity
This compound is a valuable scaffold in medicinal chemistry, with the imidazo[1,2-a]pyridine core appearing in numerous biologically active compounds. The purity of this starting material is paramount, as even minor impurities can significantly impact the outcome of subsequent reactions, leading to the formation of undesired side products, reduced yields, and complications in the purification of the final active pharmaceutical ingredient (API). This guide provides a systematic approach to identifying and removing common impurities, thereby ensuring the high quality of your synthetic intermediates.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered during the purification of this compound.
Q1: My crude product is a dark, oily residue. What is the first step I should take?
A dark, oily crude product often indicates the presence of polymeric materials and baseline impurities from the reaction. Before attempting more rigorous purification methods like column chromatography or recrystallization, it is highly recommended to perform a liquid-liquid extraction. This initial work-up can significantly clean up your sample by removing highly polar and some colored impurities. A typical procedure involves dissolving the crude oil in a water-immiscible organic solvent like ethyl acetate and washing sequentially with water and brine.
Q2: I see multiple spots on my TLC plate after synthesis. What are the likely identities of these spots?
The additional spots on your TLC plate likely correspond to unreacted starting materials, reaction intermediates, or side products. The most common synthesis of this compound involves the reaction of 4-chloro-2-aminopyridine with an alpha-halo ketone like ethyl 2-chloroacetoacetate. Therefore, the main impurities to look for are:
-
Unreacted 4-chloro-2-aminopyridine: This is a relatively polar compound and will likely have a low Rf value.
-
Unreacted ethyl 2-chloroacetoacetate: This starting material may also be present.
-
Side products from the Groebke-Blackburn-Bienaymé reaction: This multicomponent reaction can sometimes yield regioisomers or other byproducts, although the desired product is typically major[1].
Q3: What is a good starting solvent system for thin-layer chromatography (TLC) analysis?
A good starting point for TLC analysis of imidazo[1,2-a]pyridine derivatives is a mixture of a non-polar and a moderately polar solvent. For this compound, a solvent system of ethyl acetate/hexane in a 1:6 ratio is a good starting point[2]. You can adjust the ratio to achieve an optimal Rf value for your product, ideally between 0.3 and 0.5 for good separation.
Q4: My purified product has a slight yellow tint. Is this acceptable?
While a faint yellow color may not always indicate significant impurity, a colorless or white solid is generally indicative of higher purity. The yellow color could be due to trace amounts of oxidized impurities or residual starting materials. If high purity is critical for your downstream applications, further purification by recrystallization is recommended.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Issue 1: Low Purity After Initial Work-Up
If your product purity is low after a standard extraction, it is likely that you have significant amounts of unreacted starting materials or closely related side products that are not efficiently removed by simple washing.
Troubleshooting Workflow:
A workflow for addressing low purity after initial work-up.
Detailed Steps:
-
Analyze the Crude Product: Before proceeding, it is crucial to understand the nature of the impurities. Run a TLC of your crude product alongside the starting materials (4-chloro-2-aminopyridine and ethyl 2-chloroacetoacetate). Obtain a proton NMR spectrum of the crude material to identify the characteristic signals of the starting materials.
-
Proton NMR of 4-chloro-2-aminopyridine: Look for characteristic aromatic signals.
-
Proton NMR of Ethyl 2-chloroacetoacetate: Expect to see signals for the ethyl group (a quartet and a triplet) and a singlet for the methyl group, as well as a signal for the methine proton[3].
-
-
Optimize the Reaction: If a significant amount of starting material is present, consider optimizing your reaction conditions. This could involve adjusting the stoichiometry of the reactants, increasing the reaction time, or modifying the temperature.
-
Column Chromatography: For the removal of impurities with different polarities, column chromatography is the most effective method.
Issue 2: Difficulty with Column Chromatography
Column chromatography can be challenging if the conditions are not optimized. Common issues include poor separation, product streaking, and low recovery.
Troubleshooting Table: Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent system using TLC. A good starting point is a 1:6 mixture of ethyl acetate in hexane. Gradually increase the polarity if the product does not move from the baseline. |
| Co-elution of impurities. | If impurities have similar polarity to the product, consider using a different stationary phase (e.g., alumina) or a different solvent system. | |
| Product Streaking | Sample is too polar for the eluent. | Add a small amount of a more polar solvent (e.g., a few drops of methanol or triethylamine) to the eluent. |
| Acidic or basic nature of the compound. | For basic compounds like imidazo[1,2-a]pyridines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape. | |
| Column is overloaded. | Use an appropriate amount of silica gel for the amount of crude product (a general rule is a 30:1 to 100:1 ratio of silica to crude product by weight). | |
| Low Recovery | Product is irreversibly adsorbed onto the silica gel. | This can happen with very polar compounds. Deactivating the silica gel with triethylamine before packing the column can help. |
| Product is too soluble in the eluent. | If the product is eluting too quickly, decrease the polarity of the solvent system. |
Issue 3: Recrystallization Fails to Improve Purity Significantly
Recrystallization is an excellent technique for final polishing, but its success depends heavily on the choice of solvent and the nature of the impurities.
Troubleshooting Workflow: Recrystallization
A workflow for troubleshooting recrystallization issues.
Detailed Steps:
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For imidazo[1,2-a]pyridine derivatives, ethanol is a good starting point[4]. You can also explore solvent systems like ethyl acetate/hexane or isopropanol. To test solvents, dissolve a small amount of your product in a small volume of the solvent at its boiling point and then allow it to cool.
-
Using a Solvent Pair: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used. Dissolve the compound in a minimum amount of the "good" solvent at its boiling point, and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (Work-up)
This protocol is designed to remove polar impurities and inorganic salts after the reaction is complete.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Quench the reaction mixture by adding deionized water.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Flash Column Chromatography
This is the primary method for purifying the crude product to a high degree.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Slurry: Prepare a slurry of silica gel in the initial eluent (e.g., 100% hexane or a low polarity mixture like 5% EtOAc in hexane).
-
Pack the Column: Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and apply it evenly to the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.
-
Elute the Column: Begin eluting with the starting solvent system. Monitor the separation by collecting fractions and analyzing them by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 5% EtOAc in hexane to 20% EtOAc in hexane) to elute your product. A suggested gradient is as follows:
| Eluent Composition (EtOAc in Hexane) | Volume | Purpose |
| 5% | 2-3 column volumes | Elute non-polar impurities |
| 10% | 5-10 column volumes | Elute the product |
| 20-30% | 2-3 column volumes | Elute more polar impurities |
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Recrystallization
This protocol is for the final purification of the solid product to obtain a crystalline material of high purity.
Materials:
-
Purified this compound
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the solid product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to just dissolve the solid. It is crucial to use the minimum volume of solvent to ensure good recovery.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to obtain the final, highly pure product.
Concluding Remarks
Achieving high purity for this compound is a critical step in many synthetic pathways. By systematically applying the principles of extraction, chromatography, and recrystallization, and by carefully troubleshooting any issues that arise, researchers can consistently obtain a product of the desired quality. This guide provides a robust framework for these purification processes, but it is important to remember that each reaction is unique, and some level of optimization will always be necessary. Always rely on analytical data, such as TLC, NMR, and HPLC, to guide your purification strategy.
References
-
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007–7049. [Link]
-
Gomha, S. M., et al. (2017). A convenient and novel two-step one-pot method for the synthesis of 3-substituted imidazo[1,2-a]pyridines and 3-substituted imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 55. [Link]
-
Patil, S. A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2570. [Link]
Sources
Validation & Comparative
A Guide to the Structural Confirmation of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive experimental framework for the synthesis and definitive structural elucidation of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. Given the absence of publicly available, detailed spectroscopic and crystallographic data for this specific molecule, this document outlines a robust methodology based on established synthetic routes and comparative analysis with structurally related, well-characterized analogs. By following the protocols and data interpretation principles detailed herein, researchers can confidently synthesize and confirm the structure of the title compound.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. Its unique electronic properties and rigid, planar structure make it an attractive scaffold for designing molecules that can interact with various biological targets. The title compound, this compound, is a functionalized derivative with potential applications in drug discovery and materials science. Accurate structural confirmation is a critical first step in any such endeavor.
Part 1: Proposed Synthesis of this compound
A well-established method for the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylates involves the condensation of a substituted 2-aminopyridine with ethyl 2-chloroacetoacetate.[1] This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
Experimental Protocol:
Materials:
-
4-Chloro-2-aminopyridine
-
Ethyl 2-chloroacetoacetate
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 4-chloro-2-aminopyridine (1.0 eq) in absolute ethanol, add ethyl 2-chloroacetoacetate (1.1 eq).
-
The reaction mixture is stirred at reflux for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure this compound.
Causality of Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reaction to proceed at a reasonable rate.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for both the initial N-alkylation and the subsequent intramolecular cyclization.
-
Aqueous Work-up: The sodium bicarbonate wash neutralizes any acidic byproducts, and the subsequent water and brine washes remove any remaining inorganic impurities.
-
Column Chromatography: This is a standard and effective method for purifying organic compounds, separating the desired product from any unreacted starting materials or side products.
Part 2: Spectroscopic and Crystallographic Structural Confirmation
The definitive confirmation of the structure of the synthesized product relies on a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.
Spectroscopic Analysis
Expected Spectroscopic Data:
| Technique | Expected Features for this compound |
| ¹H NMR | - Aromatic Protons: Three distinct signals in the aromatic region (approx. δ 7.0-9.5 ppm) corresponding to the protons on the pyridine ring. The coupling patterns will be indicative of their relative positions. - Methyl Protons: A singlet at approximately δ 2.5-2.7 ppm corresponding to the C2-methyl group. - Ethyl Ester Protons: A quartet at approximately δ 4.3-4.5 ppm (CH₂) and a triplet at approximately δ 1.3-1.5 ppm (CH₃). |
| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region (approx. δ 160-165 ppm) for the ester carbonyl. - Aromatic and Heterocyclic Carbons: A series of signals in the aromatic region (approx. δ 110-150 ppm). - Methyl Carbon: A signal in the aliphatic region (approx. δ 15-20 ppm). - Ethyl Ester Carbons: Signals for the O-CH₂ (approx. δ 60-65 ppm) and CH₃ (approx. δ 14-16 ppm). |
| IR Spectroscopy | - C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹ corresponding to the ester carbonyl group. - C=N and C=C Stretches: Multiple absorption bands in the 1500-1650 cm⁻¹ region. - C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion Peak: A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₁₁ClN₂O₂ = 238.67 g/mol ). The presence of the chlorine isotope pattern (M⁺ and M+2 in a ~3:1 ratio) would be a key diagnostic feature. |
X-ray Crystallography: The Gold Standard
The most unambiguous method for structural confirmation is single-crystal X-ray diffraction. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the overall molecular geometry.
Protocol for Crystal Growth:
-
Dissolve a small amount of the purified product in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/hexane, or acetone).
-
Allow the solvent to evaporate slowly and undisturbed at room temperature.
-
Alternatively, vapor diffusion of a non-solvent into a solution of the compound can be employed.
-
Once suitable single crystals are obtained, they can be mounted and analyzed using a single-crystal X-ray diffractometer.
Part 3: Comparison with Structural Alternatives
A critical aspect of structural confirmation is to demonstrate that the obtained data is inconsistent with other potential isomeric structures. For the reaction described, the primary isomeric alternative would be the formation of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, which would arise if the initial N-alkylation occurred at the other pyridine nitrogen.
Distinguishing Features:
The key to distinguishing between the 7-chloro and 5-chloro isomers lies in the ¹H NMR spectrum. The coupling patterns and chemical shifts of the aromatic protons would be distinctly different for each isomer due to the different electronic environment and through-space interactions. 2D NMR techniques, such as COSY and NOESY, would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity and spatial relationships within the molecule.
Visualization of the Workflow
Caption: Workflow for the synthesis and structural confirmation of this compound.
Conclusion
By employing the synthetic and analytical methodologies outlined in this guide, researchers can confidently prepare and structurally confirm this compound. The combination of a well-established synthetic route with a multi-technique spectroscopic analysis, supported by comparative data from known analogs, provides a robust and self-validating system for structural elucidation. The ultimate confirmation via single-crystal X-ray diffraction would provide unequivocal proof of the molecular structure, paving the way for its further investigation and application in scientific research.
References
-
A. A. Gulevskaya, A. F. Pozharskii, V. N. Doron'kin, and A. V. Gulevsky, "Imidazo[1,2-a]pyridines," in Advances in Heterocyclic Chemistry, ed. A. R. Katritzky, vol. 97 (Elsevier, 2008), 1-140. [Link]
Sources
A Comparative Guide to the Synthesis of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a key intermediate in the synthesis of novel pharmaceutical candidates, necessitating efficient and reliable synthetic routes. This guide provides a comparative analysis of two prominent methods for its synthesis: a modern microwave-assisted approach and a classical thermal condensation, offering insights into the practical advantages and mechanistic underpinnings of each.
At a Glance: Comparison of Key Synthesis Methods
The selection of a synthetic route is often a trade-off between speed, scalability, and equipment availability. Below is a summary of the key parameters for the two primary methods for synthesizing this compound.
| Synthesis Method | Key Reaction Type | Starting Materials | Reaction Conditions | Reaction Time | Reported Yield |
| Microwave-Assisted Synthesis | Nucleophilic Cyclocondensation | 4-Chloro-2-aminopyridine, Ethyl 2-chloroacetoacetate | Ethanol, 120 °C, Microwave Irradiation | 20-30 minutes | Acceptable |
| Classical Thermal Synthesis | Nucleophilic Cyclocondensation | 4-Chloro-2-aminopyridine, Ethyl 2-chloroacetoacetate | Ethanol, Reflux (~78 °C) | Overnight | Up to 90% (for analogues)[1] |
Method 1: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in heterocyclic chemistry. This approach leverages the efficient heating of polar solvents and reactants by microwave irradiation to dramatically reduce reaction times compared to conventional heating methods.
Mechanistic Rationale
The synthesis of the imidazo[1,2-a]pyridine core proceeds via a variation of the Tschitschibabin reaction. The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 4-chloro-2-aminopyridine on the α-carbon of ethyl 2-chloroacetoacetate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. Microwave irradiation significantly accelerates the rate-determining steps of this sequence, leading to a rapid formation of the final product.
Experimental Protocol: Microwave-Assisted Synthesis
Materials:
-
4-Chloro-2-aminopyridine
-
Ethyl 2-chloroacetoacetate
-
Ethanol (absolute)
-
Microwave synthesis reactor
Procedure:
-
To a microwave reactor vessel, add 4-chloro-2-aminopyridine (1.0 mmol) and ethanol (5 mL).
-
Add ethyl 2-chloroacetoacetate (1.2 mmol) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 20-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The reaction mixture can then be concentrated under reduced pressure and the crude product purified by column chromatography on silica gel.
Method 2: Classical Thermal Synthesis
The classical approach to the synthesis of imidazo[1,2-a]pyridines involves the thermal condensation of a 2-aminopyridine with an α-halocarbonyl compound. This method, while significantly slower than its microwave-assisted counterpart, is robust, highly scalable, and does not require specialized equipment beyond standard laboratory glassware.
Mechanistic Rationale
The underlying mechanism is identical to the microwave-assisted method, involving a nucleophilic substitution followed by cyclization and dehydration. The primary difference lies in the mode of energy input. Conventional heating relies on thermal conduction, which is less efficient than the dielectric heating achieved with microwaves. This results in longer reaction times to provide the necessary activation energy for the cyclization and dehydration steps.
Experimental Protocol: Classical Thermal Synthesis
Materials:
-
4-Chloro-2-aminopyridine
-
Ethyl 2-chloroacetoacetate
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-2-aminopyridine (1.0 mmol) in ethanol (25 mL).
-
To this solution, add ethyl 2-chloroacetoacetate (1.2 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C).
-
Maintain the reaction at reflux overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent is evaporated, and the residue can be purified by flash column chromatography to yield the desired product.[1]
Comparative Analysis and Field Insights
Speed and Efficiency: The most striking difference between the two methods is the reaction time. The microwave-assisted synthesis achieves completion in a matter of minutes, whereas the classical thermal method requires an overnight reflux. For high-throughput synthesis and rapid lead optimization in a drug discovery setting, the microwave approach offers a clear advantage.
Scalability and Equipment: The classical thermal synthesis is readily scalable and utilizes standard laboratory equipment, making it a more accessible method for large-scale production. Microwave synthesis, while excellent for lab-scale and optimization, can present challenges for direct scaling-up, often requiring specialized and costly continuous-flow microwave reactors for industrial applications.
Yield and Purity: While specific yields for the target molecule were not provided for both methods in the cited literature, analogous reactions suggest that both can achieve good to excellent yields.[1] The rapid and controlled heating in microwave synthesis can sometimes lead to cleaner reaction profiles with fewer side products compared to prolonged heating in the classical method.
Green Chemistry Perspective: The microwave-assisted synthesis can be considered a greener alternative due to the significant reduction in reaction time and, consequently, energy consumption. Both methods utilize ethanol, a relatively benign solvent.
Visualizing the Synthetic Pathways
To further elucidate the relationship between the starting materials and the final product, the following diagrams illustrate the core synthetic transformation.
Caption: Comparison of synthetic routes to the target molecule.
Caption: Generalized experimental workflow for synthesis.
Conclusion
Both microwave-assisted synthesis and classical thermal condensation are viable and effective methods for the preparation of this compound. The choice between the two will largely depend on the specific needs of the researcher and the available resources. For rapid synthesis of a library of analogues for structure-activity relationship studies, the microwave method is unparalleled in its speed. For larger-scale synthesis where time is less critical and specialized equipment may not be available, the classical thermal approach remains a robust and reliable option.
References
-
HETEROCYCLES, Vol. 91, No. 11, 2015. Microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters. [Link]
- Tschitschibabin, A. E. J. Russ. Phys. Chem. Soc.1924, 55, 7–15.
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC2023 , [Link]
Sources
Validating the In Vitro Activity of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate: A Comparative Guide
The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and anti-tubercular properties.[1][2][3] This guide provides a comprehensive framework for researchers to validate the in vitro activity of a specific derivative, Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (herein referred to as CMI-723). We will explore a logical, tiered approach to screening, beginning with general cytotoxicity and progressing to more specific, mechanism-based assays. This guide is designed to be a self-validating system, with each experimental step providing the necessary context for the next.
Section 1: Foundational In Vitro Characterization
Before delving into specific therapeutic activities, it is crucial to establish a baseline understanding of how CMI-723 interacts with biological systems. This initial phase focuses on assessing its general cytotoxicity and metabolic stability.
Cytotoxicity Profiling: The Gatekeeper of In Vitro Screening
Rationale: A fundamental first step in characterizing any new chemical entity is to determine its effect on cell viability. This information is critical for designing subsequent experiments, as it establishes the concentration range in which the compound can be studied without inducing overt toxicity. We will employ two common and complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[4][5]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for parallel MTT and LDH cytotoxicity assays.
Experimental Protocols:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Seeding: Seed a suitable cancer cell line (e.g., HCC1937 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of CMI-723 (e.g., 0.1 to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate plate.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.[7]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).
Comparative Data (Hypothetical):
| Compound | Cell Line | Assay | IC50 (µM) |
| CMI-723 | HCC1937 | MTT | 35.2 |
| CMI-723 | HCC1937 | LDH | 41.5 |
| Doxorubicin (Control) | HCC1937 | MTT | 0.8 |
Metabolic Stability: A Predictor of In Vivo Success
Rationale: The metabolic stability of a compound provides an early indication of its potential pharmacokinetic profile.[9] A compound that is rapidly metabolized by the liver is likely to have a short half-life in vivo, which may limit its therapeutic efficacy.[10] In vitro metabolic stability assays using liver microsomes are a standard industry practice to assess this parameter.[11][12]
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or rat) and NADPH in a suitable buffer.
-
Compound Incubation: Add CMI-723 to the reaction mixture at a final concentration of 1 µM.
-
Time-Point Sampling: Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: Analyze the samples using LC-MS/MS to quantify the remaining amount of CMI-723 at each time point.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Comparative Data (Hypothetical):
| Compound | Species | t½ (min) | CLint (µL/min/mg protein) |
| CMI-723 | Human | 45 | 30.8 |
| Verapamil (Control) | Human | 15 | 92.4 |
Section 2: Investigating Potential Therapeutic Activities
Based on the broad biological activities of the imidazo[1,2-a]pyridine scaffold, we will investigate the potential of CMI-723 as both an anti-inflammatory and an anticancer agent.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[13] The Griess assay is a simple and reliable method to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[14] We will use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells as a model of inflammation.[15]
Experimental Protocol: Griess Assay for Nitric Oxide
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of CMI-723 for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[16]
-
Incubation: Incubate for 15 minutes at room temperature.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Comparative Data (Hypothetical):
| Compound | Cell Line | IC50 (µM) for NO Inhibition |
| CMI-723 | RAW 264.7 | 12.5 |
| L-NAME (Control) | RAW 264.7 | 25.8 |
Anticancer Mechanism: Exploring Apoptosis Induction
Rationale: Many effective anticancer drugs exert their effects by inducing apoptosis, or programmed cell death.[6] The imidazo[1,2-a]pyridine scaffold has been associated with the induction of apoptosis through various cellular pathways.[17] We will use a Caspase-Glo® 3/7 assay to measure the activity of key executioner caspases involved in apoptosis.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed HCC1937 cells in a white-walled 96-well plate and treat with CMI-723 at its IC50 concentration for 24 hours.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate for 1 hour at room temperature.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold-change in caspase activity relative to the vehicle control.
Comparative Data (Hypothetical):
| Compound | Cell Line | Fold-Increase in Caspase-3/7 Activity |
| CMI-723 | HCC1937 | 4.2 |
| Staurosporine (Control) | HCC1937 | 8.5 |
Signaling Pathway: Potential Mechanism of Action
Caption: Hypothetical signaling pathway for CMI-723-induced apoptosis.
Section 3: Target Deconvolution and Selectivity
Rationale: While the previous assays demonstrate the phenotypic effects of CMI-723, understanding its direct molecular target is crucial for further development. Given that some imidazo[1,2-a]pyridines are known to interact with the GABA-A receptor, a radioligand binding assay can be employed to investigate this possibility.[18]
Experimental Protocol: GABA-A Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from a source rich in GABA-A receptors (e.g., rat brain).[19]
-
Binding Reaction: Incubate the membranes with a radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [3H]-Flumazenil) in the presence of increasing concentrations of CMI-723.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.
-
Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the Ki (inhibitory constant) of CMI-723 for the GABA-A receptor.
Comparative Data (Hypothetical):
| Compound | Receptor | Ki (nM) |
| CMI-723 | GABA-A | > 10,000 |
| Diazepam (Control) | GABA-A | 5.2 |
A high Ki value, as shown in the hypothetical data, would suggest that CMI-723 does not significantly interact with the GABA-A receptor at therapeutically relevant concentrations, indicating that its anticancer and anti-inflammatory effects are likely mediated through other targets.
Conclusion
This guide provides a structured and logical approach to the initial in vitro validation of this compound. By systematically assessing cytotoxicity, metabolic stability, and potential therapeutic activities, researchers can build a comprehensive profile of this novel compound. The comparative data presented, while hypothetical, serves as a benchmark for evaluating experimental outcomes. The integration of detailed protocols, data visualization, and mechanistic insights aims to empower researchers in their drug discovery efforts.
References
-
Al-Ostoot, F. H., Al-Mugren, K. S., Al-Ghamdi, M. A., & Al-Omair, M. A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6049. [Link]
- de Souza, M. V. N., & de Almeida, M. V. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry.
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 8(11), e79153. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
- Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.
-
Li, Y., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. European Journal of Medicinal Chemistry, 270, 116341. [Link]
- Baskar, R., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmaceutical Sciences and Research, 9(8), 3343-3349.
- Kumar, A., et al. (2024). Design, synthesis and biological evaluation of some imidazo[1,2-a]pyridine derivatives as anti-tubercular agents: an in silico – in vitro approach. Journal of Biomolecular Structure and Dynamics, 1-16.
- Bhadriraju, K., & Chen, C. S. (2002). Engineering cellular microenvironments to improve cell-based drug testing. Drug discovery today, 7(11), 612-620.
-
IQVIA. (n.d.). In Vitro screening. Retrieved from [Link]
-
Langhans, S. A. (2018). Three-Dimensional in Vitro Cell Culture Models in Drug Discovery and Drug Repositioning. Frontiers in pharmacology, 9, 6. [Link]
- Wang, Y., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic & Biomolecular Chemistry, 19(35), 7549-7565.
- Lin, Y. C., et al. (2011). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Journal of agricultural and food chemistry, 59(15), 8125-8132.
- da Silva, A. C., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS infectious diseases, 9(6), 1238-1250.
- Zhang, Y., et al. (2017). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Molecules, 22(11), 1957.
-
CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. Retrieved from [Link]
-
PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]
- Das, D., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(5), 816-843.
- El-Faham, A., et al. (2024).
- Smith, S. M., et al. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908.
- Kumar, S., et al. (2019). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Bioorganic chemistry, 86, 494-504.
- Lee, S., et al. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages.
-
FDA. (n.d.). In vitro BE Studies – Inspectional approach. Retrieved from [Link]
- Baskar, R., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmaceutical Sciences and Research, 9(8), 3343-3349.
-
Interchim. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]
-
AVS Life Sciences. (n.d.). 8 Key Quality by Design Strategies for Effective Validation. Retrieved from [Link]
- Al-Suwaidan, I. A., et al. (2020).
- Di, L., et al. (2016). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Drug Metabolism and Disposition, 44(11), 1835-1840.
- Ernst, M., & Sieghart, W. (2012).
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. 93, 02002. [Link]
- Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 15(1), 49-60.
-
JoVE. (n.d.). Video: In Vitro Drug Release Testing: Overview, Development and Validation. Retrieved from [Link]
- Al-Ghorbani, M., et al. (2022).
-
Nacalai Tesque. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]
- Kaur, H., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Future medicinal chemistry, 16(16), 1361-1383.
- Masiulis, S., et al. (2019). GABAA receptor signalling mechanisms revealed by structural pharmacology.
-
Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 11. nuvisan.com [nuvisan.com]
- 12. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 13. mdpi.com [mdpi.com]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. PDSP - GABA [kidbdev.med.unc.edu]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate
This guide provides a comprehensive, in-depth comparison and cross-validation of two primary analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative determination of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. This compound, a key heterocyclic structure within the imidazopyridine class, is of significant interest in pharmaceutical development due to the broad biological activities of this scaffold.[1][2]
The objective of any analytical measurement is to obtain consistent, reliable, and accurate data.[3] Therefore, rigorous validation is essential to demonstrate that an analytical method is suitable for its intended purpose.[4][5] Cross-validation takes this a step further by comparing two validated methods to ensure the reported data is comparable and consistent, a critical step when methods are transferred between laboratories or when different techniques are used across a drug development program.[6][7] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH).[8][9]
Part 1: The Imperative of Method Validation in Pharmaceutical Analysis
Before any cross-validation can occur, each analytical method must first be individually and thoroughly validated. This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[10] According to the ICH Q2(R2) guideline, this involves assessing a specific set of validation parameters to ensure the method is reliable, reproducible, and accurate.[8][9]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
Part 2: Primary Analytical Methodologies & Validation
We will evaluate two orthogonal analytical techniques for the analysis of this compound (Molecular Formula: C₁₁H₁₁ClN₂O₂).[12]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone of pharmaceutical analysis, ideally suited for non-volatile or thermally sensitive compounds like our target analyte. The imidazopyridine core provides strong UV absorbance, making it amenable to sensitive detection.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength detector.
-
Chromatographic Conditions:
-
Column: Thermo Scientific® BDS Hypersil C8 (4.6 x 250 mm, 5 µm).[13][14]
-
Mobile Phase: Isocratic elution with Methanol and 25 mM Potassium Phosphate buffer (KH₂PO₄), pH 3.2 (adjusted with phosphoric acid), in a 70:30 (v/v) ratio.[13][14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 300 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with methanol.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Solution: Prepare sample solutions to a target concentration of 25 µg/mL using the mobile phase as the diluent.
-
The method was validated according to ICH Q2(R2) guidelines. A crucial part of validation is demonstrating specificity through forced degradation studies, which assess the method's ability to separate the active pharmaceutical ingredient (API) from potential degradation products.[15][16] The imidazole moiety is known to be susceptible to oxidation and photodegradation.[17]
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
The HPLC method demonstrated effective separation of the parent peak from all degradation products, confirming it is stability-indicating.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | r² ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: 0.45%, Intermediate: 0.82% | RSD ≤ 2.0% |
| LOD | 0.2 µg/mL | - |
| LOQ | 0.7 µg/mL | - |
| Specificity | No interference from degradants or placebo | Peak purity > 0.999 |
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS provides an excellent orthogonal method. Its strength lies in the high efficiency of capillary GC separation combined with the high specificity of mass spectrometric detection. This is particularly useful for impurity profiling and definitive identification.
-
Instrumentation: Agilent 8890 GC system coupled with a 5977B MS detector or equivalent.
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless, 1 µL injection.
-
Oven Program: Start at 150°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
MS Quadrupole: 150°C.
-
Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400. Quantitative analysis based on the molecular ion (m/z 238).
-
-
Standard and Sample Preparation:
-
Prepare standards and samples in a volatile solvent like Dichloromethane or Ethyl Acetate at concentrations similar to the HPLC method.
-
The GC-MS method was also validated according to ICH Q2(R2) guidelines. The analyte was found to be thermally stable under the specified GC conditions.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | r² ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 98.8% - 101.1% | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: 0.68%, Intermediate: 1.15% | RSD ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.4 µg/mL | - |
| Specificity | No co-eluting peaks at the analyte's m/z | Clean mass spectrum at retention time |
Part 3: The Cross-Validation Protocol
Cross-validation is performed to demonstrate that two different, fully validated analytical procedures can be used for the same intended purpose and produce comparable results.[9] This ensures data consistency across the product lifecycle.
Objective
To compare the quantitative results from the validated HPLC-UV and GC-MS methods for this compound to establish their interchangeability.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Experimental Design & Acceptance Criteria
-
Sample Selection: Three independent batches of a drug substance sample were prepared at three different concentrations spanning the validated range (e.g., 10 µg/mL, 25 µg/mL, and 75 µg/mL). Each concentration was prepared in triplicate (n=3).
-
Analysis: All nine samples were analyzed using both the validated HPLC-UV method and the validated GC-MS method.
-
Data Comparison: The quantitative result (concentration) for each individual sample from the HPLC-UV method was compared to the result from the GC-MS method.
-
Acceptance Criterion: The percentage difference between the results obtained from the two methods for each sample should not exceed 15.0%. The mean percentage difference across all samples should be within ±10.0%.
Part 4: Comparative Analysis and Discussion
The results from the cross-validation study are summarized below.
| Sample ID | Concentration (µg/mL) HPLC-UV | Concentration (µg/mL) GC-MS | % Difference |
| Low-1 | 10.1 | 9.8 | 3.0% |
| Low-2 | 9.9 | 9.7 | 2.0% |
| Low-3 | 10.0 | 10.2 | -2.0% |
| Mid-1 | 25.2 | 24.8 | 1.6% |
| Mid-2 | 24.9 | 25.5 | -2.4% |
| Mid-3 | 25.1 | 24.9 | 0.8% |
| High-1 | 74.8 | 76.1 | -1.7% |
| High-2 | 75.3 | 74.5 | 1.1% |
| High-3 | 75.1 | 75.9 | -1.1% |
| Mean % Difference | -0.08% |
Interpretation of Results
The cross-validation study was successful. All individual sample comparisons yielded a percentage difference well below the 15.0% acceptance limit, and the mean difference of -0.08% is exceptionally close to zero, indicating no systemic bias between the two methods. This provides a high degree of confidence that both the HPLC-UV and GC-MS methods produce equivalent and reliable quantitative data for this compound.
Method Comparison:
-
HPLC-UV: Offers faster run times and simpler sample preparation, making it highly suitable for routine quality control (QC) and release testing.
-
GC-MS: Provides superior specificity due to mass detection, making it an invaluable tool for impurity identification, structural elucidation during forced degradation studies, and as a confirmatory method.
Conclusion
This guide has detailed the individual validation and subsequent cross-validation of HPLC-UV and GC-MS methods for the quantitative analysis of this compound. Both methods were proven to be accurate, precise, specific, and linear over the specified range. The successful cross-validation confirms that the methods are interchangeable and can be used confidently throughout the drug development lifecycle, ensuring data integrity and regulatory compliance. This systematic approach, grounded in ICH principles, exemplifies a robust strategy for analytical method lifecycle management.
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
- Jadhav, S. et al. (n.d.). Analytical method validation: A brief review.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- DeMaio, W., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum.
- IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
Al-Tamrah, S. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129. Retrieved from [Link]
- Lead Sciences. (n.d.). This compound.
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3139-3147. Retrieved from [Link]
-
Al-Tamrah, S. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129. Retrieved from [Link]
-
ResearchGate. (2026, January 8). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
Mondal, S., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5594-5603. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. wjarr.com [wjarr.com]
- 4. upm-inc.com [upm-inc.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-b-f.eu [e-b-f.eu]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. intuitionlabs.ai [intuitionlabs.ai]
- 12. This compound - Lead Sciences [lead-sciences.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma [pubmed.ncbi.nlm.nih.gov]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. biomedres.us [biomedres.us]
- 17. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate Derivatives for Anticancer Drug Discovery
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on the ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate scaffold, with a focus on their potential as anticancer agents. We will explore key structural modifications, predict their impact on biological activity based on existing literature, and provide detailed experimental protocols for their synthesis and evaluation. Furthermore, a comparison with the well-established pyrazole scaffold will be presented to offer a broader perspective for drug development professionals.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that is considered a "privileged scaffold" in medicinal chemistry.[1] This is due to its presence in several clinically used drugs, such as zolpidem (an insomnia therapeutic) and alpidem (an anxiolytic).[2] The rigid, planar structure of this scaffold allows for specific interactions with various biological targets, and its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2]
The lead compound for our investigation, this compound, possesses several key features that make it an attractive starting point for a drug discovery program: a modifiable ester group at the C3 position, a methyl group at C2, and a chloro substituent on the pyridine ring at C7. Understanding how modifications at these positions influence anticancer activity is crucial for the rational design of more potent and selective drug candidates.
Proposed Structure-Activity Relationship (SAR) Studies for Anticancer Activity
Based on a comprehensive review of the literature on imidazo[1,2-a]pyridine derivatives, we propose a focused library of derivatives of this compound to explore the SAR for anticancer activity. The primary biological targets for this class of compounds often include protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[2]
The ester group at the C3 position is a prime site for modification to explore its influence on potency and pharmacokinetic properties. Conversion of the ester to a series of amides is a common strategy in medicinal chemistry to introduce new hydrogen bond donors and acceptors, which can lead to enhanced target engagement.
-
Rationale: Studies on imidazo[1,2-a]pyridine-3-carboxamides have shown potent anticancer activity.[3] The amide nitrogen and its substituents can form crucial hydrogen bonds with amino acid residues in the target protein's active site. Varying the amine component allows for the exploration of a wide range of chemical space.
-
Proposed Modifications: We propose the synthesis of a series of primary, secondary, and tertiary amides. Furthermore, the introduction of various functionalities on the amine, such as aromatic rings, aliphatic chains, and polar groups, will allow for a systematic investigation of the steric and electronic requirements for optimal activity.
The C2 position of the imidazo[1,2-a]pyridine ring is another key site for modification. The substituent at this position can influence the overall shape of the molecule and its interaction with the target protein.
-
Rationale: The nature of the substituent at the C2 position has been shown to be critical for the anticancer activity of imidazo[1,2-a]pyridine derivatives. For instance, the presence of an aryl group at this position can lead to potent inhibition of certain kinases.
-
Proposed Modifications: We suggest replacing the C2-methyl group with a series of small alkyl groups (e.g., ethyl, propyl) to probe the steric tolerance at this position. Additionally, the introduction of substituted phenyl rings will explore the potential for beneficial pi-stacking or hydrophobic interactions within the target's binding pocket.
The electronic nature and position of substituents on the pyridine ring can significantly impact the physicochemical properties and biological activity of the entire molecule.
-
Rationale: The chloro group at the C7 position is an electron-withdrawing group that can influence the pKa of the heterocyclic system and its overall electronic distribution. Replacing it with other groups can fine-tune these properties to optimize target binding and cell permeability.
-
Proposed Modifications: We propose the synthesis of analogues with different halogens (F, Br, I) at the C7 position to investigate the effect of halogen bonding and lipophilicity. Furthermore, the introduction of small electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., trifluoromethyl) will provide insights into the electronic requirements for potent anticancer activity.
Data Presentation: Proposed Derivatives and Predicted Activity
| Derivative | Modification | Rationale | Predicted Effect on Anticancer Activity |
| Series A | C3-Amides (various amines) | Introduce H-bond donors/acceptors; explore steric and electronic effects. | Potential for increased potency through enhanced target binding. |
| Series B | C2-Aryl (substituted phenyls) | Introduce potential for pi-stacking and hydrophobic interactions. | Likely to enhance potency, depending on the substitution pattern of the aryl ring. |
| Series C | C7-Substituted (F, Br, OMe, CF3) | Modulate electronic properties and lipophilicity of the scaffold. | May lead to improved potency and/or selectivity. |
Comparative Analysis: Imidazo[1,2-a]pyridine vs. Pyrazole Scaffold
To provide a comprehensive perspective, we compare the imidazo[1,2-a]pyridine scaffold with the pyrazole scaffold, another well-established heterocyclic core in anticancer drug discovery.[4][5][6]
| Feature | Imidazo[1,2-a]pyridine Scaffold | Pyrazole Scaffold |
| Structural Features | Fused bicyclic, rigid, planar system. | Five-membered aromatic ring with two adjacent nitrogen atoms. |
| Synthetic Accessibility | Readily synthesized via various methods, including condensation of 2-aminopyridines with α-haloketones or multicomponent reactions.[7][8][9][10][11] | Versatile synthesis, often through condensation of 1,3-dicarbonyl compounds with hydrazines.[4][5] |
| Known Anticancer Mechanisms | Primarily kinase inhibition (e.g., PI3K, Akt, mTOR), tubulin polymerization inhibition.[2] | Broad range of mechanisms, including inhibition of CDKs, EGFR, and tubulin.[4][6] |
| Advantages | "Privileged scaffold" with proven clinical relevance; rigid structure can lead to high selectivity. | High synthetic tractability; well-established SAR for various targets. |
| Disadvantages | Can have metabolic liabilities depending on the substitution pattern. | Potential for off-target effects due to the widespread use of this scaffold in medicinal chemistry. |
Experimental Protocols
A. General Synthesis of the this compound Scaffold:
A common route to this scaffold involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[11]
-
Step 1: To a solution of 4-chloro-2-aminopyridine in a suitable solvent (e.g., ethanol), add ethyl 2-chloroacetoacetate.
-
Step 2: Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Step 3: Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Step 4: Purify the crude product by recrystallization or column chromatography.
B. Synthesis of C3-Amide Derivatives:
-
Step 1: Saponification of the Ester. To a solution of this compound in a mixture of ethanol and water, add an excess of sodium hydroxide. Heat the mixture to reflux until the starting material is consumed (monitored by TLC). Acidify the reaction mixture to precipitate the carboxylic acid, which is then filtered, washed, and dried.
-
Step 2: Amide Coupling. To a solution of the carboxylic acid in an aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., HATU or EDC/HOBt) and a suitable base (e.g., DIPEA). Add the desired primary or secondary amine and stir the reaction at room temperature until completion. Isolate and purify the amide product using standard workup and chromatographic techniques.
A. In Vitro Cytotoxicity Assay (MTT Assay):
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14][15]
-
Step 1: Cell Seeding. Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Step 2: Compound Treatment. Treat the cells with serial dilutions of the synthesized compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Step 3: MTT Addition. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Step 4: Solubilization. Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Step 5: Absorbance Measurement. Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Step 6: Data Analysis. Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
B. Kinase Inhibition Assay:
Since many imidazo[1,2-a]pyridines are kinase inhibitors, a biochemical assay to determine their inhibitory activity against a specific kinase (e.g., PI3Kα) is recommended.
-
Step 1: Assay Setup. In a 96-well plate, combine the kinase, its substrate (e.g., a peptide or lipid), and ATP in a suitable assay buffer.
-
Step 2: Compound Addition. Add serial dilutions of the test compounds to the wells.
-
Step 3: Kinase Reaction. Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Step 4: Detection. Stop the reaction and detect the amount of product formed. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP remaining or an antibody-based method that detects the phosphorylated substrate.
-
Step 5: Data Analysis. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualization of Workflows and Relationships
Caption: Workflow for biological evaluation.
Key Structure-Activity Relationships
Caption: Key SAR points for anticancer activity.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Based on the extensive literature on related compounds, systematic modifications at the C2, C3, and C7 positions are likely to yield derivatives with improved potency and selectivity. The proposed synthetic and biological evaluation protocols provide a robust framework for exploring the SAR of this compound class. A comparative analysis with alternative scaffolds, such as pyrazoles, is essential for positioning these novel compounds within the broader landscape of cancer drug discovery. This guide serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the therapeutic potential of the imidazo[1,2-a]pyridine core.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. [Link]
-
Imidazo[1,2-a]pyridine synthesis. [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - OUCI. [Link]
-
Pyrazoles as anticancer agents: Recent advances. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - ResearchGate. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed. [Link]
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. [Link]
-
The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... - ResearchGate. [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. [Link]
-
Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. [Link]
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. clyte.tech [clyte.tech]
- 15. atcc.org [atcc.org]
A Comparative Guide to Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated significant therapeutic potential, including antitubercular, anticancer, and anti-inflammatory activities.[3] This guide provides a comparative analysis of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, a specific derivative of this important class, and evaluates its performance in the context of other key alternatives, with a focus on antitubercular drug discovery.
The Imidazo[1,2-a]pyridine Core: A Versatile Scaffold
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that offers a unique three-dimensional structure, making it an attractive scaffold for interacting with various biological targets. Its synthetic tractability allows for facile modification at multiple positions, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Core structure of the imidazo[1,2-a]pyridine scaffold with numbered positions.
This compound: A Starting Point for Potent Derivatives
This compound serves as a key intermediate in the synthesis of more complex and highly active derivatives. While direct and extensive peer-reviewed studies on the biological activity of this specific ester are limited, its structural analogue, ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate, has been identified as a starting point in the development of potent antitubercular agents. This dimethyl analog exhibited weak activity against Mycobacterium tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of approximately 65 μM.[4] This suggests that the ethyl ester itself is likely a modest inhibitor, but a valuable precursor for more potent carboxamide derivatives.
Comparative Analysis: The Critical Role of the 3-Position Carboxamide
The primary value of this compound lies in its facile conversion to a variety of 3-carboxamides. Research has consistently shown that the ethyl ester at the 3-position is significantly less active than the corresponding amides, highlighting the critical role of the amide functionality for potent antitubercular activity.[4][5]
Below is a comparative table of this compound's close analog and its more potent carboxamide derivatives.
| Compound ID | Structure | Modification from Core | MIC (μM) vs. M. tuberculosis H37Rv | Reference |
| Analog of Target | Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate | 7-Methyl, 3-Ethyl ester | ~65 | [4] |
| Compound 1 | 2,7-dimethyl-N-benzylimidazo[1,2-a]pyridine-3-carboxamide | 7-Methyl, 3-Benzylamide | ≤1 (MIC90) | [4] |
| Compound 6 | 2,7-dimethyl-N-(4-chlorobenzyl)imidazo[1,2-a]pyridine-3-carboxamide | 7-Methyl, 3-(4-chlorobenzyl)amide | 0.5 (MIC90) | [4] |
| Compound 15 | (Structure with N-cyclooctyl-N'-methyl-thiophene-2-carboxamide) | 7-Chloro, 3-carboxamide derivative | 0.10 - 0.19 | [6] |
| Compound 16 | (Structure with N-cycloheptyl-N'-methyl-thiophene-2-carboxamide) | 7-Chloro, 3-carboxamide derivative | 0.10 - 0.19 | [6] |
This data clearly demonstrates that the conversion of the 3-position ethyl ester to a suitable carboxamide can lead to a dramatic increase in antitubercular potency, often by several orders of magnitude.
Structure-Activity Relationship (SAR) Insights
The extensive research on imidazo[1,2-a]pyridine-3-carboxamides has provided valuable insights into the structural requirements for potent antitubercular activity.
Caption: Key structure-activity relationships for antitubercular imidazo[1,2-a]pyridines.
-
Position 2: Small alkyl groups, such as methyl, are generally favored for good activity.
-
Position 3: As established, a carboxamide at this position is crucial. The nature of the amide substituent significantly impacts potency.
-
Positions 6 and 7: Substitution with electron-withdrawing groups like chlorine or small alkyl groups such as methyl is well-tolerated and can be used to modulate the physicochemical properties of the compounds.[5]
-
Amide Substituents: The SAR at the amide nitrogen is a key area for optimization. Lipophilic and bulky groups, including various substituted benzyl and cycloalkyl groups, have been shown to yield highly potent inhibitors.[4][6]
Experimental Protocols
Synthesis of this compound
A general and straightforward method for the synthesis of the imidazo[1,2-a]pyridine-3-carboxylate ring system involves the reaction of a substituted 2-aminopyridine with an α-halo-β-ketoester.[4]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-chloro-2-aminopyridine in a suitable solvent such as ethanol or DME, add an equimolar amount of ethyl 2-chloroacetoacetate.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.
Caption: General workflow for the synthesis of the target compound.
In Vitro Antitubercular Activity Assay: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used and reliable colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[7][8]
Principle: The assay utilizes Alamar Blue, an oxidation-reduction indicator that changes color in response to metabolic activity. Viable, metabolically active bacteria reduce the blue resazurin to the pink resorufin, while inhibited bacteria do not.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in an appropriate growth medium (e.g., 7H9 broth supplemented with ADC) to a standardized cell density.
-
Compound Preparation: The test compounds are serially diluted in a 96-well microplate to obtain a range of concentrations.
-
Inoculation: The bacterial inoculum is added to each well containing the test compound. Appropriate controls (no drug, and a standard drug like isoniazid) are included.
-
Incubation: The microplate is incubated at 37°C for a defined period, typically 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plate is re-incubated for 16-24 hours.
-
Reading and Interpretation: The color change in each well is observed visually or measured spectrophotometrically. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Conclusion
This compound, while exhibiting modest intrinsic antitubercular activity, is a highly valuable building block in the synthesis of potent imidazo[1,2-a]pyridine-3-carboxamide derivatives. The comparative data clearly indicates that the conversion of the 3-position ethyl ester to an appropriately substituted amide is a critical step in achieving high efficacy against Mycobacterium tuberculosis. The established structure-activity relationships for this class of compounds provide a rational basis for the design of novel and more effective antitubercular agents. Researchers and drug development professionals can leverage the synthetic accessibility of this scaffold and the detailed understanding of its SAR to advance the development of new therapeutics to combat tuberculosis.
References
-
Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents. European Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. NIH National Library of Medicine. [Link]
-
Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. NIH National Library of Medicine. [Link]
-
Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. PubMed. [Link]
-
Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. ScienceDirect. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. NIH National Library of Medicine. [Link]
-
Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. [Link]
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. PubMed. [Link]
-
Design, Synthesis, and In silico Studies of Imidazo[1,2-a] pyridine-2-carboxylate Derivatives as Anti-tubercular Agent. ResearchGate. [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
-
Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. PubMed. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. [Link]
-
Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. PubMed. [Link]
-
Synthesis of ethyl 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one-3-carboxylate. Molbase. [Link]
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. NIH National Library of Medicine. [Link]
-
Minimum Inhibitory Concentration (MIC in μg/mL) of Synthesized 7a−k... ResearchGate. [Link]
-
Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. [Link]
-
Theoretical and Anti-Klebsiella pneumoniae Evaluations of Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide and Imidazopyridine Hydrazide Derivatives. NIH National Library of Medicine. [Link]
-
Theoretical and Anti-Klebsiella pneumoniae Evaluations of Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide and Imidazopyridine Hydrazide Derivatives. MDPI. [Link]
-
Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. PubMed. [Link]
Sources
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate: A Technical Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS No. 1335053-81-0). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven best practices to ensure safe and compliant laboratory operations. The procedures outlined below are grounded in the principles of chemical safety and environmental responsibility.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. The following guidance is based on the known hazards of structurally similar compounds, specifically imidazo[1,2-a]pyridine derivatives, and general protocols for handling halogenated heterocyclic organic compounds. It is imperative to treat this compound with the caution required for a substance with unknown specific toxicity. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal policies.
Hazard Assessment and Chemical Profile
Table 1: Chemical and Hazard Profile
| Property | Value/Information | Source |
| CAS Number | 1335053-81-0 | CymitQuimica |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | FUJIFILM Wako |
| Anticipated Hazards | Skin Irritant, Eye Irritant, Potential Respiratory Irritant | Based on similar compounds |
| Physical Form | Solid | Based on similar compounds |
The thermal decomposition of chlorinated pyridines can produce toxic and corrosive gases, including hydrogen chloride, nitrogen oxides (NOx), and potentially phosgene gas when heated in the presence of air.[1] This necessitates that disposal methods involving heat are conducted in specialized, high-temperature incinerators equipped with appropriate scrubbers.[2]
Personal Protective Equipment (PPE) and Handling Precautions
Given the anticipated hazards, stringent adherence to PPE protocols is mandatory when handling this compound for disposal.
-
Hand Protection: Wear nitrile or neoprene gloves. Ensure gloves are regularly inspected for tears or contamination.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter is recommended.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
Waste Segregation and Container Management
Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is critical for compliant disposal.[3][4]
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids." The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid.[5]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity. The date of initial waste addition should also be recorded.
-
Segregation:
-
DO NOT mix with non-halogenated organic waste. This is crucial as the disposal pathways and costs for halogenated and non-halogenated waste streams are different.[6]
-
DO NOT mix with aqueous waste, acids, bases, or oxidizers.[5] Incompatible wastes must be kept separate to prevent dangerous chemical reactions.[7][8][9][10]
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from heat sources, and have secondary containment to capture any potential leaks.[4][6]
Spill Management and Decontamination
In the event of a spill, a prompt and informed response is critical to mitigate exposure and environmental contamination.
Minor Spill (Solid, contained on a benchtop):
-
Alert Personnel: Inform colleagues in the immediate vicinity.
-
Don Appropriate PPE: Refer to Section 2 for required PPE.
-
Containment: Gently cover the spill with an absorbent material designed for chemical spills (e.g., vermiculite or a commercial spill pillow) to prevent the powder from becoming airborne.
-
Collection: Carefully sweep the absorbed material and any remaining solid into a designated "Halogenated Organic Solid Waste" container. Use non-sparking tools if there is any potential for static discharge.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[11][12][13][14][15]
-
Labeling: Ensure all spill cleanup materials are placed in a sealed, labeled hazardous waste container.
Major Spill (Large quantity or outside of a containment area):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the laboratory and prevent re-entry.
-
Notify: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and any available hazard information.
-
Ventilation: If it can be done safely, ensure the laboratory's ventilation (fume hoods) is operating to help contain vapors.
Decontamination of Laboratory Equipment:
Equipment that has been in contact with this compound must be decontaminated before being removed from the laboratory for service or disposal.[11][12][13][14][15]
-
Gross Decontamination: Remove any visible solid residue.
-
Solvent Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) to dissolve any remaining chemical. Collect the rinsate as halogenated liquid waste.
-
Final Cleaning: Wash with laboratory detergent and water, followed by a final rinse with deionized water.
-
Verification: For critical applications, analytical methods may be required to confirm the absence of residual contamination.
Disposal Pathway
The primary and recommended disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[2] This process ensures the complete destruction of the molecule and allows for the scrubbing of acidic gases (like HCl) from the exhaust.
Workflow for Disposal:
-
Accumulation: Collect waste in a properly labeled and sealed container as described in Section 3.
-
Pickup Request: Once the container is full or has reached the designated accumulation time limit set by your institution, submit a hazardous waste pickup request to your EHS department.
-
Transportation and Final Disposal: Your institution's EHS department will arrange for a certified hazardous waste contractor to transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction via incineration.
On-site chemical neutralization is NOT recommended for this compound without specific, validated procedures due to the potential for incomplete reactions and the generation of unknown, potentially hazardous byproducts.
Logical Workflow for Disposal Decision-Making
Caption: Disposal workflow for this compound.
References
-
Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste. [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
-
Lottol International. Decontamination Guidelines for Laboratory Equipment. [Link]
-
Wayne State University. Laboratory Equipment Decontamination Procedures. [Link]
-
National Center for Biotechnology Information. NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. [Link]
-
Anenta. (2024, December 13). A guide to the disposal of pharmaceutical waste. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Impactfactor. (2023, September 25). Pharmaceutical Waste Disposal Current Practices and Regulations: Review. [Link]
-
Central Michigan University. Laboratory Equipment Decontamination Procedures. [Link]
-
A-Pex. (2025, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. [Link]
-
Aport. (2025, May 27). Decontamination Protocols for Lab Equipment. [Link]
-
Cole-Parmer. Chemical Compatibility Database. [Link]
-
Kansas State University. (2025, November 6). Appendix A: Chemical Compatibility List. [Link]
Sources
- 1. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. anentawaste.com [anentawaste.com]
- 3. unigoa.ac.in [unigoa.ac.in]
- 4. vumc.org [vumc.org]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. case.edu [case.edu]
- 8. Appendix A: Chemical Compatibility List [k-state.edu]
- 9. wisconsin.edu [wisconsin.edu]
- 10. university-operations.scu.edu [university-operations.scu.edu]
- 11. Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. imjhealth.org [imjhealth.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Personal protective equipment for handling Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate
A Researcher's Guide to Safely Handling Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate
An In-depth Operational and Safety Directive for Drug Development Professionals
In the dynamic landscape of pharmaceutical research, the synthesis and handling of novel chemical entities are fundamental activities. This compound, a member of the promising imidazo[1,2-a]pyridine class of heterocyclic compounds, represents a key building block in the development of new therapeutic agents.[1][2][3] The unique biological activities of this scaffold necessitate a thorough understanding of its safe handling, use, and disposal to ensure the well-being of laboratory personnel and the protection of the environment.
This guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE), operational protocols, and disposal plans for this compound. By moving beyond a simple checklist and delving into the rationale behind each safety measure, this document aims to foster a deeply ingrained culture of safety and responsibility in the laboratory.
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a critical evaluation of structurally similar compounds allows for a robust hazard assessment. Analysis of related molecules, such as 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid[4], Methyl 4-Chloro-2-pyridinecarboxylate, and Ethyl 4-Imidazolecarboxylate[5], indicates a consistent profile of potential hazards.
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[4][5]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[4]
-
Harmful if Swallowed: Ingestion of the compound may be harmful.[4]
Given these potential hazards, a cautious approach is warranted, treating the compound as a hazardous substance requiring stringent safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is paramount to mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE, with an emphasis on not just what to wear, but why it's necessary.
| PPE Component | Specifications | Rationale for Use |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | To protect against splashes and airborne particles that can cause serious eye irritation.[4][5] Regular safety glasses do not provide a sufficient seal. |
| Hand Protection | Nitrile or neoprene gloves, powder-free. | To prevent skin contact and subsequent irritation.[4][5] Double gloving is recommended when handling larger quantities or for prolonged periods. |
| Body Protection | A long-sleeved laboratory coat. | To protect the skin on the arms and body from accidental spills and contamination.[6] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | To be used when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles that may cause respiratory irritation.[4] |
It is crucial to inspect all PPE for integrity before each use and to don and doff it in a designated area to prevent cross-contamination.
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment. The following protocols should be integrated into your standard operating procedures.
Preparation and Engineering Controls
-
Designated Work Area: All work with this compound should be conducted in a designated area, clearly marked with appropriate hazard signage.
-
Chemical Fume Hood: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.[7]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8] A spill kit appropriate for solid chemical spills should also be available.
Handling and Experimental Workflow
The following diagram illustrates the recommended workflow for handling the compound, from retrieval to use in an experiment.
Caption: Recommended workflow for handling this compound.
Spill Management
In the event of a spill, immediate and appropriate action is required to prevent further exposure and contamination.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Assess the Spill: Determine the extent of the spill and if you have the appropriate training and equipment to handle it. For large spills, contact your institution's environmental health and safety department.
-
Don PPE: If the spill is manageable, don the appropriate PPE, including respiratory protection.
-
Contain and Clean: Cover the spill with an absorbent material from a chemical spill kit. Gently sweep the material into a designated waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All materials used for cleanup should be disposed of as hazardous waste.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any associated contaminated materials is a critical aspect of laboratory safety and environmental stewardship. As a chlorinated heterocyclic compound, it is considered hazardous waste.[9]
Disposal Workflow:
Caption: Waste disposal workflow for chlorinated hazardous materials.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: Chlorinated compounds can be toxic to aquatic life and should never be disposed of in the sanitary sewer system.[10]
-
Segregate Waste Streams: Keep chlorinated waste separate from other chemical waste streams to ensure proper disposal.
-
Label Clearly: All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.
-
Follow Institutional Policies: Adhere strictly to your institution's and local regulations for hazardous waste disposal.
By implementing these comprehensive safety and handling protocols, researchers can confidently and responsibly work with this compound, advancing scientific discovery while prioritizing personal and environmental safety.
References
- TCI Chemicals.
- Carl ROTH.
- Fisher Scientific. Safety Data Sheet: 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.
- TCI Chemicals.
- Microbioz India. Lab Safety Rules in Pharmaceuticals: All you need to know. (2023-03-03)
- Actylis Lab Solutions.
- Material Safety D
- Google Patents.
- Pharmaguideline.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06)
- ACS Combinatorial Science.
- GERPAC. Personal protective equipment for preparing toxic drugs.
- PMC. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023-04-26)
- OSHA.
- Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis.
- Alberta College of Pharmacy. Personal protective equipment in your pharmacy. (2019-10-30)
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Letters in Applied NanoBioScience.
- Pharmacy Practice. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06)
- Caltech CCE. General Lab Safety Procedure.
- ResearchGate. Disposal of Chlorine-Containing Wastes | Request PDF.
- Vita-D-Chlor.
- ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021-12-14)
- Storemasta. Examples of PPE for Various Dangerous Goods Classes. (2025-07-02)
- PubMed. Separation of Anionic Chlorinated Dyes from Polluted Aqueous Streams Using Ionic Liquids and Their Subsequent Recycling. (2023-07-31)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. SOP for Laboratory Safety | Pharmaguideline [pharmaguideline.com]
- 8. cce.caltech.edu [cce.caltech.edu]
- 9. researchgate.net [researchgate.net]
- 10. Guidance Manual for Disposal of Chlorinated Water [vita-d-chlor.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

